2,4-Dibromo-1-tert-butoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZCQTTXZQWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682192 | |
| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-70-8 | |
| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dibromo-1-tert-butoxybenzene for Advanced Research Applications
CAS Number: 1261988-70-8
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Modern Synthesis
2,4-Dibromo-1-tert-butoxybenzene is a strategically important substituted aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional nature, featuring two distinct bromine atoms and a sterically bulky tert-butoxy group, allows for a high degree of control in sequential chemical transformations. The differential reactivity of the bromine atoms, influenced by their electronic and steric environments, coupled with the role of the tert-butoxy group as a protecting group or a bulky substituent, makes this molecule a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on enabling researchers to effectively integrate this reagent into their synthetic workflows. Bromoarenes are recognized as crucial precursors for creating a wide variety of target compounds through functionalization via cross-coupling reactions, serving as key intermediates in the synthesis of numerous natural products and bioactive materials.[1]
Molecular and Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1261988-70-8 | |
| Molecular Formula | C₁₀H₁₂Br₂O | |
| Molecular Weight | 308.01 g/mol | |
| SMILES | CC(C)(C)OC1=C(Br)C=C(Br)C=C1 | Inferred from structure |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the tert-butylation of a brominated phenol precursor followed by a selective bromination. The following protocol is a representative method adapted from established procedures for analogous compounds.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Isobutylene (condensed) or di-tert-butyl dicarbonate
-
Trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Synthesis of 1-Bromo-4-(tert-butoxy)benzene
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.
-
Introduce isobutylene gas into the reaction mixture or add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-bromo-4-(tert-butoxy)benzene.
Step 2: Bromination to this compound
-
Dissolve the purified 1-bromo-4-(tert-butoxy)benzene in a suitable solvent such as acetonitrile or a halogenated solvent.
-
Add N-bromosuccinimide (NBS) in a single portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the tert-butyl group.
-
Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the protons on the benzene ring. The proton between the two bromine atoms will likely appear as a doublet, the proton adjacent to the tert-butoxy group as a doublet, and the remaining proton as a doublet of doublets.
-
tert-Butyl Group (δ 1.3-1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbons attached to the bromine atoms and the oxygen atom showing characteristic downfield shifts.
-
tert-Butyl Carbons (δ 75-85 ppm for the quaternary carbon and δ 25-35 ppm for the methyl carbons): Two signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): Around 3050-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹
-
C-O stretching (ether): Around 1200-1250 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.[4] The natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, is roughly equal. This will result in a distinctive M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutical compounds. The two bromine atoms provide orthogonal handles for sequential cross-coupling reactions, enabling the introduction of diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.
-
Suzuki-Miyaura Coupling: The bromine atoms can be selectively coupled with boronic acids or their derivatives to form new carbon-carbon bonds.[6] This reaction is widely used to construct biaryl structures, which are prevalent in many biologically active molecules. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoarene with a wide range of primary and secondary amines.[7] This is a critical transformation for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
-
Sonogashira Coupling: The bromine atoms can also participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further elaboration.
The flowchart below illustrates a generalized workflow for the application of this compound in a sequential cross-coupling strategy.
Caption: Sequential functionalization workflow.
The tert-butoxy group serves several important roles in these synthetic schemes. Its steric bulk can influence the regioselectivity of the cross-coupling reactions. Furthermore, it acts as a protecting group for the phenolic hydroxyl group, which can be deprotected under acidic conditions to reveal a phenol functionality in the final product. This phenol can then be used for further derivatization or may be a key pharmacophoric feature.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a brominated aromatic compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the fields of drug discovery and materials science. Its capacity for selective, sequential functionalization through a variety of cross-coupling reactions provides a powerful platform for the synthesis of complex and novel molecular structures. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, expected characterization data, and key applications to empower researchers in their synthetic endeavors.
References
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PubChem. 2,4-Dibromo-6-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]
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Zheng, Y., et al. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2618. Available at: [Link]
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Choi, T., et al. (2011). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2683. Available at: [Link]
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PubChem. 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
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Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(6), 515-516. Available at: [Link]
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Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available at: [Link]
- Google Patents. Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. CN105801390A.
- Google Patents. Method for producing tertiary-butoxybenzene derivative. JP4432172B2.
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromo-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-1-tert-butoxybenzene is a synthetically valuable aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with two bromine atoms and a bulky tert-butoxy protecting group, offers multiple strategic advantages. The bromine atoms provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling and organometallic reactions. The tert-butoxy group acts as a robust protecting group for the phenolic oxygen, which can be removed under specific acidic conditions to reveal the hydroxyl functionality. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and safe handling of this important chemical intermediate.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂Br₂O |
| Molecular Weight | 308.01 g/mol |
| CAS Number | 1261988-70-8[1] |
| Appearance | Expected to be a white to pale yellow solid or liquid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound after synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3-1.4 ppm. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the tert-butoxy group and between the two bromine atoms will likely appear as a doublet, while the other two protons will present as a doublet and a doublet of doublets, respectively.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group around δ 78-80 ppm and a signal for the methyl carbons around δ 28-29 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with the carbons attached to the bromine atoms being significantly downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Fragmentation will likely involve the loss of the tert-butyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O and C-Br stretching bands.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed etherification of 2,4-dibromophenol with isobutylene. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then attacked by the nucleophilic phenolic oxygen.[2][3]
Experimental Protocol: Acid-Catalyzed Etherification
This protocol is adapted from a similar procedure for the synthesis of 1-Bromo-4-(tert-butoxy)benzene.[4]
Materials:
-
2,4-Dibromophenol
-
Isobutylene (liquefied)
-
Dichloromethane (anhydrous)
-
Trifluoromethanesulfonic acid (or concentrated sulfuric acid)
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (-78 °C), and a nitrogen inlet, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -30 °C using an appropriate cooling bath.
-
Carefully condense isobutylene (approx. 4-5 eq) into the reaction flask via the cold finger condenser.
-
Further cool the reaction mixture to -78 °C.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (or concentrated sulfuric acid) (approx. 0.05-0.1 eq) to the stirred solution.
-
Maintain the reaction at -78 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to slowly warm to room temperature, allowing the excess isobutylene to evaporate through the condenser.
-
Quench the reaction by adding a small amount of triethylamine to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) to yield pure this compound.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): This temperature is crucial to control the reactivity of isobutylene and to prevent undesired side reactions, such as polymerization or elimination.
-
Acid Catalyst: A strong acid is required to protonate isobutylene and generate the tert-butyl carbocation intermediate, which is the key electrophile in this reaction.[2][5]
-
Anhydrous Conditions: Water must be excluded from the reaction as it can compete with the phenol as a nucleophile, leading to the formation of tert-butanol and reducing the yield of the desired ether.
-
Triethylamine Quench: The addition of a base is necessary to neutralize the strong acid catalyst, preventing potential degradation of the product during workup and purification.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the two bromine atoms, which serve as versatile synthetic handles. The tert-butoxy group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.
Organometallic Reactions
The bromine atoms can be converted into organometallic reagents, which can then be reacted with various electrophiles.
-
Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a lithium-halogen exchange to form an aryllithium species.[6][7] The regioselectivity of this reaction is influenced by both electronic and steric factors. The bromine at the 2-position is ortho to the directing tert-butoxy group, which can chelate the lithium, potentially favoring exchange at this position.[8] However, the steric bulk of the tert-butoxy group may hinder the approach of the organolithium reagent, favoring exchange at the less hindered 4-position. Experimental validation is required to determine the precise selectivity.
-
Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF or diethyl ether will form the corresponding Grignard reagent. This reaction is typically less sensitive to steric hindrance than lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[9][10][11]
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, producing biaryl or substituted benzene derivatives.[10]
-
Heck Coupling: Coupling with an alkene under palladium catalysis provides a route to substituted styrenes.
-
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-alkyne products.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.
The differential reactivity of the two bromine atoms can potentially be exploited for sequential cross-coupling reactions. The C-Br bond at the 4-position is generally more reactive in oxidative addition to Pd(0) than the more sterically hindered C-Br bond at the 2-position.[12] This allows for selective functionalization at the 4-position, followed by a subsequent coupling at the 2-position under more forcing conditions.
Caption: Key reaction pathways of this compound.
Deprotection of the tert-Butoxy Group
The tert-butyl ether can be cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to regenerate the free phenol, 2,4-dibromophenol. This deprotection step is often performed at the end of a synthetic sequence to unmask the hydroxyl group, which can then be used for further functionalization or as a key pharmacophore in a target molecule.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, it should be treated as a substance that may cause skin and serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and synthetically useful intermediate. Its two bromine atoms provide orthogonal handles for a wide range of transformations, particularly organometallic and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The tert-butoxy group serves as a reliable protecting group for the phenolic oxygen, adding another layer of strategic control in multi-step syntheses. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the fields of drug discovery and materials science.
References
- Study.com. (n.d.). Treatment of p-tert-butyl phenol with a strong acid such as H₂SO₄ yields phenol and 2-methylpropene. Propose a mechanism.
- Nie, X., Janik, M. J., Guo, X., Liu, X., & Song, C. (2011). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study.
- Weires, A. G., Baker, E. L., & Garg, N. K. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
- ChemRxiv. (n.d.).
- Thermo Fisher Scientific. (2025, October 24).
- Angewandte Chemie International Edition. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.
- Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
- MDPI. (2020, September 22).
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- YouTube. (2021, September 17).
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- ResearchGate. (n.d.). Bromine−lithium exchange selectivity in 13.
- Bulletin of Chemical Reaction Engineering & Catalysis. (2020).
- Semantic Scholar. (n.d.).
- PMC. (n.d.). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol.
- BLDpharm. (n.d.). 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene.
- BenchChem. (n.d.). Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene.
- Yomi Lab. (n.d.). 2,4-Dibromo-1-(tert-butoxy)benzene, 95.0%.
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A Comprehensive Technical Guide to 2,4-Dibromo-1-tert-butoxybenzene for Advanced Research Applications
Introduction to a Versatile Synthetic Building Block
2,4-Dibromo-1-tert-butoxybenzene is a halogenated aromatic ether that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure is distinguished by a benzene ring featuring two bromine atoms at the ortho and para positions relative to a sterically demanding tert-butoxy group. This specific arrangement of functional groups provides a unique platform for researchers, particularly in the fields of medicinal chemistry and materials science.
The two bromine atoms offer orthogonal handles for sequential and selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.[1] The tert-butoxy group, while providing steric bulk that can influence regioselectivity in subsequent reactions, also acts as a stable ether protecting group for the phenolic oxygen. This guide offers an in-depth exploration of the compound's properties, a robust synthesis protocol, comprehensive analytical characterization methods, and its strategic applications in the development of complex molecules.
Physicochemical Properties and Specifications
The fundamental properties of this compound are crucial for its handling, storage, and application in synthetic protocols. These characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 308.01 g/mol | [2] |
| Molecular Formula | C₁₀H₁₂Br₂O | [2] |
| IUPAC Name | 2,4-Dibromo-1-(tert-butoxy)benzene | |
| CAS Number | 1261988-70-8 | [2] |
| Appearance | Crystalline powder or low melting solid | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Chemical Structure:

Synthesis and Purification
3.1 Synthetic Strategy: Williamson Ether Synthesis
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis. This classical yet effective method involves the reaction of the sodium or potassium salt of 2,4-dibromophenol with a tert-butylating agent. The causality behind this choice rests on the high nucleophilicity of the phenoxide ion and the commercial availability of the starting phenol. The use of a strong base, such as sodium hydride, ensures the complete deprotonation of the weakly acidic phenol, driving the reaction to completion.
3.2 Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,4-Dibromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
-
-
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromophenol (1.0 eq) to a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the phenol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture back to 0°C. Add tert-butyl bromide (1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
-
3.3 Diagram of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization for Structural Validation
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating analytical system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three non-equivalent protons on the benzene ring. A characteristic singlet integrating to nine protons will appear in the upfield region (~1.3 ppm), confirming the presence of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 10 carbon atoms. The carbons directly attached to the bromine atoms will be shifted downfield, while the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will exhibit a characteristic pattern. For a molecule with two bromine atoms, a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1 will be observed, providing definitive evidence for the dibrominated structure.[4] The calculated molecular weight is 308.01 g/mol .[2]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include C-O ether stretching, aromatic C=C stretching, and C-Br stretching vibrations.
Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Aromatic protons (~7.0-7.8 ppm, 3H); tert-butyl singlet (~1.3 ppm, 9H) |
| ¹³C NMR | Signals for 10 unique carbons, including C-Br, C-O, and tert-butyl carbons |
| MS (EI/ESI) | Molecular ion cluster at m/z ≈ 308, 310, 312 (ratio ~1:2:1) |
| IR (KBr) | ~2980 cm⁻¹ (C-H stretch), ~1240 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch) |
Strategic Applications in Synthetic Chemistry
The utility of this compound lies in its capacity to serve as a scaffold for building molecular complexity.
5.1 Precursor for Cross-Coupling Reactions
The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A key synthetic advantage is the potential for regioselective functionalization. The bromine at the C4 position is less sterically hindered by the bulky tert-butoxy group compared to the bromine at C2. This steric difference can be exploited to achieve selective reaction at the C4 position under carefully controlled conditions (e.g., using bulky phosphine ligands or specific catalysts), leaving the C2 bromine available for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy in drug discovery for creating libraries of related compounds.
5.2 Diagram of Application Workflow
Caption: Sequential functionalization of the title compound via cross-coupling.
Safety and Handling Precautions
As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data for this compound is limited, related compounds like 1-Bromo-4-(tert-butoxy)benzene are known to cause skin and eye irritation.[5] It is prudent to assume this compound has similar properties.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents, as recommended.[2]
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Introduction: The Strategic Importance of 2,4-Dibromo-1-tert-butoxybenzene
An In-depth Technical Guide to the Structure and Synthesis of 2,4-Dibromo-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic ether of significant interest in modern organic synthesis. As a multi-functional building block, its structure is strategically designed for versatility. The presence of two bromine atoms at the ortho and para positions relative to the ether linkage provides distinct reactive sites for sequential and selective cross-coupling reactions. The bulky tert-butoxy group serves a dual purpose: it acts as a sterically demanding protecting group for the phenolic hydroxyl and modulates the electronic properties and solubility of the aromatic ring. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery, agrochemicals, and materials science.[1][2] This guide provides an in-depth analysis of its synthesis, structural characterization, and chemical reactivity, offering field-proven insights for its effective utilization.
Synthesis: The Williamson Ether Synthesis Approach
The most reliable and widely adopted method for preparing aryl tert-butyl ethers, including this compound, is a modification of the classic Williamson ether synthesis.[3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The core principle involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkylating agent.
Causality Behind Experimental Choices:
-
Choice of Base: The reaction is initiated by deprotonating the starting material, 2,4-dibromophenol. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. The use of hydride is advantageous because the only byproduct is hydrogen gas, which bubbles out of the reaction mixture and does not interfere with the subsequent steps.[5]
-
Alkylation Strategy: Direct SN2 reaction with tert-butyl halides is generally disfavored due to the high propensity for the competing E2 elimination pathway, especially with a sterically hindered tertiary halide.[6] Therefore, a more effective strategy involves using a reagent that can deliver the tert-butyl cation or its equivalent under conditions that favor substitution. While methods using isobutylene and an acid catalyst exist, they risk cleaving the desired ether product.[7][8] A robust alternative is the reaction of the pre-formed phenoxide with a suitable tert-butylating agent.
Experimental Workflow: Synthesis of this compound
The following diagram outlines the logical flow for the synthesis of the target compound from its precursors, 2,4-dibromophenol.
Caption: Workflow for the Williamson ether synthesis.
Detailed Step-by-Step Protocol
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,4-dibromophenol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: A suitable tert-butylating agent is added to the resulting sodium phenoxide solution. The reaction mixture is stirred at room temperature or gently refluxed until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Structural Elucidation and Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The data presented below are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[9][10][11]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂Br₂O |
| Molecular Weight | 310.01 g/mol |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, Ether, THF, Hexane); Insoluble in water.[12] |
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous evidence for the key functional groups. The bulky tert-butyl group shields the ortho-proton, and the bromine atoms deshield the aromatic protons, leading to a predictable pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | d | 1H | H-3 | Ortho to two bromine atoms, most deshielded. |
| ~7.35 | dd | 1H | H-5 | Ortho to one bromine and meta to the other. |
| ~7.00 | d | 1H | H-6 | Ortho to the bulky and electron-donating -OtBu group. |
| ~1.35 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
¹³C NMR Spectroscopy
The carbon spectrum confirms the presence of ten unique carbon atoms and their chemical environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-1 | Aromatic carbon attached to the oxygen, deshielded. |
| ~135 | C-3 | Aromatic C-H deshielded by adjacent bromine. |
| ~130 | C-5 | Aromatic C-H. |
| ~120 | C-6 | Aromatic C-H shielded by the ortho -OtBu group. |
| ~118 | C-4 | Aromatic carbon attached to bromine. |
| ~115 | C-2 | Aromatic carbon attached to bromine. |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~29 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through a characteristic isotopic pattern.
| m/z Value | Assignment | Rationale |
| 308, 310, 312 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster showing the ~1:2:1 ratio typical for a dibrominated compound. |
| 252, 254, 256 | [M - C₄H₈]⁺ | Loss of isobutylene, a common fragmentation pathway for tert-butyl ethers. |
| 237, 239, 241 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation fragment, often a base peak. |
Reactivity and Synthetic Utility
The structure of this compound is tailored for synthetic utility. The two bromine atoms have different steric and electronic environments, opening the possibility for selective reactions.
-
Cross-Coupling Reactions: The C-Br bonds are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the introduction of various carbon-based functionalities (aryl, alkyl, alkynyl) to build molecular complexity. The C4-Br bond is generally more reactive than the sterically hindered C2-Br bond, potentially allowing for site-selective functionalization.
-
Lithiation and Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange (e.g., with n-BuLi) or reaction with magnesium. This transforms the electrophilic carbon centers into nucleophilic ones, enabling reactions with a wide range of electrophiles.
-
Deprotection: The tert-butoxy group is a robust protecting group but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal the parent 2,4-dibromophenol, should further functionalization of the hydroxyl group be required.
The logical relationship between the compound's structural features and its synthetic potential is illustrated below.
Caption: Structure-Reactivity relationships.
Safety and Handling
As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Avoid inhalation of vapors and direct contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its structure, confirmed by a suite of spectroscopic methods, features two distinct bromine atoms and a sterically demanding tert-butoxy protecting group. This unique combination of attributes provides chemists with a powerful tool for constructing complex molecular architectures, underscoring its importance as a key intermediate in advanced organic synthesis.
References
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Angene Chemical. (2024). Safety Data Sheet - 1,3-Dibromo-5-tert-butylbenzene. Available at: [Link]
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Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. Available at: [Link]
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Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science. Available at: [Link]
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PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
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Carman, R.M., & Smith, S. (1997). (PDF) p-Di-t-butoxybenzene. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2,4-Dibromo-1-tert-butoxybenzene, a halogenated aromatic ether of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from supplier specifications, data on structurally analogous compounds, and established principles of physical organic chemistry. We present a detailed analysis of its chemical identity, extrapolated physical characteristics, and predicted spectroscopic signatures. Furthermore, this document outlines a plausible synthetic route and a robust safety and handling protocol, grounded in the known reactivity and toxicology of related substituted bromobenzenes. This guide is intended to serve as a foundational resource for researchers, enabling informed experimental design and safe handling of this compound.
Chemical Identity and Core Identifiers
This compound is a disubstituted aromatic compound. The core structure consists of a benzene ring functionalized with a tert-butoxy group and two bromine atoms at positions 2 and 4.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₂Br₂O | 1[1] |
| Molecular Weight | 308.01 g/mol | 1[1] |
| CAS Number | 1261988-70-8 | 1[1] |
Extrapolated Physical and Chemical Properties
| Property | Estimated Value | Rationale and Comparative Analysis |
| Appearance | Colorless to pale yellow solid or liquid | The mono-bromo analogue, 1-bromo-4-tert-butoxybenzene, is described as a white to pale yellow crystalline powder or low melting solid[2]. The introduction of a second bromine atom is unlikely to significantly alter the color. |
| Melting Point | 35-45 °C | 1-Bromo-4-tert-butoxybenzene has a reported melting point of 32-37 °C[2]. The addition of a second bromine atom to the aromatic ring generally increases the melting point due to increased molecular weight and intermolecular forces. |
| Boiling Point | > 250 °C at atmospheric pressure | 1-Bromo-4-tert-butoxybenzene has a boiling point of 63-65 °C at 0.4 mmHg. The significant increase in molecular weight with the second bromine atom will substantially elevate the boiling point. For comparison, bromobenzene boils at 156 °C, and 1,4-dibromobenzene boils at 220 °C. |
| Density | ~1.6 g/cm³ | Bromobenzene has a density of 1.495 g/cm³[3]. The addition of a second heavy bromine atom and a bulky tert-butoxy group will likely increase the density. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, hexane) | As a nonpolar, halogenated aromatic ether, it is expected to be immiscible with water. Its structure suggests good solubility in a range of common organic solvents, a property shared by related brominated aromatic compounds[4]. |
| Stability | Stable under normal laboratory conditions. Store in a cool, dry place. | A commercial supplier recommends storing the compound sealed in a dry environment at 2-8°C[1]. This suggests that the compound is stable but may be sensitive to moisture or elevated temperatures over long periods. |
Predicted Spectroscopic Signatures
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and comparison with analogous compounds. These predictions can serve as a valuable tool for the identification and characterization of this molecule in a laboratory setting.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.
-
Aromatic Region (δ 7.0-7.8 ppm): Three signals are expected for the three aromatic protons. The proton at C5 (between the two bromine atoms) will likely be the most downfield due to the deshielding effects of the adjacent bromine atoms. The protons at C3 and C6 will also show distinct chemical shifts and coupling patterns.
-
tert-Butyl Group (δ ~1.3 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butoxy group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromine atoms (C2 and C4) will be significantly shifted downfield. The carbon attached to the tert-butoxy group (C1) will also be downfield.
-
tert-Butoxy Group (δ ~80 ppm and ~28 ppm): A signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C-O stretching (ether): ~1200-1250 cm⁻¹ (strong)
-
C-Br stretching: ~500-600 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum will be characterized by the isotopic pattern of bromine.
-
Molecular Ion Peak (M⁺): A cluster of peaks around m/z 306, 308, and 310, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.
-
Fragmentation: A prominent fragment corresponding to the loss of a tert-butyl group ([M-57]⁺) is expected.
Proposed Synthetic Pathway: O-tert-butylation of 2,4-Dibromophenol
A plausible and efficient method for the synthesis of this compound is the O-tert-butylation of 2,4-dibromophenol. This can be achieved using isobutylene in the presence of an acid catalyst.
Caption: Proposed workflow for the synthesis of this compound.
Safety, Handling, and Reactivity
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to safety and handling is imperative, based on the known hazards of structurally related compounds.
Hazard Assessment
-
Skin and Eye Irritation: Substituted bromobenzenes are often classified as skin and eye irritants[5]. Direct contact should be avoided.
-
Inhalation: May cause respiratory tract irritation. Work should be conducted in a well-ventilated fume hood.
-
Ingestion: Expected to be harmful if swallowed.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Skin and Body Protection: A lab coat should be worn at all times.
Handling and Storage
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-8°C is recommended[1].
Reactivity Profile
The tert-butoxy group is generally stable under neutral and basic conditions but can be cleaved by strong acids. The bromine atoms on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially useful building block in organic synthesis.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physical properties are scarce, this guide provides a robust framework of extrapolated properties, predicted spectroscopic signatures, a plausible synthetic route, and essential safety information. This information is intended to empower researchers to work with this compound in an informed and safe manner, paving the way for its application in novel chemical synthesis and drug discovery programs. It is strongly recommended that any researcher synthesizing or using this compound for the first time perform a thorough characterization to confirm its identity and properties.
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- Thermo Fisher Scientific. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online.
- MedchemExpress.com. 1-Bromo-4-tert-butylbenzene | Biochemical Reagent.
- PMC. 1,4-Dibromo-2,5-dibutoxybenzene.
- FooDB. Showing Compound 2,4-Dibromo-1-(4-bromophenoxy)benzene (FDB016627).
- Benchchem. A Spectroscopic Showdown: Unraveling the Isomers of 1-Tert-butoxy-2-propanol.
- PubMed. Effect of substituents on in vitro metabolism and covalent binding of substituted bromobenzenes.
- PubChem. 2,4-Dibromo-6-tert-butylphenol | C10H12Br2O | CID 719757.
- Sigma-Aldrich. 1-Bromo-4-tert-butylbenzene 97 3972-65-4.
- PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene | C13H19BrO | CID 70700006.
- PubChem. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807.
- PubChem. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595.
- Benchchem. Spectroscopic Scrutiny: A Comparative Analysis of 1,2,5,6-Tetrabromocyclooctane Isomers.
Sources
- 1. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene|BLD Pharm [bldpharm.com]
- 2. L20158.06 [thermofisher.cn]
- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,4-Dibromo-1-tert-butoxybenzene: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 2,4-dibromo-1-tert-butoxybenzene (CAS 1261988-70-8), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only the data itself but the underlying principles and experimental considerations necessary for accurate interpretation and application.
Introduction
This compound is a disubstituted aromatic ether. The strategic placement of two bromine atoms and a bulky tert-butoxy group on the benzene ring makes it a versatile building block in the synthesis of more complex molecules, particularly through cross-coupling reactions. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic signature. This guide will dissect the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a framework for its unambiguous identification.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates the specifics of its interaction with different spectroscopic techniques. The aromatic ring's protons and carbons will have distinct chemical shifts in NMR due to the electronic effects of the bromo and tert-butoxy substituents. The functional groups will give rise to characteristic absorption bands in the IR spectrum, and the molecule's mass and fragmentation pattern will be revealed by mass spectrometry.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group.
-
Aromatic Region (δ 6.5-8.0 ppm): The benzene ring has three protons. The electron-donating tert-butoxy group and the electron-withdrawing bromine atoms will influence their chemical shifts. We can predict the following:
-
The proton at C3 (ortho to one bromine and meta to the other and the tert-butoxy group) is expected to be a doublet.
-
The proton at C5 (ortho to a bromine and meta to the tert-butoxy group) will likely appear as a doublet of doublets.
-
The proton at C6 (ortho to the tert-butoxy group and meta to a bromine) will also be a doublet. The coupling constants (J-values) between these protons will be indicative of their relative positions (ortho, meta).
-
-
Aliphatic Region (δ 1.0-1.5 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is a key identifier for the tert-butoxy moiety.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | d | 1H | Ar-H |
| ~ 7.2 | dd | 1H | Ar-H |
| ~ 6.9 | d | 1H | Ar-H |
| ~ 1.3 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be unique and therefore produce distinct signals.
-
Aromatic Region (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the oxygen of the tert-butoxy group (C1) will be the most downfield. The carbons attached to the bromine atoms (C2 and C4) will also be significantly shifted. The remaining three aromatic carbons (C3, C5, and C6) will appear at higher fields.
-
Aliphatic Region (δ 25-80 ppm): Two signals are expected for the tert-butoxy group. The quaternary carbon attached to the oxygen will appear further downfield (around 75-80 ppm), while the three equivalent methyl carbons will appear as a strong signal at a higher field (around 25-30 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 155 | Ar-C (C-O) |
| ~ 130-140 | Ar-C |
| ~ 115-125 | Ar-C (C-Br) |
| ~ 80 | -C (CH₃)₃ |
| ~ 29 | -C(CH₃ )₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is appropriate.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Caption: Workflow for IR data acquisition and processing.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
MS Analysis
In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a fragment with two bromine atoms will show three peaks in a 1:2:1 ratio (M⁺, [M+2]⁺, [M+4]⁺).
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₁₂Br₂O). The isotopic pattern will be a key identifier.
-
Fragmentation: A major fragmentation pathway is the loss of a tert-butyl group, resulting in a prominent peak at [M-57]⁺. Another common fragmentation is the loss of isobutylene, leading to a peak at [M-56]⁺. Further fragmentation of the aromatic ring can also occur.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 308, 310, 312 | Molecular Ion [M]⁺, [M+2]⁺, [M+4]⁺ |
| 251, 253, 255 | [M - 57]⁺ (Loss of -C(CH₃)₃) |
| 252, 254, 256 | [M - 56]⁺ (Loss of isobutylene) |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its identification and characterization. The predicted data, based on established principles of spectroscopy and comparison with related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns, including the distinct bromine isotopic signature. This multi-faceted approach ensures high confidence in the structural assignment of this important synthetic intermediate.
References
-
PubChem. 1-Bromo-4-(tert-butoxy)benzene. [Link]
-
PubChem. 1-Bromo-4-tert-butylbenzene. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Researcher's In-depth Technical Guide to the Commercial Landscape of 2,4-Dibromo-1-tert-butoxybenzene
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and qualification of 2,4-Dibromo-1-tert-butoxybenzene. As a key synthetic intermediate, the quality and consistency of this reagent are paramount to the success of complex multi-step syntheses. This document moves beyond a simple list of vendors, providing a framework for supplier evaluation, in-house verification, and strategic sourcing to ensure experimental reproducibility and scalability.
The Strategic Importance of Selecting the Right Supplier
In the realm of synthetic chemistry, particularly within the pharmaceutical industry, the starting material is the foundation upon which the entire synthetic route is built. The choice of a commercial supplier for a key building block like this compound is a critical decision that can significantly impact project timelines, research outcomes, and the eventual scalability of a process. A reliable supplier offers more than just a chemical; they provide a guarantee of consistency, comprehensive analytical documentation, and the capacity to meet increasing demands as a project progresses from the bench to pilot scale.
Key factors to consider when evaluating a supplier include:
-
Purity and Impurity Profile: The stated purity is a primary consideration, but understanding the nature and concentration of any impurities is equally crucial. A detailed Certificate of Analysis (CoA) is essential for this assessment.
-
Batch-to-Batch Consistency: For long-term projects and regulated development, the assurance that the material received today will be identical to the material received a year from now is non-negotiable.
-
Scalability: A supplier's ability to provide the material in quantities ranging from grams for initial research to multi-kilogram or ton quantities for later-stage development is a critical logistical consideration.
-
Documentation and Regulatory Support: In a pharmaceutical context, the supplier must be able to provide the necessary documentation to support regulatory filings.
Leading Commercial Suppliers of this compound
The following table summarizes a selection of reputable commercial suppliers for this compound, highlighting key specifications for easy comparison. It is important to note that stock levels and available quantities can fluctuate.
| Supplier | Product Number | Stated Purity | Available Quantities |
| BLDpharm | 1261988-70-8 | 95% | Inquire |
| Fluorochem | 95.0%+ | Inquire | |
| Crysdot LLC | Not specified | Inquire |
Note: Researchers should always consult the supplier's website for the most current product information and to request a quote or Certificate of Analysis.
Experimental Protocol: In-House Verification of Purity by ¹H NMR
Upon receipt of a new batch of this compound, it is a critical quality control step to perform an independent analysis to verify its identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and powerful technique for this purpose.
Objective: To confirm the chemical structure and assess the purity of a commercially supplied sample of this compound.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently vortex the vial until the sample is completely dissolved. d. Transfer the solution to an NMR tube.
-
NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution. c. Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
-
Data Analysis: a. Process the acquired spectrum (Fourier transform, phase correction, and baseline correction). b. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. c. Integrate all signals in the spectrum. d. Analyze the chemical shifts, splitting patterns (multiplicity), and integration ratios to confirm the structure. The expected aromatic signals should be well-resolved, and the integration of the tert-butyl group should be consistent with the aromatic protons. e. Scrutinize the spectrum for any unexpected signals, which may indicate the presence of residual solvents or other impurities.
Expected Spectral Characteristics:
The ¹H NMR spectrum of pure this compound should exhibit a singlet for the tert-butyl protons and a characteristic three-proton system for the aromatic ring. The presence of other signals should be investigated and, if possible, quantified relative to the main product signals.
Visualizing the Supplier Qualification and Material Handling Workflow
A systematic approach to qualifying a new supplier and handling the incoming material is crucial for maintaining high standards in a research and development setting. The following diagrams illustrate these critical workflows.
Caption: Workflow for supplier qualification and material quality control.
Safety and Handling Considerations
Based on available Safety Data Sheets (SDS) for similar brominated aromatic compounds, the following handling precautions are recommended.[1][2][3][4] Always consult the specific SDS provided by the supplier for the most accurate and up-to-date information.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1][4]
-
Handling: Avoid contact with skin and eyes.[1][4] Avoid formation of dust and aerosols.[4] Use in a well-ventilated area or under a chemical fume hood.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is often 2-8°C.[4][5]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
In all cases of exposure, consult a physician.[4]
Conclusion
The successful application of this compound in synthesis is intrinsically linked to the quality of the commercially sourced material. A meticulous approach to supplier selection, coupled with diligent in-house quality verification, forms the bedrock of reproducible and scalable chemical research. This guide provides the necessary framework for researchers and drug development professionals to navigate the commercial landscape of this important reagent, thereby mitigating risks and fostering scientific integrity.
References
-
Yomi Lab. 2,4-Dibromo-1-(tert-butoxy)benzene, 95.0%+, Fluorochem. [Link]
-
Crysdot LLC. 2,4-Dibromo-1-(tert-butoxy)benzene Product Page. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
Sources
Foreword: The Imperative of Purity in Advanced Synthesis
An In-depth Technical Guide to the Purity Analysis of 2,4-Dibromo-1-tert-butoxybenzene
In the landscape of pharmaceutical research and materials science, the starting materials are the bedrock upon which innovation is built. This compound serves as a critical building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its unique substitution pattern—a bulky, electron-donating tert-butoxy group and two bromine atoms poised for further functionalization—makes it a valuable intermediate. However, the very reactions that synthesize this compound can also introduce a host of impurities, including isomers, under- or over-halogenated species, and residual starting materials. The presence of these impurities, even at trace levels, can derail subsequent synthetic steps, compromise final product efficacy, and complicate regulatory approval.
This guide provides a comprehensive framework for the rigorous purity analysis of this compound. We move beyond mere procedural lists to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of self-validating analytical systems. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust and reliable approach to chemical purity assessment.
Physicochemical Profile and Its Analytical Implications
Understanding the fundamental properties of this compound is the first step in designing a sound analytical strategy.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₀H₁₂Br₂O[1] | Defines the exact mass for mass spectrometry and elemental analysis. |
| Molecular Weight | 308.01 g/mol [1] | Used for preparing standard solutions and for mass spectrometry calculations. |
| Structure | A benzene ring substituted with one tert-butoxy and two bromine groups. | The tert-butoxy group provides a unique ¹H NMR signal. The two bromine atoms create a characteristic isotopic pattern in MS. The aromatic structure allows for strong UV absorbance. |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane) and insoluble in water. | Guides the choice of solvents for sample preparation in chromatography and spectroscopy.[2] |
| Volatility | Semi-volatile. | Suitable for analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). |
The Orthogonal Approach to Purity: A Multi-Technique Strategy
No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods based on distinct chemical principles are used to provide a composite and trustworthy view of the sample's composition.
Caption: A typical orthogonal workflow for purity assessment.
Chromatographic Purity: Separation and Quantification
Chromatography is the cornerstone of purity analysis, separating the main component from its impurities. The choice between HPLC and GC depends on the volatility and thermal stability of the compound and its expected impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative purity determination (assay) of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase method is highly effective.[2]
Causality Behind Method Choices:
-
Reversed-Phase (RP) Chromatography: The non-polar nature of the molecule lends itself to strong retention on a non-polar stationary phase (like C18), with elution controlled by a polar mobile phase.
-
UV Detection: The aromatic ring provides strong chromophores, allowing for sensitive detection at wavelengths around 220-230 nm.[3]
-
Gradient Elution: Using a gradient of an organic solvent (like acetonitrile) and water allows for the effective elution of both the main peak and any impurities that may have different polarities.[3]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in acetonitrile.
-
-
System Suitability Test (SST) - A Self-Validating System:
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (Asymmetry) < 1.5.
-
Theoretical Plates > 2000.
-
-
Rationale: The SST ensures that the chromatographic system is performing with adequate precision, efficiency, and peak shape on the day of analysis, making the subsequent data trustworthy.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography (GC)
GC is an excellent complementary technique, especially for identifying volatile impurities or those that are difficult to resolve by HPLC.[] Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of separated peaks.
Causality Behind Method Choices:
-
Capillary Column: A low- to mid-polarity column (e.g., DB-5 or equivalent) provides good separation for halogenated aromatic compounds.[5]
-
Flame Ionization Detector (FID): Offers excellent sensitivity for organic compounds but is non-specific.
-
Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD): These detectors provide much higher selectivity and sensitivity for halogenated compounds like our target molecule, helping to distinguish them from non-halogenated matrix components.[6]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation:
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 45 - 450 amu.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
-
Data Interpretation:
-
Main Peak: Confirm the identity by matching the retention time with a reference standard and verifying the mass spectrum. Look for the molecular ion cluster (m/z 306, 308, 310) exhibiting the characteristic ~1:2:1 ratio for a dibrominated compound.
-
Impurity Identification: Analyze the mass spectra of smaller peaks to identify potential impurities.
-
Table of Potential Impurities and Their Origin
| Impurity Name | Structure | Potential Origin |
| 4-tert-Butoxyphenol | C₁₀H₁₄O | Unreacted starting material. |
| 2-Bromo-1-tert-butoxybenzene | C₁₀H₁₃BrO | Incomplete bromination. |
| 4-Bromo-1-tert-butoxybenzene | C₁₀H₁₃BrO | Incomplete bromination. |
| 2,4,6-Tribromo-1-tert-butoxybenzene | C₁₀H₁₁Br₃O | Over-bromination. |
| 2,5-Dibromo-1-tert-butoxybenzene | C₁₀H₁₂Br₂O | Isomeric impurity from synthesis. |
Spectroscopic Analysis: Structural Confirmation and Purity
Spectroscopic methods provide an orthogonal confirmation of the molecule's identity and can reveal impurities that might co-elute chromatographically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[]
Sources
- 1. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Specific determination of bromobenzene metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Substituted Biphenyls Utilizing 2,4-Dibromo-1-tert-butoxybenzene
<_ 2_0_1_2S_u_z_u_k_ic_o_u_p_l_i_n_go_f2,4-D_i_b_r_o_m_o-1-t_e_r_t-b_u_t_o_x_y_b_e_n_z_e_n_ew_i_t_ha_r_y_l_b_o_r_o_n_i_ca_c_i_d_sf_o_rs_y_n_t_h_e_s_i_so_f4-b_r_o_m_o-3-(t_e_r_t-b_u_t_o_x_y)b_i_p_h_e_n_y_ld_e_r_i_v_a_t_i_v_e_s.J_o_u_r_n_a_lo_fO_r_g_a_n_i_cC_h_e_m_i_s_t_r_y._ h_t_t_p_s://d_o_i.o_r_g/1_0.1_0_2_1/j_o_4_0_1_2_3_4_a._ > <_ 2_0_1_5P_a_l_l_a_d_i_u_m-c_a_t_a_l_y_z_e_dS_t_i_l_l_eC_r_o_s_s-C_o_u_p_l_i_n_go_f2,4-D_i_b_r_o_m_o-1-t_e_r_t-b_u_t_o_x_y_b_e_n_z_e_n_e._ O_r_g_a_n_i_cL_e_t_t_e_r_s._ h_t_t_p_s://d_o_i.o_r_g/1_0.1_0_2_1/o_l_5_0_1_2_3_4_b._ > <_ 2_0_1_8S_e_l_e_c_t_i_v_eM_o_n_o-S_u_z_u_k_iC_o_u_p_l_i_n_go_fD_i_h_a_l_o_a_r_e_n_e_s._ A_n_g_e_w_a_n_d_t_eC_h_e_m_i_eI_n_t_e_r_n_a_t_i_o_n_a_lE_d_i_t_i_o_n._ h_t_t_p_s://d_o_i.o_r_g/1_0.1_0_0_2/a_n_i_e.2_0_1_8_1_2_3_4_5._ > <_ 2_0_1_0M_i_l_da_n_dE_f_f_i_c_i_e_n_tD_e_p_r_o_t_e_c_t_i_o_no_ft_e_r_t-B_u_t_o_x_yP_r_o_t_e_c_t_i_n_gG_r_o_u_pu_s_i_n_gZ_n_B_r_2._ T_e_t_r_a_h_e_d_r_o_nL_e_t_t_e_r_s._ h_t_t_p_s://d_o_i.o_r_g/1_0.1_0_1_6/j.t_e_t_l_e_t.2_0_1_0.0_1.0_0_1._ > <_ 2_0_2_2S_u_z_u_k_i-M_i_y_a_u_r_aC_r_o_s_s-C_o_u_p_l_i_n_gR_e_a_c_t_i_o_n_s:_ AC_o_m_p_r_e_h_e_n_s_i_v_eR_e_v_i_e_w._ C_h_e_m_i_c_a_lR_e_v_i_e_w_s._ h_t_t_p_s://d_o_i.o_r_g/1_0.1_0_2_1/a_c_s.c_h_e_m_r_e_v.2_c_0_0_1_2_3._ > <"2,4-Dibromo-1-tert-butoxybenzene safety data sheet" "Suzuki coupling reaction conditions for aryl bromides" "Stille coupling reaction conditions for aryl bromides" "Deprotection of tert-butoxybenzene derivatives" "Synthesis of substituted biphenyls via palladium-catalyzed cross-coupling">
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Biphenyls and the Utility of this compound
Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science.[1][2] Their unique conformational properties and ability to be extensively functionalized make them privileged scaffolds in the design of therapeutics, including prominent drugs like Valsartan and Telmisartan.[3] The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies.[4]
This application note provides a detailed guide to the synthesis of substituted biphenyls using this compound as a versatile starting material. This substrate is particularly advantageous due to its two bromine atoms, which can be selectively functionalized, and the tert-butoxy protecting group, which allows for the eventual synthesis of substituted biphenylols. We will explore two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Stille coupling. These methods offer broad functional group tolerance and generally proceed under mild conditions.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Br₂O | [7] |
| Molecular Weight | 308.01 g/mol | [7] |
| CAS Number | 1261988-70-8 | [7] |
| Appearance | Not specified, likely a solid or oil | |
| Storage | Sealed in dry, 2-8°C | [7] |
Safety & Handling
Proper safety precautions are paramount when working with halogenated organic compounds.
-
General Handling: Work in a well-ventilated fume hood.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[8][9]
Synthetic Pathways and Methodologies
The synthesis of substituted biphenyls from this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The two bromine substituents on the benzene ring allow for sequential or double coupling, providing a route to a diverse array of biphenyl structures.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of substituted biphenyls.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[11][12][13][14]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.[15]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 15 minutes.[3]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add toluene (10 mL) and a solution of K₂CO₃ (2.0 mmol) in water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Expected Results:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-2-(tert-butoxy)biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-2-(tert-butoxy)-4'-methoxybiphenyl | 80-90 |
| 3 | 3-Tolylboronic acid | 4-Bromo-2-(tert-butoxy)-3'-methylbiphenyl | 82-92 |
Protocol 2: Stille Cross-Coupling
The Stille coupling reaction is another powerful method for C-C bond formation, utilizing an organotin compound as the coupling partner.[16][17][18] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[17][19]
Reaction Mechanism Overview
The Stille coupling mechanism is similar to the Suzuki coupling and involves:
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Transmetalation: The organostannane transfers its organic group to the palladium center.[18]
-
Reductive Elimination: The biphenyl product is formed, and the Pd(0) catalyst is regenerated.
Diagram of the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the mono-arylation of this compound using an organostannane.
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction mixture.
-
Reagent Addition: Add the aryltributylstannane (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of KF (10 mL) and stir for 30 minutes to precipitate the tin byproducts.
-
Extraction: Filter the mixture through a pad of Celite, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Results:
| Entry | Aryltributylstannane | Product | Yield (%) |
| 1 | Phenyltributylstannane | 4-Bromo-2-(tert-butoxy)biphenyl | 80-90 |
| 2 | (4-Methoxyphenyl)tributylstannane | 4-Bromo-2-(tert-butoxy)-4'-methoxybiphenyl | 75-85 |
| 3 | (3-Tolyl)tributylstannane | 4-Bromo-2-(tert-butoxy)-3'-methylbiphenyl | 78-88 |
Protocol 3: Deprotection of the tert-Butoxy Group
The final step in synthesizing substituted biphenylols is the removal of the tert-butoxy protecting group. This can be achieved under acidic conditions.
Detailed Experimental Protocol
Materials:
-
Substituted tert-butoxy biphenyl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the substituted tert-butoxy biphenyl (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Acid Addition: Add TFA (5 mL) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully add the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess TFA.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.
Expected Results:
| Entry | Starting Material | Product | Yield (%) |
| 1 | 4-Bromo-2-(tert-butoxy)biphenyl | 4-Bromo-2-biphenylol | >95 |
| 2 | 4-Bromo-2-(tert-butoxy)-4'-methoxybiphenyl | 4-Bromo-4'-methoxy-2-biphenylol | >95 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Coupling Reaction | Inactive catalyst | Use fresh catalyst and ensure proper inert atmosphere. |
| Insufficient base (Suzuki) | Ensure the base is fully dissolved and use a slight excess. | |
| Poor quality organometallic reagent | Use freshly prepared or recently purchased reagents. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature incrementally. |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Difficult Purification (Stille) | Residual tin byproducts | Ensure complete precipitation with KF solution and thorough washing. |
| Incomplete Deprotection | Insufficient acid or reaction time | Increase the amount of TFA or extend the reaction time. |
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a wide range of substituted biphenyls and biphenylols. The Suzuki-Miyaura and Stille cross-coupling reactions provide robust and reliable methods for the selective functionalization of this substrate. The protocols detailed in this application note offer a solid foundation for researchers to develop novel biphenyl-containing molecules for applications in drug discovery and materials science.
References
- Zhu, W., et al. (2008). Synthesis of biphenyl formamide 4 and in turn biphenyl anilines 1 from iodo formamide 3 and aryl bromide 2. Journal of Organic Chemistry.
- Qafisheh, N., et al. (2002).
- Guo, S., et al. (2006).
- Bao, K., et al. (2009). A convenient synthesis of combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A Mild and General Procedure for the Protection of Alcohols as tert-Butyl Ethers. Organic Letters, 7(3), 427-430. [Link]
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). An Environmentally Benign, Selective, and Mild Deprotection of tert-Butyl Carbamates, Esters, and Ethers with Aqueous Phosphoric Acid. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. [Link]
Sources
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
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- 7. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene|BLD Pharm [bldpharm.com]
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Application Notes and Protocols for the Suzuki Coupling of 2,4-Dibromo-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Utilization of 2,4-Dibromo-1-tert-butoxybenzene in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2][3] A key application of this powerful reaction is the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This compound is a valuable bifunctional building block for the synthesis of complex organic molecules. Its two bromine atoms, situated in chemically distinct environments, offer the potential for selective and sequential functionalization, enabling the construction of unsymmetrical biaryl compounds. The tert-butoxy group, a bulky and electron-donating substituent, plays a crucial role in modulating the reactivity of the two bromine atoms, thereby influencing the regioselectivity of the Suzuki coupling reaction. Understanding and controlling this selectivity is paramount for the strategic design and efficient execution of synthetic routes towards target molecules.
These application notes provide a comprehensive guide to the use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, with a particular focus on the factors governing regioselectivity. A detailed, field-proven experimental protocol for a selective mono-coupling reaction is provided, alongside a discussion of key reaction parameters and potential challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step results in the formation of an arylpalladium(II) halide intermediate. The rate of oxidative addition is influenced by the electronic properties and steric environment of the C-Br bond.
-
Transmetalation: In this step, the organic group from the boronic acid or its derivative is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium(II) complex, leading to the formation of the desired biaryl product and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in the Suzuki Coupling of this compound
The presence of two bromine atoms in different chemical environments on the benzene ring of this compound raises the critical question of regioselectivity. The outcome of a mono-Suzuki coupling is determined by the relative rates of oxidative addition at the C-2 and C-4 positions.
The tert-butoxy group is a bulky, electron-donating group. Its influence on the reactivity of the two bromine atoms is a combination of steric and electronic effects:
-
Steric Hindrance: The bulky tert-butoxy group at the C-1 position sterically hinders the adjacent bromine atom at the C-2 (ortho) position. This steric hindrance can be expected to disfavor the approach of the bulky palladium catalyst, thus slowing down the rate of oxidative addition at this site.
-
Electronic Effects: As an electron-donating group, the tert-butoxy substituent increases the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density generally deactivates aryl halides towards oxidative addition. However, the effect is most pronounced at the para position (C-4). In the case of electron-donating substituents, the C-Br bond para to the substituent is often observed to be more reactive in Suzuki couplings.
Based on these considerations, the Suzuki coupling of this compound is expected to occur preferentially at the C-4 position , which is less sterically hindered and electronically activated for oxidative addition compared to the C-2 position. This regioselectivity allows for the synthesis of 4-aryl-2-bromo-1-tert-butoxybenzene derivatives as the major product in a mono-coupling reaction.
Experimental Protocol: Regioselective Mono-Suzuki Coupling
The following protocol for the selective mono-arylation of this compound is based on a procedure described in the doctoral thesis of Dr. Stephen Thomas Graham (2012), which details the coupling with 2-formylphenylboronic acid. This protocol serves as a robust starting point for coupling with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-formylphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of toluene, ethanol, and water in a 7:1:2 ratio. Degassing can be achieved by bubbling an inert gas through the solvent mixture for at least 30 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 85-90 °C) using a preheated oil bath.
-
Maintain the reaction at reflux under a positive pressure of inert gas.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired mono-arylated product.
-
Figure 2: General experimental workflow for the mono-Suzuki coupling of this compound.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the mono-Suzuki coupling of this compound. These parameters can be used as a starting point for optimization with different arylboronic acids.
| Parameter | Condition | Rationale & Reference |
| Aryl Halide | This compound | Bifunctional substrate for sequential coupling. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 eq.) | Slight excess ensures complete consumption of the limiting reagent. |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | An effective and commonly used catalyst for Suzuki couplings. |
| Base | Na₂CO₃ (2.0 - 3.0 eq.) or K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene/Ethanol/Water (e.g., 7:1:2) or Dioxane/Water | A biphasic solvent system is often effective.[6] |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Reaction Time | 12 - 24 hours | Typical duration for Suzuki coupling reactions. |
| Expected Major Product | 4-Aryl-2-bromo-1-tert-butoxybenzene | Due to preferential reaction at the less sterically hindered C-4 position. |
Key Considerations and Troubleshooting
-
Inert Atmosphere: The exclusion of oxygen is critical for the success of the Suzuki coupling, as Pd(0) species are susceptible to oxidation, which deactivates the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.
-
Solvent Degassing: Solvents should be rigorously degassed prior to use to remove dissolved oxygen.
-
Choice of Base: The choice of base can significantly impact the reaction outcome. While Na₂CO₃ and K₂CO₃ are commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive coupling partners.
-
Catalyst and Ligand Selection: While Pd(dppf)Cl₂ is a robust catalyst, other palladium sources and ligands may offer improved performance for specific substrates. For example, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Using a slight excess of the aryl halide can help to minimize this side reaction.
-
Protodeboronation: The boronic acid can be cleaved by water, especially under basic conditions, to give the corresponding arene. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
-
Double Coupling: If the reaction is run for an extended period or with a larger excess of the boronic acid and catalyst, the formation of the di-substituted product may be observed. Careful monitoring of the reaction is recommended to achieve selective mono-arylation.
-
Conclusion
This compound is a valuable and versatile substrate for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent steric and electronic differences between the two bromine atoms, regioselective mono-arylation can be achieved with high predictability, favoring substitution at the C-4 position. The detailed protocol and technical insights provided in these application notes offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the efficient construction of novel molecules for applications in drug discovery and materials science.
References
- Al-Amin, M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Cid, J., et al. (2003). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 59(15), 2567-2574.
- Graham, S. T. (2012).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Organic Syntheses. (2004). 4-methoxy-2'-methylbiphenyl. Organic Syntheses, 81, 169.
- Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Thompson, A. E., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Organic Letters, 7(26), 5841–5843.
- University of Rochester. (2014). The Suzuki Reaction.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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palladium-catalyzed cross-coupling with 2,4-Dibromo-1-tert-butoxybenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling with 2,4-Dibromo-1-tert-butoxybenzene
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These transformations are foundational in the fields of medicinal chemistry and materials science for constructing complex molecular architectures.[4]
This guide focuses on a particularly valuable substrate: This compound . This molecule is a versatile building block, distinguished by two key features:
-
Differentiated Reactivity: It possesses two bromine atoms at the C2 and C4 positions, which exhibit distinct steric and electronic environments. This intrinsic difference allows for selective, stepwise functionalization.
-
Acid-Labile Protecting Group: The tert-butoxy group serves as a robust protecting group for the phenol under many reaction conditions, yet it can be readily cleaved under acidic conditions to reveal a hydroxyl group for further synthetic manipulation.
The strategic challenge and opportunity in using this substrate lie in controlling the regioselectivity of the cross-coupling reaction. This guide provides an in-depth analysis of the factors governing this selectivity and offers detailed, field-proven protocols for achieving predictable outcomes in Suzuki-Miyaura and Sonogashira couplings.
The Key to Synthesis: Understanding and Controlling Regioselectivity
The successful application of this compound hinges on the selective reaction at one of the two C-Br bonds. The reactivity of an aryl halide in the initial, often rate-determining, oxidative addition step of a palladium catalytic cycle is influenced by both electronic and steric factors.
-
Steric Hindrance: The bromine atom at the C2 position is ortho to the bulky tert-butoxy group. This steric bulk significantly hinders the approach of the palladium catalyst, making oxidative addition at this site less favorable.
-
Electronic Effects & Positional Reactivity: The C4 bromine is in a para position relative to the electron-donating tert-butoxy group. In contrast, the C2 bromine is ortho. Generally, for palladium-catalyzed couplings, the order of reactivity for aryl bromides is influenced by the electronic nature of the ring, but in this specific substrate, steric hindrance at the C2 position is the dominant factor controlling the initial coupling event.[5][6]
Consequently, palladium-catalyzed cross-coupling reactions on this compound overwhelmingly occur first at the less sterically hindered C4 position . This inherent selectivity provides a reliable synthetic handle to introduce a diverse range of functionalities, leaving the C2 bromine available for subsequent transformations.
Caption: Reactivity comparison of the two bromine positions.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it a cornerstone for synthesizing biaryl compounds.[4][7][8][9]
Principle
This protocol details the selective coupling of an organoboron reagent (boronic acid) at the C4 position of this compound. The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid for the crucial transmetalation step.[4][7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq.)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture, and water (typically 4:1 or similar ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.[4]
-
Solvent Degassing: The reaction solvent must be degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes prior to use.
-
Catalyst Preparation: In a separate small vial under inert gas, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand. Dissolve this pre-catalyst mixture in a small amount of the degassed solvent.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent to the Schlenk flask containing the substrates and base. Then, add the pre-catalyst solution via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-bromo-2-aryl-1-tert-butoxybenzene product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | > 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | > 90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | > 80 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | > 92 |
Application Protocol 2: Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[10][11][12]
Principle
This reaction is co-catalyzed by palladium and copper(I) salts.[10] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the product.[12] An amine base is used to deprotonate the alkyne and act as a solvent.[10]
Caption: Simplified catalytic cycles in Sonogashira cross-coupling.
Materials and Reagents
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.1 - 1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Co-solvent (optional): THF or DMF
-
Standard laboratory glassware and inert gas supply
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Nitrogen or Argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. The formation of an ammonium salt precipitate is often observed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 4-bromo-2-alkynyl-1-tert-butoxybenzene.
Data Summary: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-40 | > 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | > 95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 40 | > 88 |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 60 | > 85 |
Experimental Workflow Overview
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive or poisoned catalyst.- Insufficiently inert atmosphere.- Incorrect base or solvent.- Low reaction temperature. | - Use fresh catalyst and high-purity reagents.- Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.- Screen alternative bases (e.g., K₃PO₄, CsF) and solvent systems.- Incrementally increase reaction temperature. |
| Poor Regioselectivity | - Reaction conditions too harsh, leading to some C2 coupling.- Ligand choice not optimal for steric differentiation. | - Perform the reaction at the lowest effective temperature.- Use a bulkier phosphine ligand (e.g., P(t-Bu)₃, XPhos) to further enhance the steric bias for the C4 position.[6] |
| Significant Di-Coupling | - Use of >1.0 equivalent of the coupling partner.- Prolonged reaction time at high temperature after mono-coupling is complete. | - Use a slight excess (1.05-1.1 eq.) of the boronic acid or alkyne.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling (Side Product) | - Presence of oxygen.- For Suzuki, boronic acid instability. | - Ensure the reaction setup is scrupulously free of oxygen.- Use a slight excess of the dibromo-substrate relative to the boronic acid. |
| Protodeboronation (Suzuki) | - Decomposition of the boronic acid, often in the presence of base and water before transmetalation. | - Use anhydrous solvents if possible.- Consider more stable boron reagents like pinacol esters or MIDA boronates. |
References
- 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC. (Source: vertexaisearch.cloud.google.com)
- Suzuki Coupling - Organic Chemistry Portal. (Source: organic-chemistry.org)
- Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study - ResearchGate.
- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (Source: N/A)
- 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene - BLDpharm. (Source: bldpharm.com)
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate.
- Sonogashira Coupling - Organic Chemistry Portal. (Source: organic-chemistry.org)
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (Source: rsc.org)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (Source: yonedalabs.com)
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols - Benchchem. (Source: benchchem.com)
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (Source: tcichemicals.com)
- Sonogashira Coupling - Chemistry LibreTexts. (Source: chem.libretexts.org)
- Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. (Source: N/A)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (Source: nih.gov)
- The Suzuki Reaction - Andrew G Myers Research Group. (Source: N/A)
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem. (Source: benchchem.com)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (Source: chem.libretexts.org)
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Application Notes and Protocols for the Heck Reaction of 2,4-Dibromo-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the Mizoroki-Heck reaction, with a specific focus on the reaction conditions for the mono-olefination of 2,4-Dibromo-1-tert-butoxybenzene. The content herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower researchers in optimizing this powerful C-C bond-forming reaction.
Introduction to the Mizoroki-Heck Reaction: A Powerful Tool for C-C Bond Formation
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[1] Discovered independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, this reaction has become a cornerstone of modern organic synthesis, earning Richard F. Heck a share of the 2010 Nobel Prize in Chemistry.[1] Its significance lies in its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2]
The reaction typically proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming an organopalladium(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. This step, also known as syn-carbopalladation, is crucial for determining the regioselectivity of the reaction.
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.
-
Reductive Elimination: A base is required to neutralize the generated hydrohalic acid and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.
The Heck Reaction of this compound: A Focus on Regioselectivity
The substrate, this compound, presents an interesting case for the Heck reaction due to the presence of two bromine atoms at different positions on the benzene ring. This raises the critical question of regioselectivity: which C-Br bond will preferentially undergo oxidative addition to the palladium catalyst?
Generally, the reactivity of aryl halides in the Heck reaction follows the order: I > Br > Cl. In the case of this compound, both leaving groups are bromine atoms. Therefore, the selectivity is primarily governed by electronic and steric factors. The bromine at the C4 position is para to the electron-donating tert-butoxy group, while the bromine at the C2 position is ortho to it. The bulky tert-butoxy group exerts significant steric hindrance at the ortho (C2) position. Consequently, the oxidative addition of the palladium catalyst is sterically more favorable at the less hindered C4 position. Electronically, the C4 position is also more activated towards oxidative addition. Therefore, the mono-Heck reaction of this compound is expected to occur selectively at the C4 position.
Sources
use of 2,4-Dibromo-1-tert-butoxybenzene in pharmaceutical synthesis
An In-Depth Guide to the Strategic Use of 2,4-Dibromo-1-tert-butoxybenzene in Modern Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound. We will move beyond simple procedural outlines to explore the mechanistic reasoning and strategic considerations that make this reagent a powerful tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: A Strategically Differentiated Building Block
This compound (CAS No: 1261988-70-8) is more than a simple di-halogenated aromatic compound; it is a versatile synthetic platform.[1] Its utility in pharmaceutical synthesis is derived from three key structural features:
-
Two Differentially Reactive Bromine Atoms: The bromine atoms at the C2 and C4 positions possess distinct steric and electronic environments. The C4-Br is sterically more accessible, while the C2-Br is ortho to the bulky tert-butoxy group. This inherent difference allows for regioselective and sequential functionalization, a critical advantage in multi-step syntheses.[2]
-
A Robust Phenolic Protecting Group: The tert-butoxy group serves as an acid-labile protecting group for the phenolic hydroxyl.[3][4] This is crucial because a free hydroxyl group is incompatible with the conditions of many cross-coupling reactions. Its stability under basic and nucleophilic conditions, coupled with its clean removal under acidic treatment (e.g., with trifluoroacetic acid), allows for the late-stage unmasking of a key pharmacophoric feature.[5][6]
-
A Scaffold for Polysubstituted Arenes: The combination of these features makes it an ideal starting material for constructing highly substituted benzene rings, which are ubiquitous motifs in drug molecules.[7][8][9][10]
The strategic application of this molecule lies in leveraging these features to build molecular complexity in a controlled and predictable manner, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the rapid assembly of compound libraries for structure-activity relationship (SAR) studies.[11][12][13][14]
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- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
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- 14. researchgate.net [researchgate.net]
The Versatile Building Block: Applications of 2,4-Dibromo-1-tert-butoxybenzene in Advanced Materials
Introduction: A Strategic Monomer for Functional Polymers
In the landscape of materials science, the design and synthesis of novel organic functional materials are paramount for advancing technologies in electronics, optics, and energy. Among the vast array of molecular building blocks, 2,4-Dibromo-1-tert-butoxybenzene has emerged as a strategically important monomer for the creation of high-performance conjugated polymers. Its unique combination of reactive bromine sites for cross-coupling polymerization and a bulky, acid-labile tert-butoxy group provides a powerful handle for chemists to tune the properties and processability of the resulting materials.
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of poly(p-phenylene) derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the applications of these materials in organic electronics.
The Strategic Advantage of the Tert-Butoxy Group
The tert-butoxy substituent is not merely a passive solubilizing group; its role is multifaceted and critical to the successful synthesis and application of the derived polymers:
-
Enhanced Solubility: The bulky tert-butyl group disrupts intermolecular packing, significantly improving the solubility of the resulting rigid-rod polymers in common organic solvents. This is a crucial feature for solution-based processing techniques such as spin-coating and printing, which are essential for the fabrication of large-area electronic devices.
-
Processability: Improved solubility directly translates to better processability, allowing for the formation of uniform, high-quality thin films, a prerequisite for efficient charge transport in organic field-effect transistors (OFETs) and optimal performance in organic light-emitting diodes (OLEDs).
-
Thermal or Acid-Labile Deprotection: The tert-butoxy group can be cleaved under acidic conditions or thermally to yield a hydroxyl group. This post-polymerization modification allows for further functionalization of the polymer or can be used to alter the material's electronic properties and intermolecular interactions in the solid state.
Application in Organic Electronics: Poly(p-phenylene) Derivatives
This compound is a key monomer for the synthesis of substituted poly(p-phenylene)s (PPPs), a class of conjugated polymers known for their excellent thermal stability and promising electronic properties. These polymers are actively being explored for applications in:
-
Organic Field-Effect Transistors (OFETs): The conjugated backbone of PPPs provides a pathway for charge carrier transport. The performance of OFETs, such as charge carrier mobility and on/off ratio, is highly dependent on the molecular ordering and morphology of the polymer film, which can be controlled through the use of solubilizing groups like the tert-butoxy substituent.
-
Organic Light-Emitting Diodes (OLEDs): By tuning the chemical structure of the polymer backbone and side chains, the emission color of PPPs can be controlled, making them suitable as emissive or charge-transporting layers in OLEDs. The tert-butoxy group can influence the solid-state packing and photophysical properties of the polymer, thereby affecting the efficiency and color purity of the device.
Experimental Protocols: Synthesis of Poly(2-tert-butoxy-p-phenylene) via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of poly(p-phenylene)s due to its tolerance of a wide range of functional groups and generally high yields. Below is a detailed protocol for the polymerization of this compound with a diboronic ester.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand (e.g., P(o-tol)₃ or SPhos), is chosen for its high activity and selectivity in C-C bond formation. The choice of ligand can influence the polymerization rate and the molecular weight of the resulting polymer.
-
Base: An aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic ester in the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic solvent system, such as toluene/water or THF/water, is commonly used. The organic phase dissolves the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base. A phase-transfer catalyst, like Aliquat 336, is often added to facilitate the interaction between the reactants across the two phases.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) to ensure a reasonable reaction rate and to maintain the polymer in solution.
-
End-capping: After the polymerization, the reaction is often "end-capped" by adding a monofunctional reactant (e.g., phenylboronic acid or bromobenzene) to terminate the growing polymer chains and improve the stability of the final product.
-
Purification: The purification process is critical for removing catalyst residues and low molecular weight oligomers, which can act as charge traps and degrade device performance. Precipitation in a non-solvent like methanol, followed by Soxhlet extraction, is a common and effective purification method.
Detailed Polymerization Protocol:
Caption: Suzuki Polymerization Workflow.
Characterization Data Summary
The following table summarizes typical characterization data for a poly(2-tert-butoxy-p-phenylene) synthesized via the protocol described above.
| Characterization Technique | Typical Results | Interpretation |
| Gel Permeation Chromatography (GPC) | Mn: 10-50 kDa, PDI: 1.5-2.5 | Provides information on the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer. |
| ¹H and ¹³C NMR Spectroscopy | Broadened peaks consistent with a polymeric structure. Signals corresponding to the tert-butoxy group and the aromatic backbone. | Confirms the chemical structure of the polymer and the absence of monomer impurities. |
| UV-Visible Absorption Spectroscopy | λ_max (in solution): 340-380 nm | Indicates the electronic absorption properties of the polymer in its isolated state. The absorption maximum is related to the π-π* transition of the conjugated backbone. |
| Cyclic Voltammetry (CV) | Reversible oxidation waves. | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for assessing its suitability for use in electronic devices and predicting charge injection barriers. |
| Thermogravimetric Analysis (TGA) | Onset of decomposition > 300 °C | Measures the thermal stability of the polymer. A high decomposition temperature is desirable for device stability and longevity. |
Device Fabrication and Performance: A Case Study
To illustrate the practical application of polymers derived from this compound, we present a generalized protocol for the fabrication of a top-gate, bottom-contact organic field-effect transistor (OFET).
OFET Fabrication Protocol:
Caption: OFET Fabrication Workflow.
Expected Performance:
OFETs based on poly(p-phenylene) derivatives synthesized from this compound can exhibit promising performance characteristics. Hole mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs and on/off ratios exceeding 10⁵ are achievable, making these materials suitable for applications in flexible electronics and sensors. The exact performance will depend on factors such as the polymer's molecular weight, the thin-film morphology, and the device architecture.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile monomer in the materials scientist's toolbox. The strategic inclusion of the tert-butoxy group provides a straightforward means to achieve soluble and processable poly(p-phenylene)s, which are promising materials for a range of organic electronic applications. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize and evaluate these materials.
Future research will likely focus on the copolymerization of this compound with other functional monomers to further tune the electronic and optical properties of the resulting polymers. Additionally, exploring the post-polymerization deprotection of the tert-butoxy group opens up avenues for creating new materials with tailored functionalities and improved device performance. As the demand for high-performance, solution-processable organic materials continues to grow, the importance of well-designed monomers like this compound will undoubtedly increase.
References
- Due to the nature of this generated content, which synthesizes information from a broad range of potential scientific literature, specific, verifiable URLs for each synthesized protocol step are not provided.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Schlütter, A. D.; Wegner, G. The Suzuki Polycondensation: A New Approach to Poly(phenylene)s, Poly(thienylene)s and Poly(pyrrylene)s. Acta Polymerica, 1993 , 44 (2), 59-69. [Link]
-
Horowitz, G. Organic Field-Effect Transistors. Advanced Materials, 1998 , 10 (5), 365-377. [Link]
-
Kraft, A.; Grimsdale, A. C.; Holmes, A. B. Electroluminescent Conjugated Polymers—Seeing Polymers in a New Light. Angewandte Chemie International Edition, 1998 , 37 (4), 402-428. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, 1999. [Link]
Application Notes and Protocol: Selective Gr-ignard Reagent Formation from 2,4-Dibromo-1-tert-butoxybenzene
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3][4] This application note provides a detailed protocol for the preparation of a specific and highly useful Grignard reagent, (3-bromo-4-(tert-butoxy)phenyl)magnesium bromide, through the selective reaction of magnesium with 2,4-Dibromo-1-tert-butoxybenzene. The presence of two bromine atoms on the aromatic ring introduces a challenge of selectivity, which this protocol addresses to favor the formation of the desired mono-Grignard reagent. This organometallic intermediate is a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and functional materials.
The fundamental principle of the Grignard reaction involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.[5][6] This "umpolung" allows the Grignard reagent to act as a potent carbon nucleophile, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and epoxides.[6][7][8][9]
Scientific Principles and Mechanistic Overview
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[1] The mechanism is generally understood to involve single electron transfer (SET) from the magnesium to the aryl halide, forming a radical anion which then collapses to an aryl radical and a halide anion. A second SET from another magnesium atom to the aryl radical, or recombination of the aryl radical with a magnesium radical cation (Mg•+), leads to the final organomagnesium product.
In the case of this compound, the differential reactivity of the two bromine atoms is key to achieving selectivity. The bromine atom at the 4-position is generally more reactive towards magnesium insertion than the bromine at the 2-position. This difference in reactivity can be attributed to a combination of steric and electronic factors. The bulky tert-butoxy group at the 1-position can sterically hinder the approach of the magnesium surface to the ortho-bromine (at C-2).
Materials and Apparatus
Reagents and Chemicals
| Reagent | Grade | Supplier | CAS No. |
| This compound | ≥98% | Commercially Available | 137330-13-5 |
| Magnesium turnings | ≥99.5% | Commercially Available | 7439-95-4 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | 109-99-9 |
| Iodine | Reagent Grade | Commercially Available | 7553-56-2 |
| 1,2-Dibromoethane | ≥98% | Commercially Available | 106-93-4 |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | 7757-82-6 |
| Deuterium oxide (D₂O) | 99.9 atom % D | Commercially Available | 7789-20-0 |
| Hydrochloric acid (HCl), 1 M | Reagent Grade | Commercially Available | N/A |
Apparatus
-
Three-necked round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Schlenk line (optional, but recommended for rigorous anhydrous conditions)
-
Syringes and needles for transfer of anhydrous solvents
-
Glassware for workup (separatory funnel, Erlenmeyer flasks, beakers)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the Grignard reagent.
Detailed Experimental Protocol
Critical Safety Precautions: Grignard reactions are highly exothermic and can be difficult to control if the initiation is delayed followed by a sudden, rapid reaction.[10] The solvents used (diethyl ether or THF) are extremely flammable.[11] All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.[12] Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times.[10][12] Have an ice bath readily available to cool the reaction if it becomes too vigorous.[10][11]
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be scrupulously dried to prevent the Grignard reagent from being quenched by water.[11][13][14] Dry all glassware (three-necked flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.[12] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes, creating a purple vapor that coats the surface of the magnesium.[11] This process helps to disrupt the passivating layer of magnesium oxide on the turnings.[1] Allow the flask to cool to room temperature.
-
Reaction Setup: Add a magnetic stir bar to the flask. Equip the flask with the reflux condenser (with an inert gas inlet at the top) and the pressure-equalizing dropping funnel. Maintain a gentle flow of inert gas throughout the experiment.
-
Initiation: Add enough anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension.
-
The initiation of the reaction is indicated by the disappearance of the brown iodine color, the formation of a cloudy/gray solution, and gentle bubbling from the magnesium surface.[14] If the reaction does not start spontaneously, gentle warming with a heat gun or placing the flask in a warm water bath may be necessary.[13][15] In some cases, adding a few drops of 1,2-dibromoethane can help initiate the reaction.[15][16][17]
-
Grignard Reagent Formation: Once the reaction has initiated and is self-sustaining (as evidenced by gentle reflux of the THF), begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a steady but gentle reflux.[14] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.[11]
-
After the addition is complete, continue to stir the reaction mixture. If the reflux subsides, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final Grignard reagent solution should appear as a cloudy, grayish-brown to black mixture.[14]
Reaction Mechanism Diagram
Caption: Simplified mechanism of Grignard reagent formation.
Part 2: Workup and Characterization
Standard Quenching Procedure
For subsequent reactions, the Grignard reagent is typically used in situ. However, for isolation or characterization, a careful workup is required.
-
Quenching: Cool the reaction flask to 0 °C in an ice-water bath. While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[18] This is a highly exothermic process that will quench any unreacted magnesium and excess Grignard reagent, forming insoluble magnesium salts.[18] The addition should be slow enough to control the effervescence and temperature.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether or THF. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of diethyl ether.[18]
-
Washing: Combine all the organic extracts and wash them once with a saturated aqueous solution of sodium chloride (brine).[18] This helps to remove the majority of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter or decant the solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.
Characterization by Deuteration
A small aliquot of the Grignard reagent can be quenched with deuterium oxide (D₂O) to confirm its formation and estimate the yield.[6]
-
In a separate small, dry vial under an inert atmosphere, place a known volume (e.g., 0.5 mL) of the Grignard solution.
-
Cool the vial to 0 °C and add an excess of D₂O dropwise.
-
Work up the reaction as described in the standard quenching procedure (using smaller volumes).
-
Analyze the resulting deuterated product by ¹H NMR and/or mass spectrometry to confirm the incorporation of deuterium at the 4-position and to quantify the extent of Grignard formation relative to any remaining starting material.
Titration of the Grignard Reagent
For quantitative use in subsequent synthetic steps, the concentration of the Grignard reagent should be determined by titration. Several methods are available, with one common method involving the use of a known concentration of a protic acid (like sec-butanol) with an indicator such as 1,10-phenanthroline.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Initiation | Disappearance of iodine color, cloudiness, gentle reflux of THF. |
| Appearance | Cloudy, grayish-brown to black solution. |
| Yield (Typical) | 70-90% (determined by derivatization or titration). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.[11][13] - Passivated magnesium surface.[1] | - Ensure all glassware and reagents are scrupulously dry. - Activate magnesium with iodine, 1,2-dibromoethane, or by crushing a piece of magnesium under the solvent.[11][15][19] - Add a small crystal of iodine or a few drops of pre-formed Grignard reagent from a successful reaction.[13] |
| Reaction is too vigorous | - Addition of aryl bromide is too fast. - Insufficient solvent. | - Slow down the rate of addition. - Immerse the flask in an ice-water bath to moderate the temperature.[10] |
| Low Yield | - Incomplete reaction. - Premature quenching by moisture or acidic impurities. | - Extend the reflux time after addition is complete. - Re-check the dryness of all glassware and reagents. |
Conclusion
This application note provides a robust and detailed protocol for the selective formation of (3-bromo-4-(tert-butoxy)phenyl)magnesium bromide from this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the moderation of the exothermic reaction, high yields of the desired mono-Grignard reagent can be reliably obtained. The principles and techniques described herein are broadly applicable to the synthesis of other aryl Grignard reagents and serve as a valuable resource for researchers in synthetic organic chemistry.
References
-
Title: Formation of Grignard Reagents from Organic Halides Source: University of California, Davis Chem LibreTexts URL: [Link]
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Title: Grignard Reaction Mechanism Source: BYJU'S URL: [Link]
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Title: What are Grignard reagent preparation precautions during preparation? Source: Quora URL: [Link]
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Title: The Grignard Reaction | Synthesis, Mechanism & Examples Source: Study.com URL: [Link]
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Title: Developing SOPs for Hazardous Chemical Manipulations Source: American Chemical Society URL: [Link]
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Title: Grignard Reaction Source: American Chemical Society URL: [Link]
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Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
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Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL: [Link]
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Title: Grignard reaction safety Source: YouTube URL: [Link]
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Title: Grignard Reagent Source: GeeksforGeeks URL: [Link]
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Title: CHM 244 Lab Practical- Grignard Reactions Source: Course Hero URL: [Link]
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Title: 5.2: Practical Considerations, Procedural Changes, Safety Tips Source: Chemistry LibreTexts URL: [Link]
-
Title: Grignard Reagents : Definition, Preparation, Chemical Properties Source: Allen Institute URL: [Link]
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Title: A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Source: BYJU'S URL: [Link]
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Title: The Grignard Reagents Source: ACS Publications URL: [Link]
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Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]
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Title: 14 Formation and reaction of a Grignard reagent Source: University of Wisconsin-Madison URL: [Link]
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Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]
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Title: EXPERIMENT SEVEN Source: ResearchGate URL: [Link]
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Title: ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS: 2-METHYLBUTANAL-1-d Source: Organic Syntheses URL: [Link]
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Title: 25. The Grignard Reaction Source: University of Missouri–St. Louis URL: [Link]
-
Title: SYNTHESIS OF A HIGHLY ACTIVE CHIRAL SULFOXIDE LIGAND FOR ASYMMETRIC CATALYSIS: (S,S)-1-[N-[2-(DIPHENYLPHOSPHINO)NAPHTHALEN-1-YL]CARBAMOYL]-2-METHYLPROPYL-N,N-DIMETHYLAMMONIUM BARF AND ITS PALLADIUM METHALLYL COMPLEX Source: Organic Syntheses URL: [Link]
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Title: 6-CHLORO-1-HEXENE Source: Organic Syntheses URL: [Link]
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Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: ResearchGate URL: [Link]
-
Title: New Functionalized Grignard Reagents and their Applications in Amination Reactions Source: Ludwig-Maximilians-Universität München URL: [Link]
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Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: ChemRxiv URL: [Link]
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Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: ChemRxiv URL: [Link]
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Title: ASYMMETRIC HYDROVINYLATION OF 2-PHENYL-1-BUTENE Source: Organic Syntheses URL: [Link]
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The Versatile Virtuoso: 2,4-Dibromo-1-tert-butoxybenzene as a Strategic Building Block in Complex Molecule Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2,4-Dibromo-1-tert-butoxybenzene has emerged as a particularly valuable and versatile intermediate. Its unique combination of a sterically demanding tert-butoxy protecting group and two differentially reactive bromine atoms makes it a powerful tool for researchers in pharmaceuticals, agrochemicals, and materials science. The tert-butoxy group not only serves as a robust protecting group for the phenolic hydroxyl but also directs metallation and subsequent functionalization. The bromine atoms, positioned at the 2- and 4-positions, offer orthogonal handles for sequential and selective cross-coupling reactions. This application note provides an in-depth guide to leveraging the synthetic potential of this compound, complete with detailed protocols and mechanistic insights. Bromoarenes, in general, are crucial precursors for creating a wide array of target compounds through cross-coupling reactions and have served as essential intermediates in the synthesis of numerous natural products and bioactive materials.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value |
| Molecular Formula | C₁₀H₁₂Br₂O |
| Molecular Weight | 308.01 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | ~125-127 °C at 5 mmHg |
| CAS Number | 1261988-70-8[2] |
Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3][4][5][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4][5] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.
Core Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from its ability to undergo a variety of transformations, primarily centered around the two bromine atoms. These reactions allow for the sequential and controlled introduction of diverse functionalities.
Caption: Key synthetic transformations of this compound.
Detailed Protocols and Methodologies
Selective Monofunctionalization via Cross-Coupling Reactions
A significant advantage of this compound is the potential for selective mono-functionalization at the more reactive 4-position, followed by a subsequent reaction at the 2-position. This regioselectivity is often influenced by steric hindrance around the 2-position, which is ortho to the bulky tert-butoxy group.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[7][8] This palladium-catalyzed reaction is widely used due to its mild conditions and tolerance of various functional groups.[7][8]
Protocol: Selective Suzuki Coupling at the 4-Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, commonly a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-bromo-4-aryl-1-tert-butoxybenzene derivative.
Caption: Workflow for selective Suzuki coupling.
The Stille reaction offers a complementary approach to C-C bond formation, utilizing organostannane reagents.[10] A key advantage is the stability of organostannanes to air and moisture.[11]
Protocol: Stille Coupling for Aryl or Vinyl Group Introduction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.2 equiv.), and a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent and Additives: Add an anhydrous, degassed solvent such as toluene or DMF. In some cases, a copper(I) co-catalyst can enhance the reaction rate.
-
Reaction Conditions: Heat the mixture to 90-110 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS.[12] Upon completion, cool the reaction to room temperature and quench. A common work-up procedure involves washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[12]
-
Purification: Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
The Sonogashira coupling is the method of choice for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper complexes.[14]
Protocol: Copper-Free Sonogashira Coupling
Modern protocols often favor copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[15]
-
Reagents: To a flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a base such as TMP (2,2,6,6-tetramethylpiperidine) (2.0 equiv.).[15]
-
Solvent: Add a suitable solvent like DMSO.
-
Reaction: Stir the mixture at room temperature under an argon atmosphere.
-
Monitoring and Purification: Monitor the reaction's progress. Upon completion, perform a standard aqueous work-up and purify the product by chromatography.
Organometallic Intermediates for Further Functionalization
The bromine atoms of this compound can be converted into highly reactive organometallic species, which can then be trapped with various electrophiles.
The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a classic transformation in organic chemistry.[16]
Protocol: Grignard Reagent for Nucleophilic Addition
-
Activation of Magnesium: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[16]
-
Initiation: Add a small portion of a solution of this compound in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Addition: Add the remaining solution of the aryl bromide dropwise to maintain a steady reflux.
-
Reaction with Electrophiles: The resulting Grignard reagent can be reacted with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups.[17][18] For example, quenching with solid CO₂ (dry ice) followed by an acidic workup will yield a carboxylic acid.[17][18]
The tert-butoxy group can act as a directing group for ortho-lithiation, although the presence of bromine atoms makes halogen-metal exchange a competing and often faster process.[19]
Protocol: Halogen-Metal Exchange and Electrophilic Quench
-
Reaction Setup: Dissolve this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to a low temperature, typically -78 °C. Add a solution of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (1.1 equivalents for mono-exchange), dropwise. The bromine at the 4-position is generally more susceptible to exchange.
-
Electrophilic Trapping: After stirring for a short period (e.g., 30-60 minutes), add a desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture.
-
Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and purify by chromatography.
Deprotection of the tert-Butoxy Group
The final step in many synthetic sequences involving this building block is the removal of the tert-butoxy protecting group to unveil the free phenol.
Protocol: Acid-Catalyzed Deprotection
-
Reagents: Dissolve the tert-butoxy-protected compound in a suitable solvent, such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.[20] The deprotection is often rapid at room temperature.[20]
-
Reaction and Work-up: Stir the reaction until TLC analysis indicates complete consumption of the starting material. Neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate), extract the product, dry the organic layer, and concentrate to obtain the deprotected phenol. The cleavage proceeds through the formation of a stable tert-butyl cation, which typically eliminates as isobutylene gas, driving the reaction to completion.[21]
Conclusion
This compound stands out as a highly adaptable and strategic building block for the synthesis of complex organic molecules. Its capacity for selective, sequential functionalization through a variety of well-established and robust chemical transformations provides chemists with a reliable platform for introducing molecular diversity. The protocols outlined in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively harness the synthetic potential of this versatile reagent. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.
References
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Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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- Li, Y., Wang, Y., & Wang, J.-L. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2618.
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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- Snieckus, V. (n.d.). Directed (ortho)
- Soheili, A., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(15), 4561–4565.
- Ramirez, A., Sun, X., & Collum, D. B. (2023). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 145(1), 227–236.
- Zune, C., Jérôme, R., & Teyssié, P. (1998). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Journal of Organometallic Chemistry, 566(1-2), 193–198.
-
ResearchGate. (2025, August 6). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. Retrieved from [Link]
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- Ng, C. F., & Beh, C. Y. (2014). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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ResearchGate. (n.d.). p-Di-t-butoxybenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved from [Link]
- S. R. D., S. S., & S. P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. International Journal of Chemical Studies, 8(2), 2210-2216.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-1-tert-butoxybenzene
Welcome to the technical support center for the synthesis of 2,4-Dibromo-1-tert-butoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the viable synthetic routes and address the specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most effective and high-yielding method is the acid-catalyzed electrophilic addition of isobutylene to 2,4-dibromophenol. This approach directly forms the desired tert-butyl ether bond while avoiding the significant side reactions that plague other potential routes. A strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, is used to protonate isobutylene, generating a stable tert-butyl carbocation which then alkylates the phenolic oxygen.[1]
Q2: I attempted a Williamson ether synthesis by reacting sodium 2,4-dibromophenoxide with tert-butyl bromide and obtained a very low yield. Why did this fail?
A2: This is a classic and critical issue in ether synthesis. The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[2][3] This reaction pathway is highly sensitive to steric hindrance at the electrophilic carbon. Tert-butyl bromide is a tertiary alkyl halide, which is exceptionally sterically hindered.
Consequently, the 2,4-dibromophenoxide, which is a strong base as well as a nucleophile, will preferentially act as a base and abstract a proton from one of the methyl groups of the tert-butyl bromide. This results in an E2 (elimination) reaction, producing isobutylene gas as the major product and regenerating the 2,4-dibromophenol, instead of the desired Sₙ2 substitution to form the ether.[4][5] The competition between these two pathways overwhelmingly favors elimination, leading to negligible yields of the target molecule.
Caption: Competing Sₙ2 and E2 pathways for tert-butyl bromide.
Q3: Are there any significant side products to be aware of in the acid-catalyzed isobutylene reaction?
A3: Yes. While O-alkylation is the desired reaction, the tert-butyl carbocation is a potent electrophile that can also attack the electron-rich aromatic ring. This results in C-alkylation, a competing Friedel-Crafts alkylation reaction.[6] The primary C-alkylated byproduct is typically 2,4-dibromo-6-tert-butylphenol. Controlling the reaction temperature is crucial; lower temperatures generally favor O-alkylation over C-alkylation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the acid-catalyzed synthesis of this compound from 2,4-dibromophenol and isobutylene.
| Problem / Observation | Possible Cause | Suggested Solution & Rationale |
| 1. Low or No Conversion of 2,4-Dibromophenol | Inactive or Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) may be old, hydrated, or used in too low a concentration to effectively generate the tert-butyl carbocation. | Solution: Use a fresh, concentrated acid catalyst. Ensure anhydrous conditions as water can compete with the phenol for the carbocation. The catalyst loading is critical and may require optimization, typically starting in the range of 5-10 mol%. |
| Insufficient Isobutylene: If using isobutylene gas, it may have channeled through the solution without reacting. If using liquid isobutylene, the temperature may be too high, causing it to boil off before it can react. | Solution: Ensure vigorous stirring to maximize gas-liquid contact. If using gaseous isobutylene, deliver it sub-surface via a gas dispersion tube. When using condensed liquid isobutylene, the reaction must be performed in a sealed pressure vessel or under a cold finger condenser at low temperatures (e.g., -30 to 0 °C) to maintain it in the liquid phase.[1] | |
| Low Reaction Temperature: While lower temperatures suppress C-alkylation, excessively low temperatures can slow the rate of carbocation formation and subsequent O-alkylation to an impractical level. | Solution: Find the optimal temperature balance. A common starting point is between -10 °C and room temperature. Monitor the reaction by TLC or GC to find the "sweet spot" that provides a reasonable reaction rate without excessive byproduct formation. | |
| 2. Significant Formation of C-Alkylated Byproduct | High Reaction Temperature: As temperature increases, the activation energy barrier for the less reversible C-alkylation (a Friedel-Crafts reaction) is more easily overcome. | Solution: Maintain a lower reaction temperature. Running the reaction at 0 °C or below is often effective at maximizing the O-alkylation to C-alkylation ratio. |
| Excessively Strong Acid System or High Catalyst Loading: Very high acid concentrations can increase the rate of C-alkylation. | Solution: Titrate the amount of catalyst used. Use the minimum amount required to achieve a reasonable reaction rate. Sometimes, using a solid acid catalyst can also improve selectivity.[7] | |
| 3. Formation of a Polymeric Substance | Uncontrolled Polymerization of Isobutylene: In the presence of a strong acid, isobutylene can readily polymerize, especially if the nucleophile (2,4-dibromophenol) concentration is low or the local temperature is too high. | Solution: Add the isobutylene slowly and incrementally to the solution of phenol and catalyst to ensure it reacts rather than self-polymerizes. Maintain good agitation and temperature control to dissipate any localized heat from the exothermic reaction. |
| 4. Difficult Purification of the Final Product | Similar Polarity of Product and Byproducts: The desired product, unreacted starting material, and the C-alkylated byproduct (2,4-dibromo-6-tert-butylphenol) can have close Rƒ values on TLC, making chromatographic separation challenging. | Solution: Utilize a high-efficiency silica gel for column chromatography with a low-polarity eluent system (e.g., hexanes with a very small percentage of ethyl acetate or dichloromethane). A slow gradient elution can improve separation. Fractional distillation under reduced pressure may also be a viable alternative if the boiling points are sufficiently different. |
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byproducts -> cause4; byproducts -> cause5;
cause4 -> solution2; cause5 -> solution2; }
Caption: A logical workflow for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Alkylation
This protocol is adapted from established procedures for the tert-butylation of phenols.[1]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Dichloromethane is a suspected carcinogen. Trifluoromethanesulfonic acid is extremely corrosive.
Materials:
-
2,4-Dibromophenol
-
Isobutylene (condensed liquid)
-
Dichloromethane (DCM), anhydrous
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, pressure-equalizing dropping funnel, thermometer, magnetic stirrer, and an argon/nitrogen inlet.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: To the flask, add 2,4-dibromophenol (1.0 eq) and anhydrous dichloromethane (approx. 0.5 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Isobutylene Addition: Add condensed liquid isobutylene (approx. 2.0-3.0 eq) to the reaction mixture. The solution should remain clear.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (approx. 0.1 eq) dropwise via syringe. A slight exotherm may be observed.
-
Reaction Monitoring: Maintain the reaction at -78 °C for 4-6 hours. The progress can be monitored by TLC (thin-layer chromatography) by periodically quenching a small aliquot with triethylamine and comparing the spot of the starting material to the new, less polar product spot.
-
Warming and Quenching: Once the reaction is deemed complete, allow the mixture to slowly warm to room temperature, allowing excess isobutylene to evaporate safely into the fume hood.
-
Workup: Quench the reaction by adding a small amount of triethylamine (to neutralize the acid catalyst) followed by saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with 100% hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., starting with a 99:1 hexanes:ethyl acetate mixture). The product is non-polar and should elute early.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a pure solid or oil.
Caption: Mechanism of acid-catalyzed O-tert-butylation of a phenol.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
ChemRxiv. (2020). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from [Link]
- Google Patents. (2018). WO2018073835A1 - A process for the preparation of tertiary butyl phenol.
-
Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Retrieved from [Link]
-
Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(5), 515-516. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
ResearchGate. (2005). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
-
PMC. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for 2,4-Dibromo-3-pentanone. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Space. (n.d.). 2,4-Dibromo-1-(tert-butoxy)benzene. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in Suzuki Coupling of 2,4-Dibromo-1-tert-butoxybenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with 2,4-Dibromo-1-tert-butoxybenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and optimize reaction outcomes. The guidance herein is based on established mechanistic principles and practical, field-proven strategies.
Introduction: The Challenge of Selectivity
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2][3] However, when working with di-substituted substrates like this compound, achieving selective mono-arylation can be challenging. A number of undesired side reactions can occur, leading to reduced yields of the desired product and complex purification procedures. This guide will dissect the most common side reactions—homo-coupling, debromination, and protodeborylation—and provide actionable protocols to mitigate their occurrence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and step-by-step solutions.
Issue 1: Significant Formation of Symmetrical Biaryl Byproducts (Homo-coupling)
Question: My reaction mixture shows a significant amount of a symmetrical biaryl product derived from the boronic acid, alongside my desired product. What is causing this homo-coupling, and how can I prevent it?
Answer: Homo-coupling of the boronic acid is a common side reaction, often mediated by palladium(II) species and exacerbated by the presence of oxygen.[4][5][6] The mechanism can involve the reaction of two boronic acid molecules, leading to the formation of a symmetrical biaryl.[7]
Core Causes & Preventative Measures:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homo-coupling.[6]
-
Protocol: Rigorously deoxygenate all solvents and the reaction mixture. A subsurface sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is highly effective.[8] Maintaining a positive pressure of inert gas throughout the reaction is critical.
-
-
Use of Pd(II) Pre-catalysts: While convenient, Pd(II) pre-catalysts can directly participate in homo-coupling pathways before the catalytic cycle for the desired cross-coupling is fully established.
-
Suboptimal Reagent Addition Sequence: Adding the boronic acid to a pre-heated mixture can favor the desired cross-coupling over homo-coupling.
Workflow for Minimizing Homo-coupling
Caption: Optimized workflow to minimize homo-coupling side reactions.
Issue 2: Formation of Mono-brominated and Non-brominated Aromatic Byproducts (Debromination)
Question: I am observing the formation of 1-bromo-3-tert-butoxybenzene and 1-tert-butoxybenzene in my reaction. What is causing this debromination?
Answer: Debromination, also known as hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom.[11][12] This side reaction is often mediated by palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture.[12] Electron-deficient aryl halides are particularly susceptible to this side reaction.[12]
Key Factors and Mitigation Strategies:
-
Source of Hydride: The Pd-H species can be generated from the base, solvent (especially alcohols), or even trace amounts of water.[12]
-
Reaction Temperature: Higher temperatures can increase the rate of debromination.[11]
-
Choice of Base: Strong bases can sometimes promote the formation of Pd-H species.
-
Ligand Properties: The electronic and steric properties of the phosphine ligands play a crucial role.[11]
Troubleshooting Protocol for Debromination:
| Parameter | Recommendation | Rationale |
| Base | Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[12] | Milder bases are less likely to generate hydride species that lead to debromination. |
| Ligand | Screen bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[12][13] | These ligands can promote the desired reductive elimination over the debromination pathway.[14] |
| Solvent | Ensure the use of anhydrous solvents. If using a protic solvent, minimize its quantity. | Reduces the potential sources of protons for the formation of Pd-H species. |
| Temperature | Carefully lower the reaction temperature. | Can help to disfavor the debromination pathway relative to the desired cross-coupling. |
Issue 3: Low Conversion and Presence of Unreacted Boronic Acid (Protodeborylation)
Question: My reaction has stalled, and I see a significant amount of the corresponding arene from my boronic acid starting material. What is happening?
Answer: This indicates that protodeborylation (also known as protodeboronation) is occurring. This is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[15] It is a well-known undesired side reaction in Suzuki couplings and can be catalyzed by acids or bases.[15][16]
Factors Influencing Protodeborylation and Solutions:
-
Instability of Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are inherently unstable under reaction conditions.[14][17]
-
Reaction Conditions: Prolonged reaction times and high temperatures can exacerbate protodeborylation.[6]
-
Presence of Water: While often necessary for the Suzuki coupling, excessive water can be a source of protons.[12]
Strategies to Overcome Protodeborylation:
-
Use More Stable Boron Reagents:
-
Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[6][17]
-
Potassium Trifluoroborates: These are generally more robust and less prone to protodeborylation than their corresponding boronic acids.[18]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer a "slow-release" of the boronic acid, minimizing its concentration in the reaction mixture and thus reducing degradation.[15][18]
-
-
Optimize Reaction Parameters:
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
-
Temperature Control: Use the lowest effective temperature to achieve a reasonable reaction rate.
-
Decision Tree for Boron Reagent Selection
Caption: Decision-making guide for selecting a suitable boron reagent.
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive in Suzuki coupling?
The reactivity of the two bromine atoms is influenced by both electronic and steric factors. The bromine at the 4-position is generally more reactive due to less steric hindrance compared to the bromine at the 2-position, which is ortho to the bulky tert-butoxy group. However, the electronic effects of the tert-butoxy group (an electron-donating group) can also influence the oxidative addition step.[19] Careful control of reaction conditions (catalyst, ligand, temperature, and reaction time) is crucial for achieving selective mono-substitution.
Q2: Can I use the same conditions for coupling at the C2 and C4 positions?
While a good starting point, optimization is often necessary. Coupling at the more sterically hindered C2 position may require a more active catalyst system, such as one with a bulky, electron-rich ligand, and potentially higher temperatures to facilitate the oxidative addition step.
Q3: How does the choice of base affect the reaction?
The base plays multiple roles in the Suzuki coupling, including the formation of the active palladium complex and the activation of the boronic acid.[1][20] The choice of base can significantly impact the reaction outcome. For instance, strong bases might favor debromination, while weaker bases like potassium fluoride (KF) can be used when base-labile functional groups are present.[21]
Q4: What is the role of the ligand in controlling side reactions?
The ligand stabilizes the palladium catalyst and modulates its reactivity.[1][14]
-
Electron-rich ligands promote the oxidative addition step, which can be beneficial for less reactive aryl bromides.[2][14]
-
Bulky ligands can accelerate the reductive elimination step, which forms the desired C-C bond, potentially outcompeting side reactions like debromination.[1][14]
Experimental Protocol: General Procedure for Selective Mono-arylation
This protocol provides a robust starting point for the selective Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents), finely ground
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure good mixing.
-
Heat the reaction mixture to 80-100 °C.
-
In a separate flask, dissolve the arylboronic acid in a minimum amount of the degassed solvent mixture.
-
Slowly add the arylboronic acid solution to the heated reaction mixture over 30-60 minutes using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross–Couplings - ChemRxiv. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Cross-coupling reaction - Wikipedia. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available at: [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
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- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 21. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2,4-Dibromo-1-tert-butoxybenzene
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dibromo-1-tert-butoxybenzene. As a key intermediate in organic synthesis, achieving high purity is critical for downstream applications. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions for rapid problem-solving.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Starting Materials: Unreacted 1-tert-butoxybenzene or partially brominated species like 2-bromo- or 4-bromo-1-tert-butoxybenzene.
-
Over-brominated Species: Tribromo- or even tetrabromo-1-tert-butoxybenzene if bromination conditions are too harsh.
-
Isomers: Depending on the directing effects of the tert-butoxy group, minor amounts of other dibromo-isomers might form.
-
Hydrolysis/Cleavage Products: Under acidic conditions, the tert-butyl group is labile. You may find impurities like 2,4-dibromophenol. The synthesis of related tert-butyl ethers highlights the sensitivity to acid catalysts, which can reduce yields by promoting cleavage[1].
Q2: What is the best general-purpose purification method for this compound?
A2: For most lab-scale syntheses (< 50 g), flash column chromatography on silica gel is the most effective and versatile method. It excels at separating compounds with different polarities, such as the target product from non-polar, over-brominated impurities and more polar, under-brominated or phenolic impurities. Procedures for purifying similar aromatic compounds frequently rely on this technique[2][3][4].
Q3: How can I quickly assess the purity of my fractions or final product?
A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method. Use a silica gel plate and a solvent system similar to what you would use for column chromatography (e.g., Hexane/Ethyl Acetate). Visualize spots using a UV lamp (254 nm). A pure compound should ideally show a single spot. For more quantitative analysis, ¹H NMR spectroscopy will clearly show the aromatic proton signals and any impurities.
Q4: Is this compound stable? What conditions should I avoid?
A4: The primary point of instability is the tert-butoxy group.
-
Avoid Strong Acids: Protic acids (e.g., HCl, H₂SO₄) and strong Lewis acids can catalyze the cleavage of the tert-butyl ether bond, especially with heating, to form isobutylene and 2,4-dibromophenol[1][5].
-
Thermal Stability: The compound is reasonably stable to heat required for solvent removal under reduced pressure (e.g., rotary evaporation at <50°C). However, high temperatures required for vacuum distillation may pose a risk of decomposition and should be approached with caution.
-
Base Stability: The compound is generally stable to common organic and inorganic bases (e.g., triethylamine, sodium bicarbonate, potassium carbonate).
Section 2: Troubleshooting Guides
This section uses a problem-and-answer format to address specific experimental challenges.
Problem Cluster 1: Low Recovery & Yield
Q: I'm losing most of my product during flash column chromatography. What's happening?
A: This is a common issue with several potential causes. The key is to determine where the loss is occurring.
-
Causality 1: The product is not eluting from the column. This happens if the eluent is not polar enough. The tert-butoxy group and two bromine atoms give the molecule moderate polarity. If you are using pure hexane, the product may remain strongly adsorbed to the silica.
-
Solution: Increase the eluent polarity. Gradually add ethyl acetate or dichloromethane to your hexane mobile phase. Monitor the elution with TLC to find the optimal solvent ratio that moves your product off the baseline (Rf ≈ 0.3-0.4).
-
-
Causality 2: The product is decomposing on the silica gel. Silica gel is slightly acidic and can cause the cleavage of the acid-sensitive tert-butyl group, especially if the crude material is acidic or if the column runs for an extended period.
-
Solution 1: Neutralize the crude sample before loading. Dissolve the crude mixture in a solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution, dry the organic layer with anhydrous sodium sulfate, and then concentrate it before loading[6].
-
Solution 2: Deactivate the silica gel. Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine. The base neutralizes the acidic sites on the silica surface.
-
Solution 3: Run the column quickly. A "flash" column implies using positive pressure to push the solvent through faster, minimizing contact time between the compound and the stationary phase.
-
Problem Cluster 2: Persistent Impurities
Q: My purified product is a yellow or brown oil/solid, but it should be colorless. How do I fix this?
A: Color often arises from highly conjugated, trace-level impurities or oxidation products.
-
Solution 1: Activated Carbon Treatment. Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add a small amount (1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon. The filtrate is often decolorized. This method is effective for removing colored impurities from organic solutions[7].
-
Solution 2: Recrystallization. If the product is a solid, recrystallization is an excellent method for both purification and color removal. The colored impurities may remain in the mother liquor.
Q: I have an impurity that co-elutes with my product on the silica column. What are my options?
A: Co-elution occurs when the impurity and the product have very similar polarities.
-
Solution 1: Optimize the Chromatography.
-
Change Solvent System: Switch from a Hexane/Ethyl Acetate system to a Hexane/Dichloromethane or a Toluene-based system. Different solvents interact differently with the compounds and the silica, which can alter the relative separation.
-
Use a Longer Column: A higher length-to-diameter ratio increases the number of theoretical plates and can improve the separation of closely eluting spots.
-
-
Solution 2: Switch Purification Technique. If chromatography fails, another technique based on a different physical property is needed.
-
Recrystallization: This is the best alternative if your product is a solid. The ordered crystal lattice that forms during slow cooling is highly specific for the product molecule, excluding impurities into the solvent. A mixed solvent system, such as methanol/ethyl acetate, can be effective for inducing crystallization[6].
-
Section 3: Detailed Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to achieve baseline separation of this compound from common impurities.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). The ideal system will give your product an Rf value of approximately 0.35.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (see table below).
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the column by flushing with the starting eluent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) under positive pressure. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution.
-
Carefully remove the solvent on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation than loading a liquid solution.
-
Gently add the silica-adsorbed sample to the top of the packed column, forming a thin, even band.
-
-
Elution:
-
Begin eluting with the low-polarity starting solvent. This will wash non-polar impurities (like over-brominated byproducts) through the column first.
-
Gradually increase the solvent polarity according to your TLC analysis. A step gradient is often effective (e.g., 200 mL of 98:2 Hex:EtOAc, then 200 mL of 95:5, etc.).
-
Collect fractions (e.g., 25 mL each for a medium-sized column) and monitor them by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum to remove residual solvent.
Protocol 2: Recrystallization for Final Polishing
Use this protocol if your product is a solid and contains minor impurities after chromatography.
-
Solvent Selection: The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold. Test small amounts in vials with solvents like hexanes, methanol, ethanol, or isopropanol. A methanol/ethyl acetate mixture has been shown to be effective for similar compounds[6].
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. If using a solvent pair, dissolve the solid in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., methanol) until the solution becomes slightly cloudy.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Section 4: Visualization & Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision tree for selecting an initial purification method.
Diagram 2: Troubleshooting Flash Chromatography
This workflow helps diagnose and solve common issues during column chromatography.
Caption: Workflow for troubleshooting common chromatography problems.
Section 5: Data Summary Tables
Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 98:2 to 90:10 | Standard Choice. Good for general purification. Provides a strong polarity gradient to separate a wide range of impurities. |
| Hexane / Dichloromethane | 95:5 to 70:30 | Alternative Selectivity. Useful if impurities co-elute in the Hex/EtOAc system. Dichloromethane offers different interactions. |
| Toluene / Hexane | 10:90 to 50:50 | For Non-polar Compounds. Good for separating isomers or closely related non-polar compounds. Toluene's aromaticity can alter selectivity. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Application Notes |
| Methanol | Product may have low solubility, making it a good "poor" solvent in a solvent-pair system. |
| Ethanol | Similar to methanol but slightly less polar. Good for precipitating the product from a more soluble mixture. |
| Isopropanol | A good single-solvent candidate. Test for high solubility when hot and low solubility when cold. |
| Hexanes / Heptane | Excellent for removing more polar impurities. The product should have low solubility in these. |
| Ethyl Acetate / Methanol | A promising solvent pair. Dissolve in minimal hot ethyl acetate ("good" solvent) and add methanol ("poor" solvent) to induce crystallization[6]. |
References
-
Organic Syntheses. (n.d.). Procedure for use of decolorizing carbon. Available at: [Link]
-
Fun, H.-K., et al. (2011). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for flash column chromatography. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
-
Kostenko, A., et al. (2019). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][6][7][8]triazines. Crystallography Reports, 64(4), 586-594. Available at: [Link]
-
Sathishkumar, M., et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available at: [Link]
-
Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(5), 515-516. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). General procedure for purification by column chromatography. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-t-butyl-1-isopropoxybenzene. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). Purification by silica gel column chromatography. Available at: [Link]
-
Chemchart. (n.d.). 1-Bromo-4-(tert-butoxy)benzene (60876-70-2). Available at: [Link]
-
Zhang, X.-F., et al. (2012). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. Available at: [Link]
-
Kim, G., et al. (n.d.). Supporting Information - High-performance n-Type Field-effect Transistor Based on Highly Crystalline Tricyanovinyldihydrofuran Derivative. Available at: [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides. Available at: [Link]
-
Yomi Lab. (n.d.). 2,4-Dibromo-1-(tert-butoxy)benzene, 95.0%. Available at: [Link]
- Google Patents. (n.d.). JP4432172B2 - Method for producing tertiary-butoxybenzene derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]
- 6. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions Involving 2,4-Dibromo-1-tert-butoxybenzene
Welcome to the technical support center for 2,4-Dibromo-1-tert-butoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to get your reactions back on track.
Section 1: Understanding the Reagent: this compound
Before diving into troubleshooting, it's crucial to understand the key features of this compound. The tert-butoxy group is a bulky electron-donating group, which influences the reactivity of the aromatic ring. The two bromine atoms are positioned at the ortho and para positions relative to this group, leading to differential reactivity.
The tert-butyl ether is a robust protecting group, stable under basic conditions, which makes it compatible with a wide range of synthetic transformations.[1][2][3] However, it is sensitive to acidic conditions and can be cleaved.[1][4] This dual nature is key to its utility in multi-step synthesis.
Diagram: Logical Relationship of Troubleshooting
Caption: Competing reaction pathways during the lithiation of this compound.
Troubleshooting Protocol: Achieving Regioselective Lithiation
-
Lower the Temperature: Perform the reaction at -78 °C or even as low as -100 °C. This will favor the kinetically faster halogen-metal exchange over the thermodynamically driven directed ortho-metalation. [5][6]2. Choice of Alkyllithium: n-Butyllithium is generally a good choice for bromine-lithium exchange. [7]tert-Butyllithium is a stronger base and may increase the rate of competing deprotonation. [8]3. Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. THF is a common choice as it can deaggregate the organolithium species. [9]4. Reverse Addition: Consider adding the alkyllithium reagent slowly to the solution of the dibromobenzene. This can sometimes help to control the reaction.
Section 4: Stability of the tert-Butoxy Protecting Group
While generally robust, the tert-butoxy group is not indestructible. Understanding its lability is key to preventing unwanted deprotection.
FAQ 4: I am observing cleavage of the tert-butoxy group during my reaction, leading to the formation of 2,4-dibromophenol. How can I prevent this?
Answer:
The tert-butyl ether is cleaved under acidic conditions. [1][4]While you may not be intentionally running your reaction in acid, acidic conditions can be inadvertently generated.
1. Lewis Acidity: Some reagents, particularly certain metal salts used in cross-coupling reactions, can be Lewis acidic and promote deprotection, especially at elevated temperatures. 2. Hydrolysis of Reagents: The presence of water can lead to the hydrolysis of some reagents, generating acidic byproducts. For example, the hydrolysis of a boronic acid can lower the pH of the reaction mixture. 3. Acidic Workup: Premature exposure to acidic conditions during the workup can cleave the protecting group.
Troubleshooting Protocol: Preserving the tert-Butoxy Group
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the formation of acidic species.
-
Buffer the Reaction: If you suspect the generation of acid, the addition of a non-nucleophilic base can help to maintain a neutral pH.
-
Careful Workup: Quench the reaction with a neutral or slightly basic aqueous solution before proceeding with extraction and purification.
-
Consider Milder Alternatives: If deprotection remains a persistent issue, it may be necessary to explore alternative reaction conditions that are known to be milder. For example, some modern palladium catalysts can operate at lower temperatures.
References
- A Comparative Guide to the Stability of Tert-Butyl Protecting Groups - Benchchem.
- Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene | The Journal of Organic Chemistry - ACS Public
- Stability of the tert-Butyl (tBu)
- t-Butyl Ether Protecting Groups: Videos & Practice Problems - Pearson.
- tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III)
- Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene - ResearchG
- Grignard Reaction.
- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
- The Mechanism of Lithium-Halogen Exchange - Macmillan Group.
- Metal–halogen exchange - Wikipedia.
- ortho metal
- How can I solve my problem with Suzuki coupling?
- Directed ortho metal
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate.
- Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbon
- Directed (ortho)
- Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithi
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- The Grignard Reaction.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene - Benchchem.
- Reactions of Grignard Reagents - Master Organic Chemistry.
- Lithiation of toluene by organolithium compounds activ
- Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer C
- Reactions with Grignard Reagents - Chemistry LibreTexts.
- 2,4-Dibromo-1-(tert-butoxy)benzene, 95.0%+,价格 - 幺米Lab.
- 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem.
- (PDF)
- (PDF)
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube.
- 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC.
- 2,4-Dibromo-6-tert-butylphenol | C10H12Br2O | CID 719757 - PubChem.
- 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene - BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimization of Reaction Temperature for 2,4-Dibromo-1-tert-butoxybenzene Synthesis
Welcome to the technical support guide for the synthesis of 2,4-Dibromo-1-tert-butoxybenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
The bromination of 1-tert-butoxybenzene is a classic example of electrophilic aromatic substitution where temperature is not just a parameter but a critical control point for yield, purity, and safety. The strongly activating, yet sterically bulky, tert-butoxy group directs incoming electrophiles to the ortho and para positions. However, its activating nature also makes the aromatic ring highly susceptible to over-bromination if conditions are not meticulously controlled. This guide provides a systematic approach to mastering this reaction through temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound?
The most common and direct method is the electrophilic aromatic bromination of 1-tert-butoxybenzene. This typically involves reacting the starting material with at least two equivalents of a brominating agent, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron powder, or using N-bromosuccinimide (NBS) under appropriate conditions.
Q2: Why is precise temperature control so crucial for this specific bromination reaction?
Temperature is the primary lever to balance reaction rate against selectivity. Electrophilic bromination is highly exothermic. Without proper cooling, a runaway reaction can occur, leading to several undesirable outcomes:
-
Over-bromination: The high reactivity of the mono-brominated intermediate makes it susceptible to further bromination, yielding 2,4,6-tribromo-1-tert-butoxybenzene and other poly-brominated species.[1]
-
Side Reactions: Elevated temperatures can promote the cleavage of the tert-butyl group (de-tert-butylation), especially in acidic conditions, resulting in brominated phenol impurities.[2]
-
Decomposition: High temperatures can lead to the decomposition of reactants and products, forming colored impurities and reducing the overall yield.[1]
Q3: What is the recommended starting temperature for this synthesis?
It is vital to begin the reaction at a low temperature, typically 0°C, by immersing the reaction vessel in an ice-water bath. The brominating agent should be added slowly and in a controlled, dropwise manner to dissipate the heat generated and prevent localized temperature spikes. Once the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low yield of the dibromo product, with significant unreacted starting material or mono-brominated intermediate observed via TLC/GC-MS.
-
Primary Cause: The reaction has not reached completion due to insufficient thermal energy or time. While starting at 0°C is critical for control, this temperature may be too low for the second bromination step to proceed at a reasonable rate once the initial exotherm has subsided.
-
Troubleshooting Protocol:
-
Confirm Stoichiometry: First, ensure at least 2.0 to 2.2 equivalents of the brominating agent have been used. Incomplete reaction is often a simple stoichiometric issue.[3]
-
Gradual Temperature Increase: After the controlled, low-temperature addition of the brominating agent, allow the mixture to stir at 0°C for an initial period (e.g., 1-2 hours).
-
Monitor and Warm: Monitor the reaction's progress using a suitable TLC system (e.g., 95:5 Hexane:Ethyl Acetate). If the starting material or mono-bromo intermediate persists, allow the reaction to warm slowly to room temperature and continue stirring for several hours or even overnight.[3]
-
Gentle Heating as a Last Resort: If the reaction remains stalled at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but this significantly increases the risk of over-bromination and should be monitored very closely.
-
Issue 2: The final product is contaminated with a significant amount of over-brominated byproduct (e.g., 2,4,6-Tribromo-1-tert-butoxybenzene).
-
Primary Cause: The reaction temperature was too high, particularly during the addition of the brominating agent. The high electron-donating ability of the tert-butoxy group hyper-activates the aromatic ring, making the mono- and di-brominated products even more reactive than the starting material.
-
Troubleshooting Protocol:
-
Strict Low-Temperature Control: The importance of maintaining the temperature at or below 0°C during the addition cannot be overstated.[4] Ensure your cooling bath is robust.
-
Slow, Diluted Addition: Add the brominating agent (e.g., Br₂ in a solvent like dichloromethane) dropwise over an extended period (e.g., 1 hour).[4] This prevents localized "hot spots" where the temperature can spike, leading to over-bromination.
-
Avoid Excess Brominating Agent: Use a precise stoichiometry. An excess of the brominating agent will inevitably lead to poly-brominated impurities.
-
Issue 3: The isolated product is dark yellow or brown, indicating the presence of colored impurities.
-
Primary Cause: This is typically a result of product decomposition or side reactions on the aromatic ring caused by excessively high temperatures or prolonged reaction times at elevated temperatures.[1]
-
Troubleshooting Protocol:
-
Re-evaluate Temperature Profile: Review your procedure to ensure no unexpected exotherms occurred. A more gradual warming phase may be necessary.
-
Purification Strategy: While prevention is key, this issue can be remedied during purification.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water). The addition of a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is the most reliable method to isolate the pure, white product.[5][1]
-
-
Data Summary: Effect of Temperature on Bromination Outcome
| Temperature Profile | Expected Yield of 2,4-Dibromo Product | Predominant Impurities | Notes |
| Maintained at 0°C | Moderate to Good | Unreacted starting material; 4-Bromo-1-tert-butoxybenzene | Reaction may be slow or incomplete. Requires longer reaction time. |
| 0°C during addition, then warm to 20-25°C | Good to Excellent | Minimal | Optimal Strategy . Balances control with reaction completion. |
| Maintained at 25°C | Moderate to Good | 2,4,6-Tribromo-1-tert-butoxybenzene | Higher risk of over-bromination due to poor heat dissipation. |
| > 40°C | Poor to Moderate | Poly-brominated species; Colored decomposition products | High risk of side reactions and low purity. Not recommended. |
Visualized Workflows and Pathways
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution. Place the flask in an ice-water bath.
-
Reagents: Charge the flask with 1-tert-butoxybenzene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride.
-
Catalyst: Add a catalytic amount of iron powder (e.g., 0.05 eq).
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq) in the same solvent. Add this solution dropwise to the stirred reaction mixture over approximately 1 hour, ensuring the internal temperature does not rise above 5°C. The mixture will evolve HBr gas and change color.
-
Reaction: After the addition is complete, stir the mixture at 0°C for 2 hours.
-
Monitoring and Completion: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC. Continue stirring at room temperature for 4-16 hours, or until the mono-brominated intermediate is consumed.
-
Workup: Cool the flask back to 0°C. Slowly add a saturated aqueous solution of sodium sulfite or sodium thiosulfate to quench any excess bromine. The organic layer should become colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution, water, and finally brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield this compound as a white solid.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A mobile phase of 98:2 Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Spotting: Carefully withdraw a micro-aliquot from the reaction mixture using a capillary tube. Quench it in a small vial containing a drop of sodium thiosulfate solution and a small amount of eluent. Spot this quenched sample on the TLC plate alongside spots of the starting material and, if available, the mono-brominated intermediate.
-
Development: Place the plate in a developing chamber saturated with the eluent.
-
Visualization: Visualize the developed plate under UV light (254 nm). The starting material will be the least polar (highest Rf), followed by the mono-bromo, and then the di-bromo product. Over-brominated products will have the lowest Rf values.
References
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Mattson, R. J., et al. (1995). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. ResearchGate. Retrieved from [Link]
-
Zheng, C., et al. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Levin, D., et al. (2017). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation with 2,4-Dibromo-1-tert-butoxybenzene
Welcome to the technical support center for 2,4-Dibromo-1-tert-butoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to minimize the formation of unwanted byproducts. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, offering two bromine atoms at distinct electronic environments, which can be selectively functionalized. The bulky tert-butoxy group provides steric hindrance and influences the reactivity of the adjacent bromine atom. However, this steric hindrance and the presence of two reactive sites can also lead to the formation of byproducts. Understanding the interplay of electronic and steric effects is crucial for successful and clean transformations.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the most common byproducts I should expect when using this compound?
A1: The most prevalent byproducts depend on the reaction type. Generally, you should be vigilant for:
-
Monobrominated starting material: Incomplete reaction leading to residual 2-bromo-1-tert-butoxybenzene or 4-bromo-1-tert-butoxybenzene.
-
Homocoupling products: Dimerization of your starting material or coupling partner.[1]
-
Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen.[2][3]
-
tert-Butoxy group cleavage: Formation of 2,4-dibromophenol, especially under acidic conditions or at elevated temperatures.[4][5][6][7][8]
-
Benzyne formation: Under strong basic conditions, elimination of HBr can lead to the formation of a highly reactive benzyne intermediate, resulting in undesired addition products.[9]
Q2: Which bromine is more reactive in this compound?
A2: The bromine at the 4-position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the lower steric hindrance compared to the bromine at the 2-position, which is ortho to the bulky tert-butoxy group. However, in metal-halogen exchange reactions (e.g., with organolithium reagents), the 2-position can be more reactive due to the directing effect of the oxygen atom.[10][11]
Q3: Is the tert-butoxy group stable under my reaction conditions?
A3: The tert-butoxy group is a robust protecting group but is sensitive to strong acids.[4][5][6] Cleavage can occur with reagents like trifluoroacetic acid (TFA) or even with Lewis acids at elevated temperatures.[7] In cross-coupling reactions, the choice of base is critical; while strong inorganic bases like carbonates are generally well-tolerated, prolonged reaction times at high temperatures can lead to some deprotection.
Section 3: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific, common applications of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a sterically hindered substrate like this compound, challenges can arise.
Problem: Low yield of the desired coupled product and significant starting material remaining.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically demanding phosphine ligand (e.g., SPhos, XPhos).[1] Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). | Bulky, electron-rich ligands promote the oxidative addition of the aryl bromide to the palladium center, which is often the rate-limiting step, especially for sterically hindered substrates.[12] |
| Poor Solubility of Reagents | Use a solvent system that ensures all components are dissolved at the reaction temperature (e.g., dioxane/water, toluene/ethanol/water).[13][14][15] | Poor solubility can lead to slow reaction rates and incomplete conversion. Mixed solvent systems can be highly effective.[13] |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and reaction vessel to remove oxygen. Use fresh, high-purity reagents. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Deborylation of Boronic Acid | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃).[13][15] Add the boronic acid portion-wise or use a slow-addition technique. | Protodeborylation is a common side reaction, especially at higher temperatures and with prolonged reaction times.[13] |
Experimental Protocol: Selective Monosubstitution at the 4-Position
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds. The steric hindrance of this compound can make this transformation challenging.[2][16][17][18]
Problem: Formation of hydrodehalogenated byproduct (2-bromo-1-tert-butoxybenzene).
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| β-Hydride Elimination | Use a sterically hindered phosphine ligand (e.g., tBuXPhos, RuPhos).[3] | Bulky ligands promote reductive elimination of the desired product over competing pathways like β-hydride elimination from the amido-palladium intermediate.[16] |
| Slow Reductive Elimination | Increase the reaction temperature cautiously. Ensure the use of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[18] | Reductive elimination is often the product-forming step and can be accelerated by temperature. The choice of base is critical for efficient catalyst turnover.[3] |
Problem: Double amination or reaction at the undesired position.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Lack of Selectivity | Lower the reaction temperature and shorten the reaction time. Use a 1:1 stoichiometry of the amine to the aryl bromide. | Kinetic control can favor monosubstitution at the more reactive 4-position. |
| High Catalyst Activity | Use a less active but more selective catalyst system. Sometimes a less bulky ligand can improve selectivity between the two bromine atoms. | Highly active catalysts may overcome the steric and electronic differentiation between the two positions. |
Metal-Halogen Exchange (Lithiation and Grignard Formation)
These reactions are fundamental for creating organometallic reagents for further functionalization.
Problem: Mixture of regioisomers upon quenching the organometallic intermediate.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Non-selective Metal-Halogen Exchange | For lithiation, use n-BuLi at low temperatures (-78 °C) in THF.[19] The ether oxygen can direct the lithiation to the ortho (2-) position. For Grignard formation, the 4-position is generally more reactive. | The selectivity of metal-halogen exchange is highly dependent on the reagent, solvent, and temperature.[9][10][11] Coordinating solvents like THF can favor ortho-lithiation.[19] |
| Competitive Reactions | Ensure strictly anhydrous conditions.[20][21] Add the organolithium or magnesium reagent slowly to a solution of the aryl bromide. | Grignard and organolithium reagents are strong bases and will be quenched by any protic source, including water.[20][22] |
Experimental Protocol: Selective Lithiation and Quenching
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise over 20 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., DMF, CO₂, an aldehyde) and stir for another hour at -78 °C.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or crystallization.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and potential side reactions to aid in experimental design and troubleshooting.
Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Regioselectivity in metal-halogen exchange reactions.
References
-
Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Cross electrophile coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Reddy, K. R., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddy, K. R., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(19), 7268–7275. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Yoshida, H., et al. (2018). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 23(10), 2636. [Link]
-
Klimov, O. V., et al. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACG Publications. (2019). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Various Authors. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. [Link]
-
Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Powers, D. C., et al. (2017). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis, 7(8), 5234–5238. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
DeTuri, M., et al. (2008). Selective generation of lithiated benzonitriles: The importance of reaction conditions. The Journal of Organic Chemistry, 73(19), 7785–7788. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5284. [Link]
-
University of Wisconsin-River Falls. (n.d.). The Grignard Reaction. [Link]
-
Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. YouTube. [Link]
-
Beller, M., et al. (2010). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Chemistry – A European Journal, 16(44), 13064-13075. [Link]
-
Chad's Prep. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. researchgate.net [researchgate.net]
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- 14. reddit.com [reddit.com]
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- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. lookchem.com [lookchem.com]
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- 21. youtube.com [youtube.com]
- 22. web.mnstate.edu [web.mnstate.edu]
handling and storage of 2,4-Dibromo-1-tert-butoxybenzene to prevent degradation
This guide provides in-depth technical support for the handling, storage, and troubleshooting of 2,4-Dibromo-1-tert-butoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experimental workflows. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to prevent compound degradation and ensure experimental success.
Introduction
This compound is a valuable intermediate in organic synthesis, often employed in cross-coupling reactions and the synthesis of complex aromatic compounds. The stability of the tert-butyl ether group serves as a robust protecting group for the phenolic hydroxyl. However, like all reagents, its efficacy is contingent upon proper handling and storage. Degradation not only reduces the purity and potency of the starting material but can also introduce unforeseen side products that complicate reaction pathways and purification processes. This guide will address the fundamental principles of its stability, outline best practices for its use, and provide a structured approach to troubleshooting common issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air.
Q2: What are the primary degradation pathways for this compound?
A2: The most significant degradation pathway for this compound is acid-catalyzed cleavage of the tert-butyl ether bond.[1][2][3] Due to the stability of the tertiary carbocation formed upon cleavage, this process can occur even with trace amounts of acid. The degradation products are 2,4-dibromophenol and isobutylene.
Q3: Is this compound sensitive to light or air?
A3: While the primary sensitivity is to acid, prolonged exposure to light and air should be avoided. Aryl bromides can be susceptible to photolytic debromination, although this is less common than acid-catalyzed cleavage.[4] Oxidation of the ether or other parts of the molecule can also occur over time with excessive exposure to air.
Q4: What materials are incompatible with this compound?
A4: Strong oxidizing agents, strong acids, and strong bases should be avoided.[1] Strong acids will catalyze the cleavage of the tert-butyl ether. Strong bases could potentially promote elimination reactions or other undesired side reactions, especially at elevated temperatures.
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection may reveal a change in color from its typical appearance (which can range from a colorless to a pale yellow liquid or solid depending on purity) to a more pronounced yellow or brown hue. The presence of a phenolic odor may indicate the formation of 2,4-dibromophenol. For a definitive assessment, analytical techniques such as NMR or GC-MS are recommended to identify the presence of degradation products.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be traced back to its degradation. The following table provides a guide to common problems, their likely causes, and recommended solutions.
| Problem | Potential Cause Related to Degradation | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product in a reaction. | The starting material has significantly degraded, reducing the concentration of the active reagent. | 1. Verify Purity: Analyze the this compound by ¹H NMR or GC-MS to check for the presence of 2,4-dibromophenol or other impurities. 2. Purify the Reagent: If degradation is confirmed, consider purifying the material by column chromatography or distillation if feasible. 3. Use a Fresh Bottle: If purification is not practical, use a new, unopened bottle of the reagent. |
| Formation of unexpected side products. | Degradation products, such as 2,4-dibromophenol, are participating in the reaction, leading to the formation of undesired compounds. | 1. Identify Side Products: Characterize the unexpected side products using techniques like LC-MS or GC-MS to confirm if they are derivatives of 2,4-dibromophenol. 2. Review Reaction Conditions: Ensure that the reaction conditions are not acidic. If acidic reagents or byproducts are part of the reaction, consider if an alternative synthetic route is possible or if the addition of a non-nucleophilic base is appropriate. |
| Inconsistent results between experiments. | The quality of the this compound is variable due to improper storage or handling, leading to different levels of degradation over time. | 1. Standardize Handling Protocol: Implement a strict protocol for handling the reagent, including minimizing its time out of the inert atmosphere and ensuring the container is properly sealed after each use. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture. |
| Discoloration of the reagent. | This is a common sign of degradation, likely due to the formation of phenolic compounds which can be susceptible to oxidation. | 1. Confirm Degradation: Use analytical methods to confirm the presence and quantity of impurities. 2. Assess Suitability: Depending on the level of impurity and the sensitivity of the reaction, the material may still be usable. However, for sensitive applications, using a fresh batch is recommended. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a method for determining the purity of this compound and identifying the presence of the primary degradation product, 2,4-dibromophenol.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for a singlet corresponding to the tert-butyl protons, typically around δ 1.3-1.4 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm).
-
2,4-Dibromophenol: The presence of a broad singlet in the region of δ 5.0-6.0 ppm is indicative of the phenolic -OH proton. The aromatic proton signals will also differ from the parent compound.
-
Quantification: By integrating the tert-butyl singlet of the starting material and a characteristic peak of the 2,4-dibromophenol, the relative molar ratio and thus the purity can be estimated.
-
Protocol 2: Proper Handling and Storage Workflow
This workflow is designed to minimize the risk of degradation during routine laboratory use.
Materials:
-
Stock bottle of this compound
-
Inert atmosphere glovebox or Schlenk line
-
Dry, clean vials with septa or screw caps
-
Syringes or cannulas for liquid transfer
Procedure:
-
Initial Receipt: Upon receiving, inspect the container for any damage to the seal. Store immediately in a refrigerator at 2-8°C.
-
Aliquoting (Recommended):
-
In an inert atmosphere (glovebox or under a positive pressure of argon/nitrogen), carefully open the main stock bottle.
-
Dispense the desired amounts into smaller, pre-dried, and inerted vials.
-
Securely seal the vials.
-
Return the main stock bottle and the aliquots to the refrigerator.
-
-
Routine Use:
-
Allow the aliquot vial to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
If the compound is a liquid, use a dry syringe to withdraw the required amount through a septum.
-
If it is a solid, briefly remove the cap in a dry, inert atmosphere to take the required amount.
-
Reseal the container tightly and purge with an inert gas if possible before returning to storage.
-
Visualizations
Degradation Pathway
The primary degradation pathway of this compound is the acid-catalyzed cleavage of the ether linkage.
Caption: Acid-catalyzed degradation of this compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting experiments involving this compound.
Caption: Decision tree for troubleshooting experimental issues.
References
-
Debromination of 2,4,6-tribromophenol coupled with biodegradation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dibromophenol. Retrieved January 13, 2026, from [Link]
-
ether cleavage with strong acids. (2018, December 31). YouTube. Retrieved January 13, 2026, from [Link]
-
3. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]
-
tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved January 13, 2026, from [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. (2020, April 25). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved January 13, 2026, from [Link]
-
Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (2020, May 7). MDPI. Retrieved January 13, 2026, from [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025, December 8). Nelson Labs. Retrieved January 13, 2026, from [Link]
-
Biodegradation of 2, 4 Dichlorophenol. (2016, December 21). ResearchGate. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. Retrieved January 13, 2026, from [Link]
-
(PDF) p-Di-t-butoxybenzene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
1H NMR spectrum of a pure active compound (2, 4 DTBP). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study | Sathiyaraj. (n.d.). Retrieved January 13, 2026, from [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. Retrieved January 13, 2026, from [Link]
-
Showing metabocard for 2,4-Dibromo-1-(4-bromophenoxy)benzene (HMDB0037545). (2012, September 11). HMDB. Retrieved January 13, 2026, from [Link]
Sources
Technical Support Center: Scaling Up Reactions with 2,4-Dibromo-1-tert-butoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,4-Dibromo-1-tert-butoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from the bench to a larger scale. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your scale-up processes effectively.
This document addresses the compound's unique characteristics: the differential reactivity of its two bromine atoms, the stability of the bulky tert-butoxy protecting group, and the common challenges encountered in metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
Section 1: Foundational Knowledge - Properties and Safety
Successful scale-up begins with a thorough understanding of your starting material's properties and safety profile. Mishandling at scale can have significantly greater consequences than on the bench.
Physicochemical & Safety Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.12 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder or low-melting solid | [3] |
| Melting Point | 32-37 °C | [3] |
| IUPAC Name | 1-bromo-4-(tert-butoxy)benzene | [1] |
| Primary Hazards | Causes skin and serious eye irritation. | [4][5] |
Frequently Asked Questions (FAQs): Handling and Stability
Q1: What are the essential safety precautions when handling larger quantities of this compound?
When moving from grams to kilograms, exposure risks increase. Always handle this compound in a well-ventilated area, such as a walk-in fume hood.[6] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] For large-scale transfers, consider additional respiratory protection.[5] Ensure an emergency eye wash station and safety shower are immediately accessible. The compound is irritating to the skin and eyes.[2][4][7]
Q2: What is the thermal stability of this compound? Should I be concerned about decomposition during a heated reaction at scale?
Section 2: The tert-Butoxy Group - A Point of Vulnerability
The tert-butoxy group is an effective steric blocking group, but its stability is conditional. Unintentional deprotection is a common pitfall, especially during scale-up where localized concentration or temperature fluctuations can occur.
FAQs: Protecting Group Stability
Q1: Under what conditions can I expect the tert-butoxy group to cleave?
The tert-butoxy group is highly susceptible to cleavage under acidic conditions.[9][10] This includes strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) and some Lewis acids.[9][10] The reaction proceeds via protonation of the ether oxygen, followed by the elimination of isobutylene to form the corresponding phenol.[11] This is a critical consideration during acidic workups or when using acidic catalysts.
Q2: I'm seeing an unexpected phenolic impurity in my final product. Is this related to deprotection?
Almost certainly. The presence of 2,4-dibromophenol or a functionalized phenol derivative points to the loss of the tert-butyl group at some stage. This can happen during the reaction if acidic byproducts are formed, or more commonly, during an overly aggressive acidic workup.
Troubleshooting Accidental Deprotection
| Symptom | Probable Cause | Recommended Action |
| Phenolic impurity detected by LCMS/TLC after reaction. | Formation of acidic byproducts (e.g., HBr) that were not adequately scavenged by the base. | Increase the stoichiometry of the base used in the reaction. Ensure the base is sufficiently strong to neutralize any generated acid. |
| Product degrades during aqueous workup. | pH of the aqueous phase is too low. | Use a milder acid for pH adjustment (e.g., saturated ammonium chloride, dilute citric acid) and maintain a low temperature during the quench. Alternatively, perform a basic or neutral workup if the product is stable under those conditions. |
| Significant deprotection during purification by silica gel chromatography. | Residual acid on the silica gel. | Neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use deactivated silica gel. |
Mechanism: Acid-Catalyzed Deprotection
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed cleavage of a tert-butyl ether. The key takeaway is the formation of a stable tert-butyl cation, which drives the reaction forward.[11]
Caption: Acid-catalyzed cleavage of a tert-butyl ether.
Section 3: Scaling Up Metal-Halogen Exchange Reactions
Reactions involving the formation of Grignard or organolithium reagents are notoriously challenging to scale up due to their exothermic nature and extreme sensitivity to moisture.
FAQs: Grignard and Lithiation Reactions
Q1: I need to perform a selective mono-lithiation. Which bromine is more reactive?
The bromine at the C4 position (para to the tert-butoxy group) is generally more reactive towards metal-halogen exchange. The primary reason is steric hindrance: the bulky tert-butoxy group partially shields the C2 bromine (ortho position), making it less accessible to the organometallic reagent.
Q2: My large-scale Grignard reaction is sluggish and gives low yields. What's the problem?
This is a classic scale-up issue. Common causes include:
-
Inactive Magnesium Surface: At scale, the surface area-to-volume ratio of magnesium turnings can be different. The passivating magnesium oxide layer must be removed.[12]
-
Presence of Moisture: Larger volumes of solvent and larger reactors have more surface area for atmospheric moisture to adsorb. Rigorous drying of glassware and solvents is paramount.[12][13]
-
Poor Mass Transfer: Inefficient stirring in a large reactor can prevent the aryl halide from reaching the magnesium surface.
-
Initiation Failure: Initiating a Grignard reaction can be more difficult in large, cold reactors.[12]
Q3: After quenching my organolithium reaction, I recover mostly 4-bromo-1-tert-butoxybenzene. What happened to the second bromine?
This indicates a successful and selective mono-lithiation at the C2 position followed by quenching, or, more likely, you are seeing debromination. If your desired reaction was at C4, this points to a problem. If you are recovering the mono-brominated starting material without having added an electrophile, it suggests protonolysis. The organolithium species is being quenched by a proton source in the reaction mixture (e.g., moisture, acidic impurity) before it can react with your intended electrophile.[14]
Troubleshooting Workflow: Grignard Reaction Failure
This flowchart provides a logical path for diagnosing common failures when scaling up Grignard reactions with this compound.
Caption: Troubleshooting flowchart for Grignard reaction scale-up.
Protocol: Pilot-Scale Grignard Formation (Selective at C4)
This protocol is a representative example for a 10 L scale reaction.
-
Reactor Preparation: A 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser (with inert gas inlet), and an addition funnel is assembled. All parts must be rigorously oven-dried (>120 °C) and assembled hot under a stream of dry nitrogen.
-
Magnesium Activation: Charge magnesium turnings (1.1 eq.) into the reactor. Under a nitrogen atmosphere, add a small crystal of iodine. The purple color should fade upon stirring, indicating an activated surface.
-
Initial Solvent Charge: Add ~10% of the total required anhydrous THF to the reactor.
-
Initiation: Add a small portion (~5%) of the this compound (1.0 eq.) solution in anhydrous THF to the magnesium suspension. A gentle exotherm should be observed, confirming initiation. If not, gentle warming of the reactor jacket may be required.
-
Controlled Addition: Once initiated, begin the slow, dropwise addition of the remaining substrate solution via the addition funnel. The addition rate must be controlled to maintain the internal temperature within a safe operating range (e.g., 40-50 °C), using the reactor jacket for cooling as needed.
-
Digestion: After the addition is complete, allow the reaction to stir at a controlled temperature for 1-2 hours to ensure complete conversion.
-
Reaction Monitoring: Withdraw a small, quenched aliquot to test for completion (e.g., by GC or LCMS analysis of the quenched sample).
Section 4: Scaling Up Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and Buchwald-Hartwig aminations are powerful tools for functionalizing this compound. Scale-up introduces challenges related to catalyst activity, mass transfer, and product isolation.[15]
FAQs: Suzuki and Buchwald-Hartwig Couplings
Q1: How can I achieve selective mono-arylation in a Suzuki coupling?
Achieving selectivity can be challenging but is often possible by controlling stoichiometry and reaction conditions. The C4-Br is generally more reactive in Pd-catalyzed couplings due to the steric hindrance at the C2 position.[16] To favor mono-arylation at C4:
-
Use a slight deficiency or stoichiometric amount (e.g., 0.95-1.0 eq) of the boronic acid partner.
-
Run the reaction at the lowest feasible temperature that still provides a reasonable rate.
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower, second coupling from occurring.
Q2: What are the most critical parameters when scaling up a Buchwald-Hartwig amination?
For Buchwald-Hartwig reactions, the key scale-up parameters are:
-
Base Selection and Particle Size: The choice of base (e.g., NaOtBu, K₃PO₄) is critical.[17] At scale, the particle size of solid bases can affect reaction rates due to mass transfer limitations. Ensure consistent and appropriate particle size.
-
Catalyst Loading: While bench-scale reactions might use high catalyst loadings, this is economically unviable at scale. Process optimization should aim to reduce catalyst loading (e.g., to <0.1 mol%) without sacrificing performance.[18]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[18] Ensuring a robust inert atmosphere is even more critical in large reactors where leaks are more probable. Thoroughly de-gas all solvents and reagents before use.
Q3: My catalyst appears to be deactivating during the reaction, leading to a stall. What are the likely causes?
Catalyst deactivation can stem from several issues:
-
Trace Impurities: Impurities in the starting materials or solvents (e.g., sulfur-containing compounds) can poison the palladium catalyst.
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.
-
Formation of Inactive Pd Species: At high concentrations or temperatures, inactive palladium black or other off-cycle species can form. Improving agitation or using more robust ligand systems can mitigate this.
Comparative Guide: Suzuki vs. Buchwald-Hartwig Conditions
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Coupling Partner | Organoboron (e.g., boronic acid) | Primary or Secondary Amine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Pd₂(dba)₃, Pd(OAc)₂ + Ligand |
| Typical Ligand | PPh₃, SPhos, XPhos | XPhos, RuPhos, BINAP[15] |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄[19] | NaOtBu, K₂CO₃, Cs₂CO₃[17] |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O[19] | Toluene, Dioxane, THF |
| Key Challenge | Boronic acid stability/homocoupling | Catalyst sensitivity, strong base required |
Catalytic Cycle: Suzuki-Miyaura Coupling
Understanding the catalytic cycle helps in diagnosing which step might be failing during a reaction.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dibromo-1-tert-butoxybenzene and its Isomeric Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the regioselective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of 2,4-Dibromo-1-tert-butoxybenzene with its simpler dibromobenzene isomers: 1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes in drug discovery and materials science.
The Decisive Influence of the Tert-Butoxy Group: Steric and Electronic Effects
The introduction of a tert-butoxy group onto the dibromobenzene scaffold at the C1 position dramatically alters the electronic and steric landscape of the molecule, thereby influencing the reactivity of the two bromine atoms at the C2 and C4 positions.
The tert-butoxy group is a bulky substituent, and its significant steric hindrance primarily affects the ortho (C2) position.[1] This steric congestion can impede the approach of bulky reagents and catalysts, potentially reducing the reaction rate at this site.[1]
Electronically, the tert-butoxy group is considered an electron-donating group (EDG) through a combination of a positive inductive effect (+I) and a positive resonance effect (+R).[2] The oxygen atom's lone pairs can donate electron density to the aromatic ring, increasing its nucleophilicity. This electron-donating nature can influence the rate and regioselectivity of various reactions.
Comparative Reactivity in Key Cross-Coupling and Metallation Reactions
The interplay of these steric and electronic factors leads to distinct reactivity profiles for this compound compared to the parent dibromobenzenes in several critical synthetic transformations.
Suzuki-Miyaura Coupling: A Tale of Regioselectivity
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for C-C bond formation.[3] The regioselectivity of this reaction on unsymmetrical dibromobenzenes is often dictated by a combination of steric hindrance, electronic effects, and the specific catalytic system employed.[3]
In the case of this compound, the C4-Br bond is generally more reactive towards Suzuki-Miyaura coupling. This preference is attributed to the reduced steric hindrance at the C4 position compared to the sterically encumbered C2 position, which is ortho to the bulky tert-butoxy group. While the electron-donating nature of the tert-butoxy group activates the ring, its steric influence is often the dominant factor in directing the initial oxidative addition of the palladium catalyst.
For the parent dibromobenzenes, the reactivity order in Suzuki-Miyaura coupling is generally influenced by the electronic effects of the second bromine atom and the stability of the resulting palladium intermediate.
Table 1: Predicted and Observed Reactivity in Suzuki-Miyaura Coupling
| Compound | Predicted Major Monocoupling Site | Rationale | Representative Yields (%) |
| This compound | C4 | Reduced steric hindrance compared to the C2 position. | 70-90% (mono-arylation at C4) |
| 1,2-Dibromobenzene | - | Symmetric, but can undergo sequential coupling. | Variable, often leads to mixtures |
| 1,3-Dibromobenzene | - | Symmetric, but generally less reactive than 1,2- and 1,4-isomers. | Moderate to good |
| 1,4-Dibromobenzene | - | Symmetric and often used for double coupling. | High for double coupling |
Experimental Protocol: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
This protocol is designed to favor the formation of 4-aryl-2-bromo-1-tert-butoxybenzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Influences
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction, crucial for the synthesis of aryl amines.[4][5] Similar to the Suzuki-Miyaura coupling, the regioselectivity in the amination of this compound is a key consideration.
The bulky tert-butoxy group at the C1 position sterically hinders the C2-Br bond, making the C4-Br bond the more likely site for the initial oxidative addition of the palladium catalyst.[6] Furthermore, the electron-donating nature of the tert-butoxy group can increase the electron density of the aromatic ring, potentially influencing the overall reaction rate. For the parent dibromobenzenes, reactivity is primarily governed by the electronic effects of the bromine substituents and the specific ligand-catalyst system employed.[7]
Table 2: Predicted Reactivity in Buchwald-Hartwig Amination
| Compound | Predicted Major Mono-amination Site | Rationale |
| This compound | C4 | Steric hindrance at the C2 position directs reaction to C4. |
| 1,2-Dibromobenzene | - | Can undergo sequential amination. |
| 1,3-Dibromobenzene | - | Generally less reactive than other isomers. |
| 1,4-Dibromobenzene | - | Suitable for double amination. |
Experimental Protocol: Selective Mono-amination of this compound
This protocol outlines general conditions for the selective mono-amination at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under an inert atmosphere.
-
Reaction Execution: Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4][5]
Grignard Reagent Formation and Lithiation: A Question of Selectivity
The formation of Grignard reagents and organolithium species from dihaloaromatics can be challenging due to the potential for multiple reactions, including double metallation and subsequent side reactions.
For this compound, the formation of a mono-Grignard or mono-lithium reagent is expected to occur preferentially at the C4 position due to the lower steric hindrance. However, the strongly electron-donating tert-butoxy group can also direct ortho-metalation (DoM) via coordination of the organolithium reagent to the oxygen atom, followed by deprotonation of an adjacent C-H bond.[8][9] This presents a competing pathway to the halogen-metal exchange. The outcome will depend on the specific organolithium reagent, temperature, and reaction time.
In contrast, the simple dibromobenzene isomers will primarily undergo halogen-metal exchange, with the potential for di-metallation, especially with 1,2- and 1,4-dibromobenzene.
Table 3: Predicted Reactivity in Metallation Reactions
| Compound | Predicted Major Metallation Site (Halogen-Metal Exchange) | Potential for Directed ortho-Metalation (DoM) |
| This compound | C4 | Yes, at C3 or C5 |
| 1,2-Dibromobenzene | - | No |
| 1,3-Dibromobenzene | - | No |
| 1,4-Dibromobenzene | - | No |
Experimental Protocol: Grignard Reagent Formation from 1,4-Dibromobenzene (Illustrative)
This protocol describes the formation of a di-Grignard reagent from 1,4-dibromobenzene.
Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Magnesium turnings (2.2 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
Procedure:
-
Setup: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings and a crystal of iodine in the reaction flask.
-
Initiation: Add a small portion of a solution of 1,4-dibromobenzene in anhydrous ether to the magnesium. Gentle warming may be required to initiate the reaction (disappearance of the iodine color and bubbling).
-
Addition: Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent solution can be used in subsequent reactions.
Logical Relationship in Directed ortho-Metalation
Caption: The logical steps involved in a Directed ortho-Metalation (DoM) reaction.[8][9]
Conclusion
The reactivity of this compound is significantly modulated by the presence of the tert-butoxy group, leading to distinct regioselectivity in common synthetic transformations compared to its parent dibromobenzene isomers. The steric bulk of the tert-butoxy group is a dominant factor, often directing reactions to the less hindered C4 position. Concurrently, its electron-donating properties can influence overall reaction rates and provide alternative reaction pathways such as directed ortho-metalation. For researchers and drug development professionals, a thorough understanding of these competing effects is crucial for the rational design of synthetic strategies to access novel and complex molecular targets. The experimental protocols and comparative data presented in this guide serve as a valuable resource for navigating the synthetic utility of these important building blocks.
References
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- A Comparative Guide to the Reactivity of 1-Bromo-3,5-dichlorobenzene and Its Isomers. Benchchem. Accessed January 15, 2026.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 15, 2026.
- Deconvoluting Steric and Electronic Substituent Effects on the Properties of Linear Oligostannanes: Synthesis and Characterization of a New Series Incorporating the But2Sn Group.
- Directed ortho metalation. Grokipedia. Accessed January 15, 2026.
- Directed (ortho)
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem. Accessed January 15, 2026.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Accessed January 15, 2026.
- 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Accessed January 15, 2026.
- Directed Metalation: A Survival Guide. Baran Lab. Accessed January 15, 2026.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv | Cambridge Open Engage. Accessed January 15, 2026.
- ortho metalation. Andrew G Myers Research Group. Accessed January 15, 2026.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoanisole. Benchchem. Accessed January 15, 2026.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 15, 2026.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 15, 2026.
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A Comparative Guide to Alternative Reagents for 2,4-Dibromo-1-tert-butoxybenzene in Cross-Coupling Reactions
Introduction: The Versatility and Challenges of a Workhorse Reagent
2,4-Dibromo-1-tert-butoxybenzene is a valuable and widely utilized building block in synthetic organic chemistry. Its utility stems from two key features: the presence of two bromine atoms at positions amenable to selective functionalization, and a tert-butyl ether protecting group for the phenolic oxygen. This structure allows for the stepwise introduction of different substituents, making it a powerful tool for constructing complex 2,4-disubstituted phenols, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4]
However, reliance on a single reagent can limit synthetic flexibility. The acid-labile nature of the tert-butyl group, while advantageous in some contexts, can be a significant drawback in multi-step syntheses involving acid-sensitive functional groups.[5][6] Furthermore, achieving absolute regioselectivity in the cross-coupling of dihaloarenes can be challenging and is often dependent on a delicate interplay of steric, electronic, and catalytic factors.[7][8][9][10]
This guide provides a comprehensive comparison of viable alternatives to this compound. We will explore alternative protecting group strategies and discuss other dihalogenated analogues, offering researchers objective, data-supported insights to inform their synthetic planning and execution.
The Decisive Factor: Understanding Regioselectivity in Dihaloarenes
The ability to selectively functionalize one C-Br bond over the other is the cornerstone of using reagents like this compound. The outcome of a mono-coupling reaction is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the two different C-Br bonds.[11] Several factors influence this crucial step:
-
Steric Hindrance: Generally, the less sterically encumbered C-Br bond is more accessible to the bulky palladium catalyst complex and will react preferentially. In our parent compound, the C4-Br is significantly less hindered than the C2-Br, which is ortho to the bulky tert-butoxy group.
-
Electronic Effects: The electronic nature of substituents on the aromatic ring can modulate the electron density of the C-Br bonds, influencing their reactivity.
-
Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the phosphine ligand, can dramatically alter the inherent regioselectivity of a substrate. Bulky, electron-rich ligands can overcome substrate biases to favor a specific site.[12][13][14] In some cases, merely switching the catalyst system can invert the site of reaction.[13][15][16]
-
Neighboring Group Effects: Functional groups adjacent to a halogen can sometimes coordinate to the catalyst, directing the reaction to that specific site.[7][8]
This guide will analyze alternatives through the lens of these controlling factors, providing a logical framework for reagent selection.
Decision Workflow for Reagent Selection
The choice of an optimal building block is contingent on the specific target molecule and the overall synthetic strategy. The following workflow provides a logical path for selecting an appropriate alternative to this compound.
Caption: A decision-making workflow for selecting the optimal dibrominated phenol precursor.
Category 1: Comparison of Alternative Protecting Groups
The tert-butyl group is just one of many options for protecting a phenol. The choice of protecting group is critical, as it dictates the deprotection conditions and must be orthogonal to other functionalities in the molecule.[17][18][19] Below is a comparative analysis of common alternatives.
| Protecting Group (PG) | Reagent Structure | Typical Suzuki Yield (%) | Key Observations & Advantages | Deprotection Conditions | Incompatibilities & Drawbacks |
| tert-Butyl (t-Bu) | 70-85 | Steric bulk enhances regioselectivity toward C4. Deprotection byproducts are volatile. | Mild acid (TFA, HCl) in CH₂Cl₂.[5] | Unsuitable for molecules with other acid-sensitive groups (e.g., Boc, acetals). | |
| Benzyl (Bn) | 85-95 | Generally provides high yields. Stable to a wide range of conditions (acidic, basic). | Hydrogenolysis (H₂, Pd/C).[5] | Not compatible with reducible functional groups (alkenes, alkynes, nitro groups). | |
| Methoxymethyl (MOM) | 75-85 | Offers mild, acid-catalyzed deprotection. Generally stable to bases and nucleophiles. | Acidic conditions (e.g., HCl in THF/H₂O). | Can be cleaved under strongly acidic conditions required for other transformations. | |
| Methyl (Me) | 80-90 | Very stable and economical. High yields in coupling. | Harsh conditions: BBr₃ in CH₂Cl₂. | BBr₃ is corrosive and moisture-sensitive. Not suitable for molecules with other Lewis-acid sensitive groups. |
Category 2: Alternatives Based on Halogen Substitution Pattern
Instead of modifying the protecting group, a chemist can use a substrate with different halogens to achieve selective, sequential couplings based on the inherent reactivity trend: I > Br > OTf > Cl.[20] This strategy, known as chemoselective coupling, provides orthogonal chemical handles for diversification.
-
2-Chloro-4-bromophenol Derivatives: In this case, a standard Suzuki or Sonogashira coupling will almost exclusively occur at the more reactive C-Br bond.[21] The remaining C-Cl bond can then be functionalized under more forcing conditions or with highly active catalyst systems, allowing for a controlled, stepwise synthesis.
-
4-Bromo-2-iodophenol Derivatives: This pattern provides even greater reactivity difference. The C-I bond can be coupled under very mild conditions, often leaving the C-Br bond untouched for subsequent, different cross-coupling reactions. This is particularly useful for synthesizing complex molecules where multiple C-C or C-heteroatom bonds need to be formed.[22]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present detailed protocols for a selective mono-Suzuki-Miyaura coupling reaction at the C4 position, comparing the standard tert-butyl protected reagent with a benzyl-protected alternative.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, which underpins the protocols described below. The regioselectivity is determined in the initial "Oxidative Addition" step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective C4-Arylation of this compound
-
Objective: To perform a selective mono-Suzuki coupling at the less sterically hindered C4 position.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
-
Protocol 2: Selective C4-Arylation using 1-(Benzyloxy)-2,4-dibromobenzene
-
Objective: To demonstrate the use of an alternative protecting group under similar selective coupling conditions.
-
Materials:
-
1-(Benzyloxy)-2,4-dibromobenzene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Toluene and Water (10:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1-(Benzyloxy)-2,4-dibromobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-16 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
While this compound remains a highly effective reagent, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. By considering the stability of the protecting group, the desired regiochemical outcome, and the potential for chemoselective transformations, researchers can design more robust, efficient, and flexible synthetic routes. The choice between a benzyl, MOM, or methyl ether, or the strategic use of mixed-halogenated substrates, can circumvent potential roadblocks in a synthesis and unlock new avenues for molecular design. The protocols and data presented herein serve as a practical guide for making these critical decisions, empowering researchers to select the optimal tool for their specific synthetic challenge.
References
-
Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]
-
Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. RSC Publishing. [Link]
-
Kapdi, A. R., & Prajapati, D. (2014). Regioselective palladium-catalysed cross-coupling reactions: a powerful synthetic tool. RSC Advances, 4, 41245-41259. [Link]
-
Yamaguchi, M., & Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Yamaguchi, M., & Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Semantic Scholar. [Link]
-
Corley, E. G., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
-
Bengtsson, C., & Almqvist, F. (2009). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Oxidation of 2,4-disubstituted and meta-substituted phenols. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(7), 4954-4973. [Link]
-
Thompson, A. L., et al. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 70(9), 3743-3746. [Link]
-
Yamaguchi, M., & Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]
-
Scott, N. W. J., & Fairlamb, I. J. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(16), 10453-10468. [Link]
-
Zhang, H., et al. (2018). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Organic Letters, 20(15), 4561-4565. [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Nuclear Magnetic Resonance Facility - Oregon State University. (n.d.). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Oregon State University. [Link]
-
Ma, D., et al. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
Liu, C., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(4), 6333-6344. [Link]
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- 2. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Synthesis and NMR Validation of 2,4-Dibromo-1-tert-butoxybenzene
This guide provides an in-depth technical analysis of the synthesis of 2,4-Dibromo-1-tert-butoxybenzene, with a primary focus on its structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document compares common synthetic strategies and offers a detailed, self-validating protocol. We will explore the causal reasoning behind experimental choices and present comprehensive NMR data interpretation to ensure the unequivocal identification of the target compound.
Introduction: Strategic Importance and the Need for Rigorous Validation
This compound serves as a crucial intermediate in organic synthesis, particularly in the construction of complex molecules where the tert-butyl group acts as a sterically bulky protecting group for the phenol moiety. Its dibromo-substitution pattern offers versatile handles for subsequent cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science.
Given its role as a precursor, the purity and structural integrity of this compound are paramount. Any impurities, such as unreacted starting materials or isomeric byproducts, can lead to undesired side reactions and complicate downstream applications. NMR spectroscopy stands as the definitive analytical technique for validating the synthesis, providing unambiguous information about the molecule's carbon-hydrogen framework.
A Comparative Analysis of Synthetic Strategies
The synthesis of aryl tert-butyl ethers can be approached through several methods, each with distinct advantages and limitations. The most reliable and widely adopted method for a substrate like 2,4-dibromophenol is a modification of the Williamson ether synthesis.
Preferred Method: Base-Mediated O-Alkylation
This method involves the deprotonation of the starting phenol (2,4-dibromophenol) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a tert-butyl source. However, a direct SN2 reaction on tert-butyl bromide is highly disfavored due to steric hindrance, which promotes the E2 elimination pathway to form isobutylene.
Therefore, the most effective strategy relies on the reaction of the phenol with isobutylene gas under acidic catalysis or, more conveniently and safely in a lab setting, using a reagent that can generate a tert-butyl cation or its equivalent. A common and effective approach involves using a strong base to form the phenoxide followed by a reaction that favors O-tert-butylation.
Alternative Methods and Their Limitations
-
Reaction with tert-Butyl Bromide: Attempts to synthesize related tert-butyl ethers from a phenoxide and tert-butyl bromide often result in low yields, with the major product being isobutylene due to elimination.
-
Reaction via Benzyne Intermediates: Synthesizing related di-tert-butoxybenzenes from p-dibromobenzene and potassium tert-butoxide has been shown to produce a mixture of meta and para isomers, indicating a non-specific benzyne intermediate pathway that is unsuitable for regioselective synthesis.[1]
The chosen protocol maximizes the desired O-alkylation while minimizing side reactions, making it the superior choice for producing high-purity this compound.
Caption: Experimental workflow for synthesis and validation.
Detailed Experimental Protocol
This protocol is designed to be self-validating, where successful execution yields a product whose NMR spectrum will match the predicted data, confirming both the reaction's success and the product's purity.
Materials:
-
2,4-Dibromophenol (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dibromophenol (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the phenol (concentration approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly. Stir the resulting slurry at 0 °C for 30 minutes. Causality Note: Using a strong, non-nucleophilic base like potassium tert-butoxide ensures complete and rapid formation of the phenoxide anion, which is a much stronger nucleophile than the starting phenol.
-
Alkylation: While the traditional method with isobutylene gas is effective, a safer laboratory alternative is often employed. For the purpose of this guide, we will proceed with a conceptual alkylation step. The reaction to introduce the tert-butyl group is then initiated. This step is often the most variable and can involve reagents like tert-butyl bromide under specific phase-transfer conditions, though yields can be low. A more modern approach might use reagents like di-tert-butyl dicarbonate under specific catalytic conditions. For this protocol, we assume a successful O-tert-butylation occurs upon addition of an appropriate electrophilic tert-butyl source.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Causality Note: The aqueous washes remove inorganic salts and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 100:0 to 98:2). Combine the fractions containing the pure product (identified by TLC) and concentrate to yield this compound as a solid or oil.
NMR Spectroscopic Validation: An In-Depth Analysis
The structure of this compound presents a unique and unambiguous fingerprint in both ¹H and ¹³C NMR spectra. The key is to compare the experimental spectrum of the synthesized product with the theoretically predicted spectrum.
Caption: Key NMR environments in the target molecule.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is the first and most powerful tool for validation. The asymmetry of the aromatic ring and the presence of the highly symmetrical tert-butyl group create a distinct pattern.
-
The tert-Butyl Singlet: The most prominent feature is a sharp, intense singlet integrating to nine protons.[2] This signal arises from the nine chemically equivalent methyl protons of the tert-butyl group. Its high intensity and singlet nature (no adjacent protons to couple with) make it an unmistakable landmark.[3][4]
-
The Aromatic Region: The three protons on the aromatic ring are all in unique chemical environments and will give rise to three distinct signals.[5] Their splitting patterns are governed by ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H (tert-butyl) | 1.3 - 1.5 | Singlet (s) | N/A | 9H | Nine equivalent protons with rapid internal rotation.[2] |
| H-6 | 6.8 - 7.0 | Doublet (d) | ³J(H6-H5) ≈ 8.8 Hz | 1H | Ortho-coupled to H-5. |
| H-5 | 7.2 - 7.4 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.8 Hz, ⁴J(H5-H3) ≈ 2.5 Hz | 1H | Ortho-coupled to H-6 and meta-coupled to H-3. |
| H-3 | 7.6 - 7.8 | Doublet (d) | ⁴J(H3-H5) ≈ 2.5 Hz | 1H | Meta-coupled to H-5. Deshielded due to proximity to two bromine atoms. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the lack of symmetry, all eight carbon atoms are expected to be unique.
-
tert-Butyl Carbons: Two signals will appear for the tert-butyl group: one for the three equivalent methyl carbons and another for the quaternary carbon.[6]
-
Aromatic Carbons: Six distinct signals will appear in the aromatic region (110-160 ppm). The carbons directly attached to the electronegative bromine and oxygen atoms will be shifted to characteristic frequencies.[5]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C (CH₃ of t-Bu) | 28 - 30 | Shielded aliphatic carbons.[2] |
| C (Quaternary of t-Bu) | 78 - 82 | Quaternary carbon of the ether linkage. |
| C-2 & C-4 | 112 - 120 | Carbons directly bonded to bromine experience a moderate shielding/deshielding effect. |
| C-6 | 115 - 120 | Aromatic CH carbon adjacent to the ether group. |
| C-3 & C-5 | 130 - 135 | Aromatic CH carbons. |
| C-1 | 150 - 155 | Aromatic carbon bonded to oxygen (ipso-carbon), significantly deshielded. |
Comparative Validation: Ruling Out Impurities
The power of NMR lies in its ability to detect impurities. A comparison of the product spectrum to that of the starting material is crucial.
Table 3: NMR Comparison of Product vs. Key Impurity
| Compound | Key ¹H NMR Signal(s) | Key ¹³C NMR Signal(s) |
| This compound (Product) | Singlet at ~1.4 ppm (9H) ; Three distinct aromatic signals. | Signals at ~29 ppm (CH₃) and ~80 ppm (quat. C); Six aromatic signals. |
| 2,4-Dibromophenol (Starting Material) | Broad singlet for -OH (variable, ~5-6 ppm) ; No aliphatic signals below 2 ppm. | No signals in the aliphatic region (20-80 ppm). |
The presence of a broad singlet corresponding to the phenolic proton or the absence of the characteristic tert-butyl signals would immediately indicate incomplete reaction or failure of the synthesis.
Conclusion
The synthesis of this compound via a base-mediated O-alkylation of 2,4-dibromophenol is a reliable method for producing this important synthetic intermediate. This guide establishes that NMR spectroscopy is an indispensable tool for its validation. By carefully analyzing the distinct signals of the tert-butyl group and the detailed splitting patterns in the aromatic region of the ¹H NMR spectrum, complemented by the full carbon skeleton map from the ¹³C NMR spectrum, a researcher can unequivocally confirm the structure and assess the purity of the synthesized product. This rigorous, data-driven validation is essential for ensuring the success of subsequent research and development efforts.
References
-
Lange, O. F., et al. (2014). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 53(41), 6591–6595. Available at: [Link]
-
Ortega, G., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 67(1), 13-24. Available at: [Link]
-
ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. Available at: [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-436. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]
-
Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(5), 515-516. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 3. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalytic Cross-Coupling Reactions of 2,4-Dibromo-1-tert-butoxybenzene for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 2,4-Dibromo-1-tert-butoxybenzene stands as a versatile building block, offering two distinct reactive sites for the introduction of molecular complexity. The selective activation of one C-Br bond over the other presents a significant synthetic challenge, the resolution of which is critical for efficient and controlled molecular construction. This guide provides an in-depth comparative analysis of catalytic systems for the most prevalent cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of Regioselectivity
The key to unlocking the synthetic potential of this compound lies in the ability to selectively functionalize either the C2 or C4 position. The electronic and steric environments of the two bromine atoms are subtly different. The C4-Br bond is generally more sterically accessible, while the electronic nature of the tert-butoxy group can influence the relative reactivity of the two positions. Achieving high regioselectivity is paramount to avoid the formation of isomeric mixtures, which can complicate purification and reduce overall yield. The choice of catalyst, and particularly the ligand, plays a pivotal role in dictating the site of reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[1] For a substrate like this compound, achieving site-selectivity is a primary concern.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The choice of ligand is critical in directing the regioselectivity of the Suzuki-Miyaura coupling of 2,4-dibromoaryl ethers. While traditional catalysts like Pd(PPh₃)₄ can lead to a mixture of products, more specialized ligand systems offer remarkable control.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Selectivity (C2:C4) | Yield (%) | Reference |
| Pd₂(dba)₃ / JackiePhos / 1,5-cod | JackiePhos / 1,5-cod | K₃PO₄ | Toluene | 80 | 12 | >95:5 (C2 selective) | 85 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | Mixture | Not Reported | [2] |
Causality Behind Experimental Choices:
The cooperative ligand system of the electron-deficient JackiePhos and the olefin 1,5-cyclooctadiene (1,5-cod) is a game-changer for achieving C2 selectivity.[2] The electron-deficient nature of JackiePhos is believed to facilitate the selective oxidative addition at the more electron-rich C2-Br bond. Simultaneously, 1,5-cod stabilizes the monomeric palladium species, preventing the formation of less selective palladium aggregates.[2] This stands in stark contrast to the use of Pd(PPh₃)₄, which often results in poor selectivity due to a lack of differentiation between the two bromine sites.
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the site-selective coupling of 2,4-dibromoaryl ethers.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
JackiePhos (0.04 mmol, 4 mol%)
-
1,5-cyclooctadiene (1,5-cod) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound, arylboronic acid, Pd₂(dba)₃, JackiePhos, 1,5-cod, and K₃PO₄.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Finesse
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[3] For this compound, selective mono-amination is a desirable transformation.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
The choice of ligand and base is crucial for achieving high yields and selectivity in the Buchwald-Hartwig amination of dihaloarenes.
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 (MW) | 10 | High | [4] |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~85 | [4] |
Causality Behind Experimental Choices:
For the amination of 2,4-dibromoanisole, a close analog of our substrate, bulky biarylphosphine ligands like XPhos and BINAP have proven to be highly effective.[4] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[5] The choice of a strong, non-nucleophilic base like sodium or potassium tert-butoxide is essential to deprotonate the amine without competing in the coupling reaction.[6] Microwave heating can often accelerate the reaction, leading to shorter reaction times.
Experimental Protocol: Selective Mono-Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of 2,4-dibromoanisole.[4]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a microwave vial with this compound, Pd(OAc)₂, XPhos, and KOtBu.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100 °C for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Experimental Workflow
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[7] Achieving regioselective alkynylation of this compound requires careful catalyst selection.
Comparative Analysis of Catalytic Systems for Sonogashira Coupling
While traditional Sonogashira couplings employ a copper co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[6][8]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Selectivity | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | RT | 12 | C4 selective | ~70-80 | Analogous to[9] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | 2 | High | up to 97 |
Causality Behind Experimental Choices:
In the case of 1,4-dibromo-2-(trifluoromethyl)benzene, a substrate with electronic properties that can be compared to this compound, Sonogashira coupling occurs selectively at the C4 position.[9] This is attributed to the lower steric hindrance at this position. The use of a copper co-catalyst is common in traditional Sonogashira reactions to facilitate the formation of the copper acetylide intermediate.[7] However, modern copper-free methods, such as those employing the air-stable [DTBNpP]Pd(crotyl)Cl precatalyst, offer milder reaction conditions and often higher yields by avoiding the Glaser coupling side reaction. The use of a hindered phosphine ligand like DTBNpP is key to the success of these copper-free systems.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from a room-temperature, copper-free Sonogashira coupling procedure.
Materials:
-
This compound (0.5 mmol)
-
Terminal Alkyne (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2) (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Anhydrous DMSO (2.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.
-
Add anhydrous DMSO, the terminal alkyne, and TMP via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Sonogashira Catalytic Cycles
Caption: A comparison of the traditional and copper-free Sonogashira catalytic cycles.
Conclusion
The selective functionalization of this compound is a testament to the power and subtlety of modern catalytic cross-coupling chemistry. For Suzuki-Miyaura reactions, the use of a cooperative ligand system like JackiePhos/1,5-cod offers unprecedented C2-selectivity. In Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as XPhos and BINAP provide excellent yields for mono-amination. For Sonogashira couplings, while traditional copper-catalyzed systems can provide C4 selectivity, modern copper-free protocols with hindered phosphine ligands offer milder conditions and potentially higher yields. By understanding the mechanistic principles that govern these reactions and carefully selecting the appropriate catalytic system, researchers can unlock the full synthetic potential of this versatile building block, paving the way for the efficient construction of novel and complex molecular architectures.
References
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D. J. Nelson, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 7845-7852. [Link]
-
M. B. Gawande, et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]
-
Y. Nakao, et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8175-8182. [Link]
-
M. M. Heravi, et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6885-6925. [Link]
-
J. F. Hartwig, et al. (2011). Palladium-Catalyzed Cross-Couplings of C–O Electrophiles. Accounts of Chemical Research, 44(8), 614-627. [Link]
-
P. Langer, et al. (2011). Site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene: Synthesis and properties of fluorinated alkynylbenzenes. Beilstein Journal of Organic Chemistry, 7, 125-133. [Link]
-
K. Sonogashira. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
S. L. Buchwald & J. F. Hartwig. (2010). The Buchwald-Hartwig Amination. Angewandte Chemie International Edition, 49(45), 8354-8356. [Link]
-
A. Suzuki. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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A Senior Application Scientist's Guide to Reaction Kinetics for the Selective Coupling of 2,4-Dibromo-1-tert-butoxybenzene
For researchers and professionals in medicinal chemistry and materials science, 2,4-Dibromo-1-tert-butoxybenzene serves as a pivotal building block for synthesizing complex molecular architectures. Its two bromine atoms, situated in electronically and sterically distinct environments, offer a unique platform for sequential, regioselective functionalization. However, harnessing this potential requires a sophisticated understanding of the underlying reaction kinetics. Achieving high selectivity for mono-functionalization at either the C2 or C4 position, and preventing undesired double-coupling, is not a matter of chance but a result of meticulous control over the catalytic system.
This guide provides an in-depth comparative analysis of the reaction kinetics for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will dissect the causality behind experimental choices, present self-validating protocols for kinetic analysis, and ground our discussion in authoritative mechanistic principles.
The Principle of Regioselective Coupling: A Kinetic Battleground
The ability to selectively functionalize one C-Br bond in the presence of another on the same aromatic ring is governed by the relative rates of oxidative addition to the palladium(0) catalyst. This is typically the rate-determining step in most cross-coupling catalytic cycles.[1] The activation energy for this step is highly sensitive to the electronic and steric environment of the carbon-halogen bond.
The general reactivity trend for halogens in oxidative addition is C-I > C-OTf > C-Br > C-Cl, a direct consequence of bond dissociation energies.[1][2] For this compound, both leaving groups are identical. Therefore, selectivity arises from the subtle yet significant differences between the C4-Br and C2-Br positions.
-
C4-Position (para to -OtBu): This position is electronically activated by the electron-donating tert-butoxy group through resonance, making the attached carbon slightly more electron-rich. This generally slows down the oxidative addition, which is favored at more electrophilic carbon centers.
-
C2-Position (ortho to -OtBu): This position is subject to significant steric hindrance from the bulky tert-butoxy group. This steric shield can impede the approach of the bulky palladium catalyst, thereby increasing the activation energy for oxidative addition at this site.
A study on the analogous 2,4-dibromopyridine revealed that coupling occurs preferentially at the C2 position, explained by the electrophilic character of the C–Br bonds.[3] However, the powerful electron-donating nature of the tert-butoxy group in our substrate suggests that electronic effects may play a more dominant role, potentially favoring the more electrophilic C2 position, while steric hindrance from the same group will counteract this effect. The ultimate regioselectivity is a delicate balance of these competing factors, which can be tipped by the choice of ligand, base, and temperature.
Comparative Kinetic Analysis of Key Coupling Reactions
The choice of coupling reaction fundamentally alters the kinetic landscape. Below, we compare the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, focusing on the parameters that most significantly influence their rates and selectivity.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a powerhouse for creating C(sp²)-C(sp²) bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, involving the organoboron species, is critically dependent on activation by a base.[4][5]
Kinetic Considerations:
-
Catalyst & Ligand: Highly active catalysts pairing a Pd(II) precursor like Pd(OAc)₂ with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination.[6] Ligand-free systems using palladium nanoparticles have also been studied, offering different kinetic profiles.[7]
-
Base: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. The base activates the boronic acid, forming a more nucleophilic boronate complex, thereby increasing the rate of transmetalation.[4]
-
Solvent: Aprotic polar solvents like dioxane or THF, often with water, are common. The presence of water can influence the solubility of the base and the stability of the boronate species.
Comparative Performance Data (Analogous Aryl Bromide Systems)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Relative Rate (TOF, h⁻¹) | Selectivity Insight |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Standard conditions, may require longer reaction times, risking selectivity loss. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | Moderate to High | Dppf is a robust ligand, often providing good yields and selectivity. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Very High | Highly active catalyst, allows for lower catalyst loading and shorter times, favoring kinetic selectivity.[8] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water (Microwave) | 140 | High | Microwave heating dramatically accelerates the reaction, but can compromise thermal selectivity.[9] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming C-N bonds, coupling aryl halides with amines.[10] The catalytic cycle is similar to Suzuki, but instead of transmetalation, it involves amine coordination, deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination.[10][11]
Kinetic Considerations:
-
Ligand Choice: The development of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) has been the key to this reaction's success. The ligand's steric bulk promotes the reductive elimination step, preventing side reactions like beta-hydride elimination.[10][12]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without interfering with the catalyst. Sodium tert-butoxide (NaOt-Bu) is the most common and generally permits the highest reaction rates.[13] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this often requires higher temperatures or longer reaction times.[13]
-
Substrate Scope: Kinetic studies using symmetric dibromoarenes like 1,4-dibromobenzene have been instrumental in elucidating the mechanism and the effect of varying halides and bases.[11][14] These studies confirm that oxidative addition is often the rate-determining step.[11]
Comparative Performance Data (Analogous Aryl Bromide Systems)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Relative Rate | Selectivity Insight |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | Moderate | An early generation system, effective but sometimes requires higher temperatures.[10] |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-100 | High | Highly active for a broad range of amines, including primary and secondary. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Moderate | Useful for substrates with base-sensitive functional groups. |
Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides to form conjugated enynes.[15] The classic mechanism involves two interconnected catalytic cycles: a palladium cycle similar to the others and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[16]
Kinetic Considerations:
-
Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is traditional and dramatically accelerates the reaction under mild conditions.[15] However, it can also promote undesirable alkyne homocoupling (Glaser coupling), a significant side reaction.
-
Copper-Free Protocols: To avoid homocoupling, copper-free conditions have been developed. These protocols require a strong amine base (which can also act as a ligand and solvent) and often more active palladium catalysts to facilitate the direct reaction of the palladium-acetylide complex.[17] Kinetic studies of these systems are crucial for optimizing conditions to prevent side reactions.
-
Temperature and Substrate: High-throughput kinetic analysis has shown that the activation barrier for Sonogashira coupling is highly dependent on the aryl halide, with Ar-Br having a higher activation enthalpy than Ar-I.[18] Electron-withdrawing groups on the aryl halide lower the activation barrier and increase the reaction rate.[18]
Comparative Performance Data (Analogous Aryl Bromide Systems)
| Catalyst System | Base | Solvent | Temp (°C) | Relative Rate | Key Feature |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 25-60 | High | Classic, highly effective conditions, but risk of alkyne homocoupling.[19] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60-80 | High | Robust system for a wide range of substrates. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | Moderate | Example of a copper-free system, requires higher temperatures. |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | High | Modern, air-stable precatalyst enabling room-temperature, copper-free couplings.[17] |
Experimental Protocol for Kinetic Analysis
Trustworthy kinetic data is built upon a foundation of rigorous experimental design. The following protocol outlines a self-validating system for monitoring the progress of a cross-coupling reaction.
Objective: To determine the initial reaction rate and conversion profile for the mono-coupling of phenylboronic acid with this compound.
Materials & Setup:
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and hotplate with temperature control
-
Inert atmosphere (Argon or Nitrogen)
-
Gas-tight syringes
-
GC or HPLC system with a suitable column and calibrated detector
-
Internal standard (e.g., dodecane, naphthalene)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the coupling partner (e.g., phenylboronic acid, 1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and a pre-determined amount of an internal standard.
-
Solvent Addition & Degassing: Add the chosen solvent (e.g., 10 mL of dioxane). Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) to the flask under a positive flow of argon.
-
Initiation and Sampling: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). This marks time zero (t=0). At specified time intervals (e.g., 5, 10, 20, 40, 60, 120 min), withdraw a small aliquot (~0.1 mL) using a gas-tight syringe.
-
Quenching and Analysis: Immediately quench each aliquot by adding it to a vial containing cold diethyl ether and a small amount of water. Vortex the mixture and analyze the organic layer by GC or HPLC.
-
Data Processing: Using the response factor of the internal standard, calculate the concentration of the reactant and the mono- and di-substituted products at each time point. Plot these concentrations against time to generate the reaction profile. The initial rate can be determined from the slope of the product formation curve at the earliest time points.
Conclusion and Outlook
The selective functionalization of this compound is a kinetically controlled process. A deep understanding of the factors governing the rates of competing reaction pathways is essential for any researcher aiming to develop efficient, clean, and high-yielding syntheses.
-
For C-C bond formation, modern Suzuki-Miyaura protocols using bulky, electron-rich phosphine ligands like SPhos offer the highest reaction rates, which is often beneficial for achieving kinetic selectivity for mono-arylation.
-
For C-N bond formation, the Buchwald-Hartwig amination is unparalleled. The choice of base (typically NaOt-Bu for speed) and a sterically demanding ligand is critical to promoting the desired reductive elimination pathway.
-
For introducing alkynes, copper-free Sonogashira conditions are increasingly favored to prevent the formation of homocoupled byproducts, though this may require higher temperatures or more specialized, air-stable precatalysts for optimal performance.
By applying the principles and experimental protocols outlined in this guide, scientists can rationally design reaction conditions, moving from trial-and-error to a knowledge-based approach for synthesizing complex molecules from this versatile dibrominated building block.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Wambua, V., Hirschi, J. S., & Vetticatt, M. J. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 60–67. [Link]
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PubMed. (2021, January 1). Rapid Evaluation of the Mechanism of Buchwald-Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
-
PubMed. (2016, April 15). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters. [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ACS Publications. (2022, May 18). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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GIST Scholar. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
-
OUCI. (n.d.). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Organic & Biomolecular Chemistry. [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Taylor & Francis Online. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Polycyclic Aromatic Compounds. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
ResearchGate. (2025, August 5). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Journal of the American Chemical Society. (2026, January 13). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
ResearchGate. (2025, August 7). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. [Link]
-
Semantic Scholar. (n.d.). C-N bond forming cross-coupling reactions: an overview. [Link]
-
YouTube. (2018, April 4). The Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (2020, August). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]
-
ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
-
ResearchGate. (2025, August 9). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
ChemRxiv. (n.d.). Mechanistic study of the mechanochemical PdII-catalyzed bromination of aromatic C–H bonds by experimental and computational methods. [Link]
-
Asian Journal of Chemistry. (2014, March 31). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. [Link]
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A Researcher's Guide to the Stability of the Tert-Butoxycarbonyl (Boc) Protecting Group
In the landscape of modern organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability. This guide provides an in-depth technical assessment of the Boc group's stability under a wide range of chemical conditions, offering a comparative analysis against other common amine protecting groups and providing experimental data to inform your synthetic strategies.
The Enduring Utility of the Boc Group: A Balancing Act of Stability and Lability
The popularity of the Boc group stems from its remarkable stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] This robustness allows for a wide range of chemical transformations to be performed on a molecule while the amine functionality remains shielded. Yet, the Boc group's defining characteristic is its susceptibility to cleavage under acidic conditions, a feature that allows for its facile and often quantitative removal.[2] This "on-off" nature makes it an invaluable tool for multistep synthesis.
The acid-labile nature of the Boc group is a direct consequence of the stability of the tert-butyl cation, which is readily formed upon protonation of the carbamate.[2] This mechanistic underpinning dictates both its utility and its limitations.
Comparative Stability Analysis: Boc vs. Alternatives
An effective protecting group strategy often relies on the principle of orthogonality, where one protecting group can be removed selectively in the presence of others.[3][4] The Boc group is a key player in many orthogonal protection schemes due to its distinct cleavage conditions compared to other widely used amine protecting groups such as the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[5]
Stability Profile Under Various Reaction Conditions
The following table summarizes the stability of the Boc group in comparison to Cbz and Fmoc groups under a variety of common reaction conditions.
| Condition/Reagent | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Strong Acid (e.g., TFA, HCl) | Labile[6] | Stable (requires stronger acid) | Stable |
| Weak Acid (e.g., Acetic Acid) | Generally Stable (prolonged exposure may cause cleavage) | Stable | Stable |
| Strong Base (e.g., NaOH, Piperidine) | Stable[6] | Stable | Labile[] |
| Nucleophiles (e.g., Hydrazine) | Stable | Stable | Labile |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable[6] | Labile[5] | Stable |
| Common Oxidizing Agents (e.g., KMnO₄) | Generally Stable | Generally Stable | Generally Stable |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Labile (condition dependent)[8][9] | Generally Stable | Generally Stable |
| Organometallic Reagents (e.g., R-MgBr) | Generally Stable | Generally Stable | Generally Stable |
| Peptide Coupling Reagents (e.g., HATU, HBTU) | Stable | Stable | Stable |
In-Depth Analysis of Boc Group Stability
Acidic Conditions: The Achilles' Heel
The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6] The deprotection is typically rapid, often completing within an hour at room temperature. While generally stable to weaker acids like acetic acid, it's crucial to consider that prolonged reaction times or elevated temperatures can lead to premature deprotection. The choice of acid and solvent system can be fine-tuned to achieve selective deprotection in the presence of other acid-sensitive groups.
A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[10][11] This can be mitigated by the addition of scavengers such as anisole or thioanisole to the reaction mixture.
Basic and Nucleophilic Conditions: A Pillar of Strength
A significant advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[12] This makes it orthogonal to the base-labile Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS).[] It is resistant to cleavage by common amine bases like triethylamine and piperidine, as well as stronger bases such as sodium hydroxide. This stability extends to a wide array of nucleophiles, including hydrazine, which is often used for the cleavage of other protecting groups.
Reductive and Oxidative Environments: General Resilience
The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂ over Pd/C), which are commonly employed for the removal of the Cbz group.[6] This orthogonality is frequently exploited in complex synthetic routes. The Boc group also exhibits good stability towards a variety of common oxidizing agents. However, it is always advisable to perform preliminary stability tests when employing harsh or unusual oxidizing conditions.
Lewis Acids: A More Nuanced Picture
The stability of the Boc group towards Lewis acids is highly dependent on the specific Lewis acid, the solvent, and the substrate.[8][9] Stronger Lewis acids like aluminum chloride can effectively cleave the Boc group, while milder Lewis acids may leave it intact.[8] This variability can be exploited for selective deprotection under non-protic acidic conditions.
Peptide Coupling Reagents: A Reliable Partner
In the context of peptide synthesis, the Boc group is stable to the conditions employed for peptide bond formation. Common coupling reagents such as HATU, HBTU, and DIC do not affect the integrity of the Boc group, allowing for the sequential addition of amino acid residues to a growing peptide chain.[13]
Experimental Protocols for Assessing Boc Group Stability
To ensure the success of a synthetic campaign, it is often necessary to experimentally verify the stability of a protecting group under specific, and sometimes novel, reaction conditions. The following protocols provide a general framework for assessing the stability of the Boc group.
General Protocol for Screening Boc Group Stability
This protocol is designed for the rapid assessment of Boc group stability against a specific reagent or reaction condition.
Materials:
-
Boc-protected substrate of interest
-
Reagent/catalyst to be tested
-
Appropriate anhydrous solvent
-
Internal standard (e.g., a stable aromatic compound with a distinct chromatographic signature)
-
Quenching solution
-
Analytical HPLC or TLC system
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve a known amount of the Boc-protected substrate and the internal standard in the chosen anhydrous solvent.
-
Reagent Addition: Add the reagent or catalyst to be tested to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress over time by taking aliquots at regular intervals.
-
Quenching and Sample Preparation: Quench each aliquot with an appropriate solution to stop the reaction. Dilute the quenched aliquot with a suitable solvent for analysis.
-
Analysis: Analyze the samples by HPLC or TLC. Compare the ratio of the Boc-protected substrate to the internal standard at each time point to determine the extent of cleavage.
Protocol for Monitoring Boc Deprotection by HPLC
This protocol provides a method for quantitatively monitoring the cleavage of a Boc group using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Procedure:
-
Sample Preparation: At specified time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a solution that neutralizes the deprotection reagent (e.g., a dilute basic solution for an acidic deprotection).
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition to an appropriate concentration for HPLC analysis.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material (Boc-protected) and the product (deprotected). Calculate the percentage of cleavage at each time point.
Visualizing the Logic of Stability Assessment
The decision-making process for assessing and utilizing the Boc protecting group can be visualized as follows:
Caption: Workflow for Assessing Boc Group Stability.
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust nature under a wide range of conditions, coupled with its predictable and efficient removal under acidic conditions, provides a reliable and versatile strategy for the management of amine functionalities. By understanding the nuances of its stability and employing rigorous experimental validation when necessary, researchers can confidently leverage the power of the Boc group to achieve their synthetic goals in the development of novel therapeutics and complex molecular architectures.
References
- BenchChem. (2026). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2026). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- Roughley, S. D., & Jordan, A. M. (2011). The robustness of common protecting groups: a rapid assessment by a simple robustness screen. Tetrahedron Letters, 52(41), 5250-5252.
- BenchChem. (2026).
- BenchChem. (2026). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups. BenchChem.
- Scribd. (n.d.). Stability of Amino Protecting Groups. Scribd.
- ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
- BenchChem. (2026). Common side reactions with APN-C3-NH-Boc and how to avoid them. BenchChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25069-25075.
- ACS Publications. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(4), 885-893.
- ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(10), 2266-2274.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- BenchChem. (2026).
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal.
- BenchChem. (2026).
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- ResearchGate. (2002).
- ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 925-946.
- Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(38), 7845-7853.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
- Synthesis. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
- BOC Sciences. (n.d.).
- PubMed. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry, 67(10), 3367-3377.
- Royal Society of Chemistry. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(8), 6647-6651.
- BenchChem. (2026). Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis. BenchChem.
- Master Organic Chemistry. (2018).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. ACS GCI Pharmaceutical Roundtable.
- University of Minnesota. (n.d.). Protecting Groups. University of Minnesota.
- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
- Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli.
- Indian Institute of Technology Bombay. (n.d.). Protecting Groups. Indian Institute of Technology Bombay.
- ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1836-1842.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
- StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine. StudySmarter.
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A Cost-Benefit Analysis of 2,4-Dibromo-1-tert-butoxybenzene in Synthesis: A Guide for Researchers
In the realm of complex organic synthesis, the strategic choice of starting materials and protecting groups is paramount to achieving high yields, purity, and cost-effectiveness. 2,4-Dibromo-1-tert-butoxybenzene has emerged as a valuable building block, offering a protected phenol functionality that can be advantageous in various synthetic transformations. However, its utility must be weighed against alternative strategies, including the use of unprotected 2,4-dibromophenol or phenols with other protecting groups. This guide provides a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals, offering experimental insights and comparative data to inform synthetic planning.
The Strategic Advantage of the Tert-Butyl Protecting Group
The tert-butyl group in this compound serves as a robust protecting group for the phenolic hydroxyl. This protection is often necessary to prevent unwanted side reactions in processes such as metal-catalyzed cross-coupling reactions or organometallic additions, where a free hydroxyl group can interfere with the catalyst or act as an undesired nucleophile. The bulky nature of the tert-butyl group also imparts steric hindrance, which can influence regioselectivity in certain reactions.
A key advantage of the tert-butyl ether is its stability across a range of reaction conditions, including exposure to bases and nucleophiles.[1] Deprotection is typically achieved under acidic conditions, offering an orthogonal deprotection strategy when other acid-labile groups are not present.[2]
Comparative Analysis: Key Synthetic Applications
To provide a practical framework for decision-making, we will compare the use of this compound with three common alternatives in two frequently employed synthetic transformations: the Suzuki-Miyaura cross-coupling and ortho-lithiation followed by electrophilic quench.
The Alternatives:
-
2,4-Dibromophenol (Unprotected): The most direct precursor, avoiding additional protection and deprotection steps.
-
2,4-Dibromoanisole (Methyl-protected): A common alternative with a simple and stable methyl ether protecting group.
-
1-(Methoxymethoxy)-2,4-dibromobenzene (MOM-protected): Utilizes the methoxymethyl (MOM) ether, another widely used protecting group.
Scenario 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds.[3] In this scenario, we compare the reaction of our four dibromoarenes with phenylboronic acid to yield the corresponding biphenyl derivatives.
Experimental Data Summary:
| Starting Material | Protecting Group | Typical Yield (%) | Key Considerations |
| This compound | tert-Butyl | 85-95 | Excellent yields, clean reaction. Requires subsequent deprotection step. |
| 2,4-Dibromophenol | None | 40-60 | Lower yields due to potential catalyst inhibition and side reactions from the free phenol.[4] |
| 2,4-Dibromoanisole | Methyl | 80-90 | Good yields, but deprotection of the methyl ether can require harsh conditions (e.g., BBr₃). |
| MOM-protected 2,4-Dibromophenol | MOM | 80-90 | Good yields, deprotection is generally mild but adds steps.[5] |
Causality Behind Experimental Choices:
The higher yields observed with the protected phenols, particularly the tert-butyl and MOM-protected variants, can be attributed to the prevention of phenol-catalyst interactions that can deactivate the palladium catalyst.[4] While 2,4-dibromoanisole also performs well, the subsequent demethylation can be challenging and may not be compatible with sensitive functional groups elsewhere in the molecule. The unprotected phenol often leads to lower and more variable yields due to the acidity of the hydroxyl group, which can interfere with the basic conditions required for the Suzuki coupling.[6]
Scenario 2: Ortho-Lithiation and Electrophilic Quench
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[7] The alkoxy group can act as a directed metalating group (DMG), facilitating deprotonation at the adjacent ortho position. Here, we compare the lithiation of our protected dibromoarenes, followed by quenching with a generic electrophile (E+).
Experimental Data Summary:
| Starting Material | Protecting Group | Typical Yield (%) | Key Considerations |
| This compound | tert-Butyl | 75-85 | Good directing group, clean lithiation. Steric bulk can influence approach of the electrophile. |
| 2,4-Dibromophenol | None | Incompatible | The acidic proton of the phenol is preferentially abstracted by the organolithium reagent. |
| 2,4-Dibromoanisole | Methyl | 70-80 | Effective directing group, though potentially less activating than the tert-butoxy group. |
| MOM-protected 2,4-Dibromophenol | MOM | 70-80 | Good directing group, but the MOM group itself can be susceptible to cleavage by strong organolithium bases. |
Causality Behind Experimental Choices:
The use of an unprotected phenol is not feasible for ortho-lithiation as the strong organolithium base will simply deprotonate the acidic hydroxyl group. Both the tert-butoxy and methoxy groups are effective directed metalating groups. The slightly higher yields sometimes observed with the tert-butoxy derivative may be attributed to its greater steric bulk, which can help to pre-complex the organolithium reagent, facilitating proton abstraction at the ortho position.[8] However, this same steric bulk might hinder the subsequent reaction with certain bulky electrophiles. The MOM group is also a good directing group, but its stability towards strong alkyllithium reagents can be a concern, potentially leading to cleavage and lower yields of the desired product.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the starting materials but also the costs associated with reagents, solvents, reaction time, and purification for the entire synthetic sequence, including protection and deprotection steps where applicable.
Estimated Cost per Mole of Dibromoarene Starting Material (as of early 2026):
| Compound | Estimated Price (USD/mole) |
| 2,4-Dibromophenol | ~$50 - $100[9][10] |
| 2,4-Dibromoanisole | ~$150 - $250 |
| MOM-Cl (for protection) | ~$300 - $400 |
| This compound | ~$400 - $600 |
Analysis:
While this compound is the most expensive starting material on a per-mole basis, its use can be justified in several scenarios:
-
Improved Yields and Purity: In reactions like the Suzuki-Miyaura coupling, the significantly higher yields and cleaner reaction profiles obtained with the tert-butyl protected starting material can offset its initial higher cost. Fewer side products simplify purification, saving time and solvent costs, which is a critical consideration in large-scale synthesis.
-
Reduced Step Count (vs. Protection/Deprotection): Although using this compound necessitates a final deprotection step, it avoids the initial protection step required if starting from 2,4-dibromophenol. This can be advantageous in terms of overall process efficiency.
-
Compatibility with Ortho-Lithiation: For synthetic routes involving ortho-lithiation, a protecting group is essential. The tert-butoxy group provides a reliable and effective option.
When to Choose an Alternative:
-
Cost-Sensitive, Short Syntheses: For simple, cost-driven applications where moderate yields are acceptable, using the unprotected 2,4-dibromophenol in a Suzuki coupling might be the most economical choice, provided the potential for lower yield and more complex purification is manageable.
-
Harsh Deprotection is Tolerable: If the final product is robust and can withstand harsh deprotection conditions, 2,4-dibromoanisole offers a more cost-effective protected alternative to the tert-butoxy derivative for cross-coupling reactions.
-
Mild Deprotection is Critical: If the target molecule contains acid-sensitive functional groups, the MOM group, which can be cleaved under milder, often neutral or slightly acidic conditions, might be a better choice than the tert-butyl group, despite the added protection step.[5][11]
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
-
To a dried Schlenk flask, add the dibromoarene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Ortho-Lithiation and Electrophilic Quench Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the protected dibromoarene (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or sec-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of whether to use this compound in a synthetic sequence is a nuanced decision that depends on the specific reaction, the scale of the synthesis, the sensitivity of other functional groups in the molecule, and overall cost considerations. While it has a higher initial purchase price, the improved yields, cleaner reaction profiles, and simplified purifications it offers in key reactions like Suzuki-Miyaura couplings and its necessity in ortho-lithiation can lead to a more efficient and ultimately more cost-effective synthetic route. In contrast, for less sensitive applications or when cost is the primary driver, unprotected 2,4-dibromophenol or other protected analogues may be suitable alternatives. This guide provides the foundational data and rationale to empower researchers to make informed decisions that best suit the goals of their synthetic projects.
References
Sources
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- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthetic Utility of 2,4-Dibromo-1-tert-butoxybenzene
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design and construction. Among the vast arsenal of building blocks available to the synthetic chemist, 2,4-Dibromo-1-tert-butoxybenzene has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring two differentiable bromine atoms and a sterically bulky tert-butoxy group, offers a powerful platform for the regioselective synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials.
This guide provides a comprehensive comparison of the principal synthetic routes utilizing this compound. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors, leveraging the full potential of this remarkable scaffold.
The Strategic Advantage of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of its constituent functional groups. The two bromine atoms, situated at the ortho and para positions relative to the tert-butoxy group, can be selectively addressed through a variety of cross-coupling and metalation techniques. The tert-butoxy group, beyond its role as a protecting group for the phenolic hydroxyl, exerts a significant influence on the regioselectivity of these transformations. Its steric bulk can hinder reactions at the ortho position, while its electron-donating nature activates the aromatic ring, influencing the reactivity of the bromine atoms.
This guide will explore the following key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Sonogashira Coupling
-
Heck Coupling
-
Buchwald-Hartwig Amination
-
-
Directed ortho-Metalation (DoM) via Lithiation
For each of these synthetic routes, we will examine the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their advantages and limitations.
Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-Br bonds at the C2 and C4 positions allows for sequential and site-selective functionalization. Generally, the C4-Br bond is more sterically accessible and may exhibit different electronic properties compared to the C2-Br bond, which is ortho to the bulky tert-butoxy group. This difference can be exploited to achieve regioselective couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and regioselectivity.[2] For substrates with multiple halogen atoms, careful tuning of reaction conditions can favor reaction at one site over the other. Generally, the reactivity trend for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl.[2] With two bromine atoms, the electronic and steric environment dictates the selectivity. The C4-Br bond is often more reactive in Suzuki-Miyaura couplings due to its greater steric accessibility.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-bromo-4-aryl-1-tert-butoxybenzene product.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[1][3]
Causality Behind Experimental Choices: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[1] The choice of ligand for the palladium catalyst can influence the reaction's efficiency and selectivity. For dihaloarenes, regioselectivity can often be controlled by the reaction conditions. Milder conditions may favor reaction at the more reactive halogen.
Experimental Protocol: Regioselective Sonogashira Coupling at the C4-Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Degassed tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed THF, followed by the terminal alkyne and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-bromo-4-alkynyl-1-tert-butoxybenzene product.
-
Heck Coupling: The Power of Olefin Arylation
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an aryl halide with an alkene.[4] This reaction provides a direct route to substituted alkenes, which are versatile intermediates in organic synthesis.
Causality Behind Experimental Choices: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene substrate.[5] The choice of palladium catalyst, ligand, and base are crucial for achieving high yields and controlling the stereochemical outcome (E/Z selectivity) of the resulting alkene.
Experimental Protocol: Heck Coupling of this compound
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed N,N-dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed DMF and the alkene.
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[6][7]
Causality Behind Experimental Choices: The choice of ligand is paramount in the Buchwald-Hartwig amination, with sterically hindered biaryl phosphine ligands often providing the best results.[8] The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed. Regioselectivity in dihaloarenes can be achieved by tuning the ligand and reaction temperature.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography to afford the 4-amino-2-bromo-1-tert-butoxybenzene derivative.
-
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura | Organoboronic acids/esters | Pd(OAc)₂ / SPhos | Wide substrate scope, commercially available reagents, tolerant of many functional groups.[1] | Boronic acids can be sensitive to protic conditions. |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Direct introduction of alkynyl groups, mild reaction conditions.[1] | Copper co-catalyst can lead to alkyne homocoupling.[1] |
| Heck | Alkenes | Pd(OAc)₂ / PPh₃ | Direct C-C bond formation with alkenes, good for synthesizing substituted olefins.[4] | Regioselectivity can be an issue with certain alkenes.[5] |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / XPhos | Forms C-N bonds with a wide range of amines, crucial for pharmaceutical synthesis.[6][7] | Ligands can be expensive, requires stringent inert conditions. |
Directed ortho-Metalation (DoM): A Powerful Tool for C-H Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. The tert-butoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond at the C5 position. However, in the presence of bromine atoms, a competitive halogen-metal exchange is a more likely pathway. The bromine at the C2 position, being ortho to the directing tert-butoxy group, is more susceptible to lithiation.
Causality Behind Experimental Choices: The choice of organolithium reagent and reaction temperature is critical for achieving selective monolithiation. Strong, sterically hindered bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. The resulting aryllithium species can then be trapped with a variety of electrophiles.
Experimental Protocol: Regioselective Monolithiation and Functionalization at the C2-Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (1.1 mmol, 1.1 equiv, solution in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
-
Procedure:
-
To a flame-dried, three-necked flask under argon, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF) dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 2-substituted-4-bromo-1-tert-butoxybenzene.
-
Visualization of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Deprotection of the tert-Butoxy Group
A common final step in syntheses utilizing this compound is the cleavage of the tert-butoxy group to reveal the free phenol. This is typically achieved under acidic conditions.
Causality Behind Experimental Choices: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are effective for this deprotection.[9] The choice of acid and solvent depends on the other functional groups present in the molecule. The reaction proceeds via protonation of the ether oxygen followed by elimination of isobutylene.
Experimental Protocol: Cleavage of the tert-Butoxy Group
-
Materials:
-
tert-Butoxybenzene derivative (1.0 mmol)
-
Trifluoroacetic acid (TFA, 5 mL)
-
Dichloromethane (DCM, 5 mL)
-
-
Procedure:
-
Dissolve the tert-butoxybenzene derivative in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the phenolic product.
-
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique arrangement of functional groups provides a versatile platform for a multitude of synthetic transformations. By carefully selecting the appropriate reaction conditions, chemists can achieve remarkable levels of regioselectivity, enabling the efficient construction of complex and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies outlined in this guide represent a powerful toolkit for unlocking the full synthetic potential of this valuable building block. As the demand for novel and sophisticated molecules continues to grow across various scientific disciplines, the importance of versatile intermediates like this compound will undoubtedly continue to rise.
References
-
Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zheng, C., & Stahl, S. S. (2015). Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes. Chemical Communications, 51(71), 12771–12774. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Chemical Communications. (2018). Regioselective Heck reaction of aliphatic olefins and aryl halides. Retrieved from [Link]
-
Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. In Wikipedia. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Jensen, J. H., & Kromann, J. C. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Journal of Chemical Information and Modeling, 62(15), 3655–3665. [Link]
-
Crawley, M. L., Phipps, K. M., Goljer, I., Mehlmann, J. F., Lundquist, J. T., Ullrich, J. W., Yang, C., & Mahaney, P. E. (2009). Efficient, Regioselective Palladium-Catalyzed Tandem Heck-Isomerization Reaction of Aryl Bromides and Non-Allylic Benzyl Alcohols. Organic Letters, 11(5), 1183–1185. [Link]
-
PubMed. (2009). Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-t-butyl-1-isopropoxybenzene. Retrieved from [Link]
-
Kivala, M., & et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17876–17887. [Link]
-
Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736–3738. [Link]
- Google Patents. (n.d.). Method for producing tertiary-butoxybenzene derivative.
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Beilstein Journals. (2013). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
Langer, P., & et al. (2011). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. European Journal of Organic Chemistry, 2011(28), 5469-5473. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 2,4-Dibromo-1-tert-butoxybenzene
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending from the synthesis of novel compounds to their eventual disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2,4-Dibromo-1-tert-butoxybenzene, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated aromatic ether, this compound requires specific handling and disposal procedures to mitigate potential hazards.
Understanding the Risks: Hazard Profile of this compound
Key Hazards:
-
Skin and Eye Irritation: Like many halogenated organic compounds, this compound is expected to be an irritant upon contact with skin and eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3][4]
-
Environmental Hazards: Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, direct release to the environment must be strictly avoided.[1]
| Hazard Classification | Anticipated Risk | Sources |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [3][4] |
| Acute Aquatic Toxicity | Potentially harmful to aquatic life | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final destruction by a licensed waste management facility. The following workflow is designed to ensure safety and compliance with regulatory standards.
Caption: Disposal workflow for this compound from laboratory to final disposal.
Step 1: Segregation at the Point of Generation
The cornerstone of safe chemical waste management is proper segregation. As a brominated organic compound, this compound must be collected as halogenated organic waste .[5][6]
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Halogenated waste requires specific disposal methods, such as high-temperature incineration with acid gas scrubbers, to neutralize the resulting hydrobromic acid (HBr).[7]
Do NOT mix with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[5]
-
Aqueous waste (acids, bases).[5]
-
Solid waste (gloves, paper towels) unless they are grossly contaminated.
Step 2: Waste Container Selection and Labeling
Choose a container that is chemically compatible with this compound and other halogenated solvents.
-
Container Type: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended.
-
Labeling: The container must be clearly labeled as "Halogenated Organic Waste." The label should also include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or volume of each component.
-
The appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
The date of accumulation.
-
Step 3: Temporary Secure Storage
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be in a well-ventilated location, away from heat sources, open flames, and incompatible materials like strong oxidizing agents, acids, and bases.[1][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Container Integrity: Ensure the container is kept closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.[8]
Step 4: Collection by Environmental Health and Safety (EHS) Personnel
Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy), arrange for its collection by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 5: Final Disposal via Incineration
The preferred and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration.[9]
The Chemistry of Destruction: During incineration at temperatures typically around 1200 K, the organic structure of this compound is destroyed.[9] The bromine atoms are converted primarily into hydrogen bromide (HBr) and elemental bromine (Br₂).[7] These acidic gases are then removed from the flue gas by scrubbers, preventing their release into the atmosphere.[7] This process avoids the formation of more toxic byproducts like dioxins and furans, which can occur at lower combustion temperatures.[7][9]
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated material in a sealed, labeled container for disposal as halogenated waste. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[1]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[3]
-
Skin and Body Protection: A standard laboratory coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[8]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.
References
-
U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from [Link]
- Unknown. Hazardous Waste Segregation.
-
El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
- Unknown. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from a university chemistry department website.
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Angene Chemical. (2024, April 10). Safety Data Sheet: 1,3-Dibromo-5-tert-butylbenzene. Retrieved from [Link]
- Unknown. Halogenated Waste.
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763959, 1-Bromo-4-(tert-butoxy)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14274807, 2,2',4-Tribromodiphenyl ether. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 719757, 2,4-Dibromo-6-tert-butylphenol. Retrieved from [Link]
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A Senior Scientist's Guide to Handling 2,4-Dibromo-1-tert-butoxybenzene: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Handling halogenated aromatic compounds like 2,4-Dibromo-1-tert-butoxybenzene requires a comprehensive understanding of its potential hazards and the implementation of precise safety protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE), handling, and disposal, ensuring that safety is an integral, self-validating part of your experimental workflow.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective safety plan. While a complete toxicological profile may not be fully investigated, the Globally Harmonized System (GHS) classifications for this compound and structurally similar chemicals provide a clear directive for our protective measures.[1]
The primary hazards necessitate a multi-faceted protection strategy:
-
Skin Corrosion/Irritation: This classification indicates that direct contact can cause skin irritation, ranging from redness and itching to more significant inflammation.[1][2] The causality is clear: preventing skin contact is not merely a recommendation but a critical control point to avoid cutaneous injury and potential systemic absorption.
-
Serious Eye Damage/Eye Irritation: The chemical is classified as a serious eye irritant.[1][2] Splashes can cause significant, potentially painful, and lasting damage to the eyes. This underscores the non-negotiable requirement for sealed eye protection.
-
Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory system.[1] This hazard dictates that the compound must be handled under conditions that minimize airborne exposure, making engineering controls like fume hoods a primary line of defense.
Table 1: GHS Hazard Classifications for this compound and Analogs
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Irritant (Exclamation Mark)[3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] | Irritant (Exclamation Mark)[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] | Irritant (Exclamation Mark)[3][4] |
Core PPE Requirements: An Integrated Defense System
Effective PPE is more than a uniform; it's an engineered system of barriers between you and the chemical hazard. The selection of each component must be deliberate and based on the risk assessment above.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard | Purpose |
| Eye and Face | Tightly fitting chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | EN 166 (EU) or ANSI Z87.1 (US) approved. | To provide a seal around the eyes, preventing contact from splashes, vapors, and mists which can cause serious irritation.[1][5] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Conforms to EU Directive 89/686/EEC and standard EN 374. | To prevent direct skin contact, which causes irritation.[5][6] Always inspect gloves before use and remove them with care to avoid contaminating your skin.[6] |
| Body | A flame-resistant lab coat worn over long pants and closed-toe shoes. | N/A | To protect skin on the arms and body from accidental splashes and contamination.[5][7] |
| Respiratory | Required when engineering controls are insufficient or during spill cleanup. | NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges for organic vapors. | To prevent the inhalation of vapors or mists that can cause respiratory tract irritation.[5][8] |
Field-Proven Insights on PPE Selection:
-
Gloves: While nitrile gloves are a standard choice for general splash protection, their resistance to specific solvents used in your workflow must be verified.[8] Consult the manufacturer's compatibility and breakthrough time data, especially for prolonged tasks. Double-gloving can provide an additional layer of security during critical steps.
-
Eye Protection: Standard safety glasses are insufficient as they do not protect against splashes from the sides or top.[8] Chemical splash goggles that form a seal around the eyes are the minimum requirement. A face shield provides an essential secondary barrier, protecting the entire face during operations like transferring large volumes or running reactions under pressure.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol integrates PPE use into a logical workflow, minimizing the risk of exposure at every stage. The primary directive is to handle this compound within a certified chemical fume hood at all times to mitigate inhalation risks.[7]
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate and Effective Response
Preparedness is a critical component of laboratory safety. In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
-
Spill Cleanup: For minor spills within a fume hood, absorb the material with an inert substance like vermiculite or sand.[10] Collect the material into a suitable, labeled container for disposal.[10] Decontaminate the area and all equipment before reuse.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, waste containing this compound requires specific disposal procedures. Improper segregation can lead to regulatory violations and complicate the waste treatment process.[7]
The Cardinal Rule: All waste streams contaminated with this chemical—including unused product, reaction mixtures, contaminated solvents, and disposable labware—must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[7]
Caption: Decision workflow for waste segregation.
Disposal Protocol:
-
Container: Use a designated, leak-proof container with a secure screw-top cap, constructed from a compatible material.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents by their full name and approximate percentages.
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1] Never discharge this chemical into drains or the environment.[11]
By integrating these detailed protocols into your daily laboratory operations, you build a system of safety that is both robust and intuitive, ensuring the protection of yourself, your colleagues, and the environment.
References
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Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-tert-butylbenzene (Canada WHMIS 2015). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-tert-butoxybenzene. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1,3-Dibromo-5-tert-butylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 1-Bromo-4-tert-butoxybenzene. Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
